Product packaging for 5(S)-HETE lactone(Cat. No.:CAS No. 127708-42-3)

5(S)-HETE lactone

Cat. No.: B590640
CAS No.: 127708-42-3
M. Wt: 302.5 g/mol
InChI Key: QZMAEYDIHWEEAF-JGKLHWIESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5(S)-HETE lactone is a cyclic ester formed by acid-catalyzed nucleophilic addition of the C-5 hydroxyl to the C-1 carboxyl of 5(S)-HETE. The ability of (±)5-HETE lactone to inhibit rat basophilic leukemia cell 5-lipoxygenase (IC50 = 27 µM) may be entirely due to the 5(S) isomer, but the enantiomers have not been tested separately.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O2 B590640 5(S)-HETE lactone CAS No. 127708-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6S)-6-[(1E,3Z,6Z,9Z)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(21)22-19/h6-7,9-10,12-14,16,19H,2-5,8,11,15,17-18H2,1H3/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMAEYDIHWEEAF-JGKLHWIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CC=CC1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C=C\[C@@H]1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017280
Record name (6S)-6-[(1E,3Z,6Z,9Z)-pentadeca-1,3,6,9-tetraen-1-yl]oxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127708-42-3
Record name (6S)-6-[(1E,3Z,6Z,9Z)-pentadeca-1,3,6,9-tetraen-1-yl]oxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5(S)-HETE Lactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of 5(S)-HETE lactone, an intramolecular ester of 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE). This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced roles of lipid mediators in cellular signaling and disease pathology.

Chemical Structure and Properties

This compound is a derivative of 5(S)-HETE, a significant metabolite of arachidonic acid produced via the 5-lipoxygenase pathway. The lactonization occurs through an intramolecular esterification between the carboxylic acid and the hydroxyl group at the C-5 position of 5(S)-HETE.

The chemical identity and properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers for this compound
IdentifierValueSource
IUPAC Name (6S)-6-[(1E,3Z,6Z,9Z)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one[1]
Molecular Formula C20H30O2[1][2]
CAS Number 127708-42-3[1]
PubChem CID 60060292[1]
Synonyms 5(S)-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid, 1,5-lactone; 5-HETE lactone
Table 2: Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight 302.5 g/mol
Monoisotopic Mass 302.224580195 Da
Topological Polar Surface Area 26.3 Ų
Heavy Atom Count 22
Rotatable Bond Count 9
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
XLogP3 6

Biosynthesis and Metabolism

This compound is formed from its precursor, 5(S)-HETE. The biosynthesis of 5(S)-HETE begins with the enzymatic oxygenation of arachidonic acid by 5-lipoxygenase (5-LOX). This reaction forms 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HpETE), which is subsequently reduced to 5(S)-HETE by peroxidases. The lactone is then formed through intramolecular cyclization.

The metabolic fate of 5(S)-HETE is complex, involving several enzymatic pathways. It can be further oxidized to 5-oxo-ETE, a potent chemoattractant for eosinophils, or converted to various dihydroxyeicosatetraenoic acids (diHETEs) by other lipoxygenases or cyclooxygenase-2 (COX-2). The formation of the lactone represents one of several metabolic routes for 5(S)-HETE.

G Arachidonic_Acid Arachidonic Acid _5_S__HpETE 5(S)-HpETE Arachidonic_Acid->_5_S__HpETE  5-LOX _5_LOX 5-Lipoxygenase (5-LOX) _5_S__HETE 5(S)-HETE _5_S__HpETE->_5_S__HETE  Peroxidase Peroxidase Peroxidase _5_oxo_ETE 5-oxo-ETE _5_S__HETE->_5_oxo_ETE  5-HEDH DiHETEs DiHETEs _5_S__HETE->DiHETEs  COX-2 / Other LOXs _5_S__HETE_lactone This compound _5_S__HETE->_5_S__HETE_lactone  Intramolecular  Cyclization _5_HEDH 5-HEDH COX_2 COX-2 Intramolecular_Cyclization Intramolecular Cyclization

Biosynthesis of 5(S)-HETE and its conversion to this compound.

Biological Activity

While the biological activities of 5(S)-HETE are well-documented, including its role in inflammation, chemotaxis, and cell proliferation, the specific functions of this compound are less characterized. It is generally considered to be a less active metabolite compared to its precursor and 5-oxo-ETE. However, the formation of the lactone may serve as a mechanism to modulate the local concentration and activity of 5(S)-HETE. Further research is required to fully elucidate the distinct biological roles of this compound.

Experimental Protocols

Chemical Synthesis of 5(S)-HETE

A common method for the synthesis of 5(S)-HETE involves the stereoselective reduction of a corresponding ketone precursor, which can be derived from arachidonic acid.

Protocol for the Synthesis of 5(S)-HETE:

  • Oxidation of Arachidonic Acid: Arachidonic acid is oxidized to introduce a ketone at the C-5 position. This can be achieved using various oxidizing agents.

  • Stereoselective Reduction: The resulting 5-keto-eicosatetraenoic acid is then stereoselectively reduced to the corresponding alcohol, 5(S)-HETE. This step is crucial for obtaining the desired (S)-enantiomer and often employs chiral reducing agents or enzymatic methods.

  • Purification: The synthesized 5(S)-HETE is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

G Start Arachidonic Acid Oxidation Oxidation to 5-keto-ETE Start->Oxidation Reduction Stereoselective Reduction Oxidation->Reduction Purification HPLC Purification Reduction->Purification End 5(S)-HETE Purification->End

Workflow for the chemical synthesis of 5(S)-HETE.
Biological Assay: Neutrophil Chemotaxis

The chemotactic activity of 5(S)-HETE and its derivatives can be assessed using a Boyden chamber assay.

Protocol for Neutrophil Chemotaxis Assay:

  • Neutrophil Isolation: Human neutrophils are isolated from peripheral blood of healthy donors using density gradient centrifugation.

  • Chemotaxis Assay: A Boyden chamber with a microporous membrane is used. The lower chamber is filled with a solution containing the test compound (e.g., 5(S)-HETE or this compound) at various concentrations. The upper chamber is loaded with the isolated neutrophils.

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow for cell migration.

  • Quantification: The number of neutrophils that have migrated through the membrane to the lower chamber is quantified by microscopy after staining.

Signaling Pathways

The signaling pathways of 5(S)-HETE are not fully elucidated but are thought to involve G-protein coupled receptors. The conversion of 5(S)-HETE to other active metabolites like 5-oxo-ETE, which has its own receptor (OXE-R), further complicates the signaling landscape. Additionally, a crossover pathway exists where 5(S)-HETE can be metabolized by COX-2, leading to the production of novel bioactive lipids. The specific signaling pathways directly activated by this compound remain an area for future investigation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling _5_S__HETE 5(S)-HETE GPCR GPCR ? _5_S__HETE->GPCR  Binding? COX_2 COX-2 _5_S__HETE->COX_2  Metabolism Downstream_Signaling Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) GPCR->Downstream_Signaling  Activation Novel_Lipids Novel Bioactive Lipids COX_2->Novel_Lipids

Potential signaling pathways of 5(S)-HETE.

Conclusion

This compound is an intriguing metabolite of arachidonic acid with a well-defined chemical structure but a biological role that is still largely unexplored. As a derivative of the potent inflammatory mediator 5(S)-HETE, it warrants further investigation to understand its contribution to the complex network of lipid signaling in health and disease. The methodologies and data presented in this guide provide a foundation for researchers to delve deeper into the functions and potential therapeutic applications of this compound.

References

The Endogenous Presence of 5(S)-HETE Lactone in Tissues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the current scientific landscape surrounding 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE) and the potential for the endogenous formation of its lactone derivative.

For Researchers, Scientists, and Drug Development Professionals.

Executive Summary

5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE) is a well-documented, biologically active lipid mediator derived from arachidonic acid, playing significant roles in inflammation and cancer biology. While the chemical structure of 5(S)-HETE allows for the theoretical intramolecular cyclization to form 5(S)-HETE lactone, a comprehensive review of the current scientific literature reveals a notable absence of direct evidence for the endogenous presence of this lactone in tissues. This technical guide consolidates the extensive knowledge on the precursor, 5(S)-HETE, providing a foundational resource for researchers aiming to investigate the potential existence, biosynthesis, and physiological relevance of this compound. We will delve into the established biosynthesis and metabolism of 5(S)-HETE, present quantitative data on its tissue concentrations, detail its signaling pathways, and provide robust experimental protocols that can be adapted to search for and quantify its elusive lactone form.

Biosynthesis of 5(S)-HETE: The Precursor Pathway

The journey to 5(S)-HETE begins with the liberation of arachidonic acid (AA) from the cell's membrane phospholipids by the action of phospholipase A2 (PLA2). Once in the cytoplasm, AA is a substrate for various enzymatic pathways. The synthesis of 5(S)-HETE is specifically catalyzed by the 5-lipoxygenase (5-LOX) enzyme, often in conjunction with the 5-lipoxygenase-activating protein (FLAP).[1]

The 5-LOX enzyme catalyzes the insertion of molecular oxygen into AA to form the unstable hydroperoxide intermediate, 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HPETE).[2] This intermediate can then follow two main routes: further conversion by 5-LOX to leukotriene A4 (LTA4) or reduction to 5(S)-HETE by ubiquitous peroxidases, such as glutathione peroxidase.[3][4] The production of 5(S)-HETE is prominent in various immune cells, including neutrophils, eosinophils, monocytes, and mast cells, which are rich in 5-LOX.[3]

G Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA cPLA2 HPETE 5(S)-HPETE AA->HPETE 5-Lipoxygenase (5-LOX) + FLAP HETE 5(S)-HETE HPETE->HETE Glutathione Peroxidase LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 5-Lipoxygenase (5-LOX)

Figure 1: Biosynthesis pathway of 5(S)-HETE from membrane phospholipids.

Quantitative Levels of 5(S)-HETE in Tissues

Understanding the concentration of the precursor, 5(S)-HETE, is critical for assessing the potential for lactone formation. The levels of 5(S)-HETE can vary significantly depending on the tissue type and the presence of inflammatory or pathological conditions. For instance, increased 5-LOX expression and subsequent 5(S)-HETE production are found in several cancer types. The following table summarizes reported concentrations of 5(S)-HETE in various biological samples.

Biological SampleConditionReported ConcentrationCitation
Human NeutrophilsStimulated (LPS/fMLP)0.55 ± 0.18 ng / 10⁶ cells
Human Lung Cancer TissueMalignant TissueQuantifiable levels detected
Human Prostate TissueMalignant vs. BenignSignificantly higher in malignant tissue

Note: This table is not exhaustive but provides representative examples of 5(S)-HETE concentrations. Direct comparisons between studies should be made with caution due to differences in analytical methodologies.

Metabolism and Potential Formation of this compound

Once formed, 5(S)-HETE is subject to several metabolic transformations. The primary documented metabolic route is the oxidation of the 5-hydroxyl group by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to produce the more potent signaling molecule, 5-oxo-eicosatetraenoic acid (5-oxo-ETE). Another significant fate of 5(S)-HETE is its esterification into the phospholipid membranes, particularly into phosphatidylethanolamine (PE) and phosphatidylcholine (PC). This process effectively sequesters 5-HETE and can modulate cellular functions.

The formation of this compound would involve an intramolecular esterification, where the 5-hydroxyl group nucleophilically attacks the carboxyl group at the C-1 position. While this reaction is chemically plausible, especially under acidic conditions which could be present during sample extraction and processing, it has not been described as a significant endogenous enzymatic pathway. The potential for this cyclization represents a key area for future investigation.

G cluster_main Metabolic Fates of 5(S)-HETE HETE 5(S)-HETE OXO 5-oxo-ETE HETE->OXO 5-HEDH PL Esterified 5-HETE (in Phospholipids) HETE->PL Acyltransferases Lactone This compound (Hypothetical) HETE->Lactone Intramolecular Cyclization?

Figure 2: Known and hypothetical metabolic pathways for 5(S)-HETE.

Signaling Pathways of the 5(S)-HETE Family

The biological actions of 5(S)-HETE and its more potent metabolite, 5-oxo-ETE, are primarily mediated through a specific G protein-coupled receptor known as the oxoeicosanoid receptor 1 (OXER1). This receptor is highly expressed on inflammatory cells like eosinophils, neutrophils, and monocytes.

Upon ligand binding, OXER1 couples to the Gi alpha subunit (Gαi) of the heterotrimeric G protein complex. This leads to the dissociation of the Gαi and Gβγ subunits. The Gβγ complex is believed to be the primary effector, activating downstream signaling cascades that include the mobilization of intracellular calcium and the activation of mitogen-activated protein kinases (MAPKs). These events culminate in various cellular responses, such as chemotaxis, degranulation, and cell survival, which are hallmarks of inflammatory and allergic reactions, and can also contribute to cancer progression by promoting cell proliferation and survival. Any potential biological activity of this compound would likely first be investigated at the OXER1 receptor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OXER1 OXER1 Receptor G_protein G Protein (Gαiβγ) OXER1->G_protein Activation G_alpha Gαi-GDP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC Phospholipase C (PLC) G_beta_gamma->PLC MAPK MAPK Pathway G_beta_gamma->MAPK Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Response Cellular Responses (Chemotaxis, Survival) Ca_Mobilization->Response MAPK->Response Ligand 5(S)-HETE or 5-oxo-ETE Ligand->OXER1

Figure 3: Signaling pathway of the 5(S)-HETE family via the OXER1 receptor.

Experimental Protocols

Investigating the endogenous presence of this compound requires meticulous experimental design, starting with the robust extraction and analysis of its potential precursor, 5(S)-HETE.

Protocol for Extraction of Eicosanoids from Tissues

This protocol is a general guideline for the extraction of eicosanoids, including 5(S)-HETE, from tissue samples and can be adapted for the search for this compound.

  • Tissue Homogenization:

    • Immediately snap-freeze harvested tissues in liquid nitrogen and store them at -80°C until extraction.

    • Weigh the frozen tissue (~50-100 mg).

    • In a 2 mL tube containing ceramic beads, add 400 µL of ice-cold 80% methanol containing an antioxidant (e.g., 0.005% butylated hydroxytoluene, BHT) and a suite of deuterated internal standards (e.g., d8-5-HETE).

    • Homogenize the tissue using a bead beater for approximately 30-60 seconds. Keep samples on ice.

    • Centrifuge at a low speed (e.g., 100 x g) for 5 minutes at 4°C to pellet debris.

    • Collect the supernatant. Repeat the extraction process on the pellet two more times, pooling the supernatants.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.

    • Acidify the pooled supernatant to a pH of ~3.5 with dilute acetic acid to ensure protonation of the carboxylic acid group of 5-HETE, which aids in its retention on the C18 stationary phase. Caution: Acidic conditions may potentially induce the artificial formation of 5-HETE lactone.

    • Apply the acidified sample to the conditioned C18 cartridge.

    • Wash the cartridge with 1 mL of 10% methanol to remove polar interferences.

    • Elute the eicosanoids with 1 mL of methanol.

    • Dry the eluate under a stream of nitrogen or by vacuum centrifugation.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol for LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids.

  • Chromatographic Separation:

    • Column: Use a high-resolution C18 column (e.g., 2.1 x 150 mm, <2 µm particle size).

    • Mobile Phase A: 0.1% acetic acid or 0.02% formic acid in water.

    • Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 90:10) with 0.1% acetic acid.

    • Gradient: A shallow gradient from ~20% B to 95% B over 20-25 minutes is typically used to separate the various eicosanoid isomers. A key challenge will be to achieve baseline separation of 5(S)-HETE from the potentially co-eluting this compound.

    • Flow Rate: 0.3-0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is optimal for detecting the deprotonated [M-H]⁻ ion of 5(S)-HETE. This compound, being neutral, would likely be detected in positive mode as a protonated [M+H]⁺ or sodiated [M+Na]⁺ adduct. Therefore, both polarity modes should be screened.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions:

      • 5(S)-HETE: Precursor ion (m/z) 319.2 → Product ions (m/z) 115.1, 167.1.

      • d8-5-HETE (Internal Standard): Precursor ion (m/z) 327.2 → Product ion (m/z) 116.1.

      • Hypothetical this compound: The lactone has a molecular formula of C₂₀H₃₀O₂ (MW: 302.45). A potential transition for the [M+H]⁺ ion would be m/z 303.2 → product ions. The fragmentation pattern would need to be determined using an authentic standard, but would likely involve neutral losses of water (H₂O) and carbon monoxide (CO).

  • Quantification:

    • Generate a standard curve using a pure synthetic standard for this compound if available.

    • Calculate the concentration of the analyte by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

G cluster_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample (~100mg) Homogenize Homogenize in MeOH + Internal Standards Tissue->Homogenize SPE Solid-Phase Extraction (C18) Homogenize->SPE Dry Dry & Reconstitute SPE->Dry LC LC Separation (Reverse Phase C18) Dry->LC MS Tandem Mass Spectrometry (MRM, +/- ESI) LC->MS Data Data Analysis (Quantification vs. Std Curve) MS->Data

Figure 4: General experimental workflow for the analysis of 5(S)-HETE and the search for this compound.

Conclusion and Future Directions

The endogenous presence of this compound in tissues remains an open and intriguing question. While its precursor, 5(S)-HETE, is a well-established lipid mediator in inflammation and cancer, there is currently no definitive evidence to confirm that its lactone is formed in vivo. The information and protocols provided in this guide serve as a comprehensive toolkit for researchers poised to tackle this challenge.

Future research should focus on:

  • Method Development: Developing and validating LC-MS/MS methods specifically optimized for the detection of this compound, using synthetic standards to confirm retention time and fragmentation patterns.

  • Controlled Extraction: Performing extraction experiments under various pH and temperature conditions to determine if lactone formation is an artifact of sample processing.

  • Tissue Screening: Systematically screening a panel of healthy and diseased tissues, particularly those with high 5-LOX expression (e.g., inflammatory sites, tumors), for the presence of the lactone.

  • Functional Studies: Should the lactone be endogenously identified, subsequent studies will be necessary to synthesize it and investigate its biological activity, including its ability to bind and activate the OXER1 receptor or other novel targets.

By addressing these points, the scientific community can definitively determine whether this compound is a novel endogenous signaling molecule or a chemical curiosity, potentially opening new avenues in the study of lipid mediator biology and drug development.

References

The Enzymatic Lactonization of 5(S)-HETE: A Technical Guide to its Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway leading to the formation of 5(S)-hydroxyeicosatetraenoic acid (HETE) lactone from its precursor, 5(S)-HETE. This transformation, a critical step in the intricate network of lipid signaling, is enzymatically driven and subject to specific physiological conditions. This document details the enzymatic machinery involved, summarizes key quantitative data, provides comprehensive experimental protocols for its study, and visualizes the pathway and experimental workflows.

Introduction to 5(S)-HETE and its Lactone

5(S)-HETE is a bioactive eicosanoid synthesized from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. It plays a significant role in a variety of physiological and pathological processes, including inflammation, cell proliferation, and angiogenesis. The conversion of 5(S)-HETE to its corresponding lactone, a cyclic ester, represents a key metabolic step that can modulate its biological activity and bioavailability. Understanding the biosynthesis of 5(S)-HETE lactone is therefore crucial for elucidating its role in cellular signaling and for the development of novel therapeutic agents targeting the eicosanoid pathway.

The Biosynthetic Pathway: Enzymatic Conversion of 5(S)-HETE to this compound

The formation of this compound from 5(S)-HETE is not a spontaneous event but is catalyzed by the enzyme human serum paraoxonase 1 (PON1) .[1][2] PON1, a calcium-dependent esterase primarily associated with high-density lipoprotein (HDL), is known for its broad substrate specificity, hydrolyzing a wide range of lactones and esters.[1] The enzymatic reaction involves an intramolecular esterification, where the hydroxyl group at the C-5 position of 5(S)-HETE nucleophilically attacks the carboxyl group at the C-1 position, resulting in the formation of a five-membered lactone ring.

The catalytic activity of PON1 in this lactonization process is dependent on several factors, as summarized in the table below.

Quantitative Data on the Enzymatic Lactonization of 5(S)-HETE
ParameterValue/ConditionReference
Enzyme Human Serum Paraoxonase 1 (PON1)[1][2]
Reaction 5(S)-HETE → this compound
Cofactor Calcium (Ca²⁺)
Optimal pH 5.5 - 6.0

Further research is required to determine the specific kinetic parameters (Km, Vmax, and kcat) of PON1 for the lactonization of 5(S)-HETE.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the biosynthetic pathway and a typical experimental workflow for its investigation.

Biosynthesis of this compound cluster_pathway Arachidonic Acid Arachidonic Acid 5(S)-HETE 5(S)-HETE Arachidonic Acid->5(S)-HETE 5-Lipoxygenase (5-LOX) This compound This compound 5(S)-HETE->this compound Paraoxonase 1 (PON1) Ca²⁺, pH 5.5-6.0

Figure 1: Biosynthesis of this compound from Arachidonic Acid.

Experimental Workflow for Studying 5(S)-HETE Lactonization cluster_workflow A 1. Enzymatic Reaction Setup - Purified PON1 - 5(S)-HETE substrate - Reaction buffer (pH 5.5-6.0) - CaCl₂ B 2. Incubation - Controlled temperature and time A->B C 3. Reaction Quenching & Extraction - Acidification - Organic solvent extraction B->C D 4. Sample Preparation - Evaporation of solvent - Reconstitution in mobile phase C->D E 5. Analysis by HPLC-MS/MS - Separation of 5(S)-HETE and lactone - Quantification D->E F 6. Data Analysis - Determination of reaction kinetics - Product confirmation E->F

Figure 2: A generalized experimental workflow for the in vitro study of 5(S)-HETE lactonization.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound biosynthesis.

Enzymatic Synthesis of this compound using Purified PON1

Objective: To enzymatically convert 5(S)-HETE to this compound using purified human PON1.

Materials:

  • Purified human PON1 (recombinant or from serum)

  • 5(S)-HETE standard

  • Reaction Buffer: 50 mM Tris-HCl, pH 5.5

  • Calcium Chloride (CaCl₂) solution (1 M)

  • Ethylenediaminetetraacetic acid (EDTA) solution (0.5 M)

  • Organic solvents: Ethyl acetate, Methanol (HPLC grade)

  • Deionized water

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by adding the following components in order:

    • Reaction Buffer (to a final volume of 1 ml)

    • CaCl₂ to a final concentration of 1 mM.

    • Purified PON1 (concentration to be optimized based on enzyme activity).

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 5(S)-HETE (dissolved in a minimal amount of ethanol or DMSO) to a final concentration of 10-100 µM.

  • Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding EDTA to a final concentration of 10 mM and acidifying the mixture to pH 3-4 with a dilute acid (e.g., 0.1 M HCl).

  • Extract the lipids by adding an equal volume of ethyl acetate, vortexing thoroughly, and centrifuging to separate the phases.

  • Collect the upper organic layer and repeat the extraction process twice.

  • Pool the organic extracts and evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/water) for analysis.

Quantification of 5(S)-HETE and this compound by HPLC-MS/MS

Objective: To separate and quantify the substrate (5(S)-HETE) and the product (this compound) from the enzymatic reaction.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • C18 reverse-phase HPLC column.

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Chromatographic Separation:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the reconstituted sample onto the column.

    • Develop a gradient elution method to separate 5(S)-HETE and its lactone. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic lactone.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in negative ion mode for the detection of 5(S)-HETE and in positive ion mode for the detection of this compound.

    • Develop a Multiple Reaction Monitoring (MRM) method for both analytes. The precursor and product ion pairs for 5(S)-HETE are well-established. For this compound, the precursor ion will correspond to its protonated molecule [M+H]⁺, and characteristic product ions should be determined by infusion of a standard or from the experimental sample.

  • Quantification:

    • Generate standard curves for both 5(S)-HETE and this compound using authentic standards.

    • Quantify the amounts of substrate consumed and product formed in the enzymatic reaction by comparing their peak areas to the respective standard curves.

Structural Elucidation of this compound by NMR Spectroscopy

Objective: To confirm the chemical structure of the enzymatically synthesized this compound.

Instrumentation:

  • High-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 500 MHz or higher).

Procedure:

  • Purify a sufficient quantity of the this compound from the enzymatic reaction using preparative HPLC.

  • Dissolve the purified lactone in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.

  • Analyze the spectral data to confirm the presence of the lactone ring and the overall structure of the molecule. Key indicators will be the chemical shifts of the protons and carbons adjacent to the ester linkage and the correlation signals observed in the 2D spectra.

Conclusion

The enzymatic conversion of 5(S)-HETE to its lactone by PON1 represents a significant pathway in eicosanoid metabolism. This technical guide provides a foundational understanding of this biosynthetic route, offering researchers the necessary information and protocols to investigate its role in health and disease. Further characterization of the kinetics and regulation of this enzymatic process will be critical for the development of targeted therapies for a range of inflammatory and proliferative disorders.

References

The Conversion of 5(S)-HETE: A Technical Guide to its Enzymatic Metabolism and Lactone Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE), a primary metabolite of arachidonic acid generated by 5-lipoxygenase (5-LOX), is a pivotal signaling molecule in inflammatory and pathophysiological processes. While its direct enzymatic conversion to a lactone form is not a recognized metabolic pathway, 5(S)-HETE serves as a crucial substrate for several enzymatic reactions, leading to the formation of potent bioactive lipids. This technical guide provides an in-depth exploration of the primary enzymatic conversions of 5(S)-HETE, focusing on its oxidation to 5-oxo-ETE by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) and its metabolism by cyclooxygenase-2 (COX-2). Additionally, it details the chemical synthesis of 5-HETE lactone and summarizes its biological activities as a modulator of eicosanoid biosynthesis. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the key pathways to aid in research and drug development.

Introduction: The Central Role of 5(S)-HETE

5(S)-HETE is produced from arachidonic acid by the action of 5-lipoxygenase (ALOX5) and is a key branch point in the biosynthesis of eicosanoids. While possessing intrinsic biological activity, its primary significance lies in its role as a precursor to more potent signaling molecules. This guide focuses on two major metabolic fates of 5(S)-HETE: its conversion to the highly pro-inflammatory chemoattractant 5-oxo-ETE and its processing by COX-2 into various dihydroxyeicosatetraenoic acids (diHETEs). Furthermore, we will discuss the formation and biological implications of 5-HETE lactone, a derivative of 5(S)-HETE.

Enzymatic Conversion of 5(S)-HETE

Oxidation to 5-oxo-ETE by 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)

The most significant metabolic pathway for 5(S)-HETE is its oxidation to 5-oxo-eicosatetraenoic acid (5-oxo-ETE), a reaction catalyzed by the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH). 5-oxo-ETE is a substantially more potent inflammatory mediator than its precursor, exhibiting powerful chemoattractant properties for eosinophils and neutrophils.

The reaction mechanism follows a ping-pong kinetic model, involving two substrates (5-HETE and NADP+) and producing two products (5-oxo-ETE and NADPH). The activity of 5-HEDH is tightly regulated by the intracellular ratio of NADP+ to NADPH, with conditions of oxidative stress favoring the formation of 5-oxo-ETE.

ParameterValueCell Type/ConditionsReference
Km for 5-HETE 670 nMPMA-differentiated U937 cells (pH 7.4)[1]
Km for NADP+ 139 nMPMA-differentiated U937 cells[1]
Ki for NADPH 224 nMPMA-differentiated U937 cells[1]
Optimal pH (Forward) 10.2PMA-differentiated U937 cells[1]
Optimal pH (Reverse) 6.0PMA-differentiated U937 cells[1]
Metabolism by Cyclooxygenase-2 (COX-2)

5(S)-HETE is also a substrate for cyclooxygenase-2 (COX-2), but not COX-1. This interaction represents a significant crossover between the lipoxygenase and cyclooxygenase pathways. The reaction of COX-2 with 5(S)-HETE is complex, leading to the formation of a di-endoperoxide as a major product, which can then rearrange to form hemiketals HKE2 and HKD2. Minor products include 5S,11R-diHETE and 5S,15S/R-diHETE. Aspirin-acetylated COX-2 exhibits altered activity, primarily producing 5S,15R-diHETE from 5(S)-HETE.

Precise kinetic parameters (Km, Vmax) for the conversion of 5(S)-HETE by COX-2 are not extensively documented in the literature, with studies focusing primarily on product identification. However, it is established that 5(S)-HETE is an efficient substrate for COX-2.

5(S)-HETE Lactone: Formation and Biological Activity

Unlike the enzymatic conversions described above, 5-HETE lactone is a cyclic ester formed from 5(S)-HETE through an acid-catalyzed intramolecular nucleophilic addition of the C-5 hydroxyl group to the C-1 carboxyl group. While not a product of a specific enzyme, its formation can occur in acidic microenvironments. The biological activity of 5-HETE lactone primarily involves the modulation of eicosanoid synthesis. It has been shown to be an inhibitor of 5-lipoxygenase, and is several times more potent than its linear precursor, 5(S)-HETE, in this regard. It also inhibits the synthesis of other eicosanoids.

Inhibitory ActionIC50 ValueCell Type/ConditionsReference
5-Lipoxygenase 27 µMRat basophilic leukemia cells
Leukotriene C4 (LTC4) Synthesis 10.4 µMMouse resident peritoneal macrophages
Thromboxane B2 (TXB2) Synthesis 16.9 µMMouse resident peritoneal macrophages
Prostaglandin E2 (PGE2) Synthesis 2.3 µMMouse resident peritoneal macrophages

Signaling Pathways

The biological effects of 5(S)-HETE and its metabolites are mediated through specific signaling pathways.

5-oxo-ETE Signaling

5-oxo-ETE is a potent agonist for the G protein-coupled receptor OXER1 (also known as OXE or R527). Activation of OXER1 by 5-oxo-ETE leads to the dissociation of the Gi/o protein into its Gαi and Gβγ subunits. The Gβγ dimer then activates downstream signaling cascades, including phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs), culminating in cellular responses such as calcium mobilization, chemotaxis, and cell proliferation.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 5_oxo_ETE 5_oxo_ETE OXER1 OXER1 5_oxo_ETE->OXER1 Binds to Gi_o Gi/o Protein OXER1->Gi_o Activates PLC PLC Gi_o->PLC Gβγ activates PI3K PI3K Gi_o->PI3K Gβγ activates Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization MAPK MAPK Activation PI3K->MAPK Chemotaxis Chemotaxis MAPK->Chemotaxis Proliferation Cell Proliferation MAPK->Proliferation

Caption: 5-oxo-ETE signaling cascade via the OXER1 receptor.

Experimental Protocols

Measurement of 5-HEDH Activity

This protocol is adapted from methods used to characterize 5-HEDH in U937 cell microsomes.

Materials:

  • Microsomal preparation from cells of interest

  • 5(S)-HETE substrate

  • NADP+

  • Reaction buffer (e.g., Tris-HCl, pH 7.4)

  • Methanol (ice-cold)

  • Internal standard (e.g., Prostaglandin B2)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Incubate microsomal protein (e.g., 50 µg/mL) with varying concentrations of 5(S)-HETE in the presence of a fixed concentration of NADP+ (e.g., 100 µM) in the reaction buffer.

  • Incubate for a defined period (e.g., 20 minutes) at 37°C.

  • Terminate the reaction by adding an equal volume of ice-cold methanol.

  • Add the internal standard to each sample.

  • Centrifuge the samples to pellet precipitated protein.

  • Analyze the supernatant by RP-HPLC to quantify the amount of 5-oxo-ETE produced.

Workflow Diagram:

HEDH_Assay_Workflow cluster_incubation Incubation cluster_termination Reaction Termination & Sample Prep cluster_analysis Analysis Microsomes Microsomal Preparation Incubate Incubate at 37°C Microsomes->Incubate Substrate 5(S)-HETE + NADP⁺ Substrate->Incubate Methanol Add Cold Methanol Incubate->Methanol Standard Add Internal Standard Methanol->Standard Centrifuge Centrifuge Standard->Centrifuge HPLC RP-HPLC Analysis Centrifuge->HPLC Quantification Quantify 5-oxo-ETE HPLC->Quantification

Caption: Workflow for the 5-HEDH activity assay.

Acid-Catalyzed Synthesis of 5-HETE Lactone

While a specific, detailed protocol was not found in the searched literature, the formation of 5-HETE lactone is described as an acid-catalyzed intramolecular esterification. The general principle would involve the following steps:

Principle:

  • Dissolve 5(S)-HETE in an appropriate aprotic organic solvent.

  • Introduce a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a Lewis acid).

  • Stir the reaction at room temperature, monitoring the progress by a suitable technique like thin-layer chromatography (TLC) or HPLC.

  • Upon completion, quench the reaction with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Purify the 5-HETE lactone using column chromatography.

Quantification of 5-HETE and its Metabolites by HPLC

This is a general protocol for the analysis of eicosanoids, which can be adapted for specific metabolites.

Materials:

  • Biological sample (e.g., cell culture supernatant, plasma)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Solvents for extraction and HPLC mobile phase (e.g., methanol, acetonitrile, water, acetic acid)

  • Internal standard

  • RP-HPLC system with a UV detector

Procedure:

  • Sample Preparation: Acidify the biological sample and add an internal standard.

  • Solid-Phase Extraction:

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the eicosanoids with an organic solvent (e.g., methyl formate or ethyl acetate).

  • Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the HPLC mobile phase.

    • Inject the sample onto the RP-HPLC column.

    • Detect the compounds by their characteristic UV absorbance (e.g., ~235 nm for HETEs).

    • Quantify the metabolites by comparing their peak areas to that of the internal standard and a standard curve.

Conclusion

The metabolism of 5(S)-HETE is a critical area of study for understanding and targeting inflammatory diseases and cancer. While the direct enzymatic formation of a lactone is not a primary pathway, the conversion of 5(S)-HETE to the potent chemoattractant 5-oxo-ETE by 5-HEDH and its processing by COX-2 are of significant biological relevance. The chemically synthesized 5-HETE lactone serves as a useful pharmacological tool for modulating eicosanoid pathways. This guide provides a foundational resource for researchers in this field, offering key quantitative data, signaling pathway diagrams, and detailed experimental protocols to facilitate further investigation into the complex roles of 5(S)-HETE and its derivatives.

References

An In-depth Technical Guide to the Discovery and Initial Characterization of 5(S)-HETE Lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and initial biological characterization of 5(S)-HETE lactone, an intramolecular ester of 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE). This document details the biochemical context, synthesis methodologies, and early functional assessments of this lipid mediator.

Introduction to 5(S)-HETE and its Lactone

5(S)-HETE is a non-classic eicosanoid, a metabolite of arachidonic acid produced via the 5-lipoxygenase (5-LOX) pathway.[1][2] The initial enzymatic step involves the conversion of arachidonic acid to 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HpETE), which is then reduced to 5(S)-HETE.[1][2][3] While 5(S)-HETE itself exhibits biological activities, its conversion to other metabolites, including 5-oxo-ETE and the intramolecular this compound, expands its functional repertoire. The lactone is formed through the intramolecular esterification of the 5-hydroxyl group and the carboxyl group of 5(S)-HETE. Lactones, in general, are known to possess a wide range of biological activities, including anti-inflammatory and anticancer effects.

Biochemical Synthesis and Metabolism

The formation of 5(S)-HETE is a key step in the biosynthesis of leukotrienes, potent inflammatory mediators. The enzyme 5-lipoxygenase, in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the insertion of molecular oxygen into arachidonic acid to form 5(S)-HpETE. This intermediate is then rapidly reduced to 5(S)-HETE by cellular peroxidases. The formation of the lactone is a subsequent intramolecular cyclization.

Below is a diagram illustrating the biosynthetic pathway leading to 5(S)-HETE and its lactone.

Biosynthesis of 5(S)-HETE and its subsequent conversion to this compound.

Chemical Synthesis of this compound

The chemical synthesis of eicosanoid lactones often involves multi-step procedures. A general approach to the synthesis of 5-HETE lactones can be adapted from methods used for related prostaglandin and eicosanoid lactones.

General Synthetic Strategy

A common strategy involves the creation of a key chiral intermediate, followed by the attachment of the side chains and subsequent lactonization. For this compound, a plausible synthetic route would start from a chiral precursor to establish the (S)-stereochemistry at the C5 position.

Below is a generalized workflow for the chemical synthesis of this compound.

Synthesis_Workflow Start Chiral Precursor Step1 Side Chain Coupling (e.g., Wittig reaction) Start->Step1 Step2 Deprotection of Functional Groups Step1->Step2 Step3 Oxidation to Carboxylic Acid Step2->Step3 Step4 Lactonization (e.g., Mukaiyama lactonization) Step3->Step4 Purification Purification (e.g., HPLC) Step4->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization

A generalized experimental workflow for the chemical synthesis of this compound.
Experimental Protocol: A Plausible Synthesis

The following is a hypothetical, yet plausible, experimental protocol based on established methods for synthesizing similar lactones.

  • Preparation of the Chiral Aldehyde: A suitable chiral starting material, such as (R)-(-)-glycidol, is converted to a protected chiral aldehyde corresponding to the C1-C5 segment of 5(S)-HETE.

  • Wittig Reaction: The chiral aldehyde is reacted with a phosphonium ylide corresponding to the C6-C20 fragment of the molecule to form the full carbon skeleton with the desired double bond geometry.

  • Deprotection: The protecting groups on the hydroxyl and carboxyl functionalities are selectively removed.

  • Lactonization: The resulting hydroxy acid is subjected to lactonization conditions. The Mukaiyama method, using a reagent like 2-chloro-1-methylpyridinium iodide, is a common and effective procedure for forming macrolactones.

  • Purification and Characterization: The crude product is purified by column chromatography or high-performance liquid chromatography (HPLC). The structure and stereochemistry of the final product are confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Initial Characterization of Biological Activity

Early studies on this compound focused on its ability to modulate the metabolism of arachidonic acid in inflammatory cells, such as macrophages.

Modulation of Eicosanoid Synthesis

In a key study, the effects of 5-HETE lactone on the synthesis of leukotriene C4 (LTC4), thromboxane B2 (TXB2), and prostaglandin E2 (PGE2) in mouse peritoneal macrophages were investigated.

Table 1: Inhibitory Activity of 5-HETE Lactone on Eicosanoid Synthesis

EicosanoidIC50 (µM)
Leukotriene C4 (LTC4)10.4
Thromboxane B2 (TXB2)16.9
Prostaglandin E2 (PGE2)2.3

Data from mouse resident peritoneal macrophages stimulated with zymosan.

These findings indicate that 5-HETE lactone can inhibit the production of pro-inflammatory eicosanoids, suggesting a potential role in the regulation of inflammatory responses.

Experimental Protocol: Macrophage Eicosanoid Synthesis Assay

The following protocol outlines the general steps for assessing the effect of this compound on eicosanoid production in macrophages.

  • Cell Culture: Mouse resident peritoneal macrophages are harvested and cultured in a suitable medium.

  • Treatment: The cells are pre-incubated with varying concentrations of this compound for a specified period.

  • Stimulation: The macrophages are then stimulated with zymosan (100 µg/ml) to induce the synthesis of eicosanoids.

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • Eicosanoid Quantification: The concentrations of LTC4, TXB2, and PGE2 in the supernatant are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of eicosanoid synthesis against the concentration of this compound.

Conclusion

The initial characterization of this compound has revealed its potential as a modulator of the arachidonic acid cascade. Its ability to inhibit the synthesis of key pro-inflammatory mediators suggests that it may play a role in the resolution of inflammation. Further research is warranted to fully elucidate its physiological and pathological roles and to explore its potential as a therapeutic agent. The synthetic pathways and biological assays described herein provide a foundation for future investigations into this intriguing lipid mediator.

References

The Physiological Role of 5(S)-HETE Lactone in Cellular Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(S)-Hydroxyeicosatetraenoic acid (5(S)-HETE) is a bioactive lipid mediator derived from the 5-lipoxygenase (5-LOX) pathway of arachidonic acid metabolism. While the physiological effects of 5(S)-HETE and its potent metabolite, 5-oxo-ETE, in inflammation, cancer, and other cellular processes are increasingly studied, less is known about its intramolecular ester, 5(S)-HETE lactone. This technical guide provides a comprehensive overview of the current understanding of the physiological role of this compound, focusing on its formation, mechanism of action, and potential therapeutic implications.

Biosynthesis of this compound

This compound is a cyclic ester that is formed from its parent compound, 5(S)-HETE. The formation typically occurs under acidic conditions through an intramolecular nucleophilic addition of the hydroxyl group at the C-5 position to the carboxyl group at the C-1 position. While this can occur spontaneously, the in vivo enzymatic regulation of this process is not yet fully understood.

The precursor, 5(S)-HETE, is synthesized from arachidonic acid by the action of 5-lipoxygenase (5-LOX) and subsequent reduction of the hydroperoxy intermediate, 5(S)-HpETE.[1]

Arachidonic_Acid Arachidonic Acid 5_S_HpETE 5(S)-HpETE Arachidonic_Acid->5_S_HpETE  5-LOX 5_LOX 5-Lipoxygenase (5-LOX) 5_S_HETE 5(S)-HETE 5_S_HpETE->5_S_HETE  Peroxidases Peroxidases Peroxidases 5_S_HETE_Lactone This compound 5_S_HETE->5_S_HETE_Lactone  Intramolecular  Cyclization Acidic_Conditions Acidic Conditions Acidic_Conditions->5_S_HETE_Lactone

Figure 1: Biosynthesis pathway of this compound.

Physiological Role and Mechanism of Action

The primary identified physiological role of this compound is the inhibition of 5-lipoxygenase, the key enzyme in the biosynthesis of leukotrienes and 5-HETE itself.[2] This inhibitory action suggests that this compound may function as a negative feedback regulator of the 5-LOX pathway, thereby exerting anti-inflammatory effects.

By inhibiting 5-LOX, this compound effectively reduces the production of a cascade of pro-inflammatory mediators, including:

  • Leukotriene B4 (LTB4): A potent chemoattractant for neutrophils and other leukocytes.

  • Cysteinyl leukotrienes (LTC4, LTD4, LTE4): Mediators of bronchoconstriction, vascular permeability, and mucus secretion.

  • 5(S)-HETE: A precursor to the highly potent chemoattractant 5-oxo-ETE.

The downstream signaling consequences of this compound are therefore primarily linked to the attenuation of signaling pathways activated by these pro-inflammatory eicosanoids. These pathways include G-protein coupled receptor (GPCR) signaling, calcium mobilization, and activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) cascades.

While direct receptor targets for this compound have not been identified, a study on the analogous compound 5,6-diHETE lactone demonstrated its ability to mediate vasodilation through a GPR-PLC-IP3 signaling pathway, suggesting a potential avenue for future research into the direct signaling actions of this compound.[3]

cluster_membrane Cell Membrane 5_LOX 5-Lipoxygenase (5-LOX) 5_S_HETE_Lactone This compound 5_S_HETE_Lactone->5_LOX Inhibition Arachidonic_Acid Arachidonic Acid Pro_inflammatory_Mediators Pro-inflammatory Mediators (LTB4, cysLTs, 5-HETE) Arachidonic_Acid->Pro_inflammatory_Mediators  5-LOX Inflammatory_Response Inflammatory Response (Chemotaxis, Vascular Permeability, etc.) Pro_inflammatory_Mediators->Inflammatory_Response Activation of Cellular Signaling

Figure 2: Proposed mechanism of action of this compound.

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified in several in vitro studies. The available data highlights its inhibitory effects on key enzymes and the production of inflammatory mediators.

ParameterCell Type/SystemValueReference
5-Lipoxygenase Inhibition (IC50) Rat Basophilic Leukemia Cells27 µM[2]
Leukotriene C4 (LTC4) Synthesis Inhibition (IC50) Mouse Resident Peritoneal Macrophages10.4 µM[4]
Thromboxane B2 (TXB2) Synthesis Inhibition (IC50) Mouse Resident Peritoneal Macrophages16.9 µM
Prostaglandin E2 (PGE2) Synthesis Inhibition (IC50) Mouse Resident Peritoneal Macrophages2.3 µM

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for further research. The following outlines key methodologies.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved from its precursor, 5(S)-HETE, through acid-catalyzed lactonization. A general procedure involves dissolving 5(S)-HETE in an aprotic solvent and treating it with a catalytic amount of a strong acid, such as p-toluenesulfonic acid. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is purified using silica gel column chromatography.

Quantification of 5-HETE Lactone by HPLC-MS/MS

A sensitive and specific method for the quantification of 5-HETE lactone in biological samples can be adapted from methods used for similar lactones.

  • Lipid Extraction: Lipids are extracted from the biological matrix (e.g., cell culture supernatant, plasma) using a solvent system such as ethyl acetate or a solid-phase extraction (SPE) column.

  • Lactonization (for indirect measurement of 5-HETE): To measure total 5-HETE (free acid and lactone), the sample can be acidified to convert all 5-HETE to its lactone form.

  • Purification: The lactone is purified by reverse-phase HPLC.

  • Quantification: The purified lactone is then analyzed by gas chromatography-mass spectrometry (GC-MS) or, more commonly, by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a specific multiple reaction monitoring (MRM) transition.

Biological_Sample Biological Sample Lipid_Extraction Lipid Extraction Biological_Sample->Lipid_Extraction Acidification Acidification (Optional, for total 5-HETE) Lipid_Extraction->Acidification HPLC_Purification RP-HPLC Purification Acidification->HPLC_Purification LC_MS_MS LC-MS/MS Analysis HPLC_Purification->LC_MS_MS Quantification Quantification LC_MS_MS->Quantification

Figure 3: Experimental workflow for the quantification of 5-HETE Lactone.

Therapeutic Potential and Future Directions

The inhibitory effect of this compound on 5-lipoxygenase positions it as a potential anti-inflammatory agent. By dampening the production of potent pro-inflammatory leukotrienes, it could be beneficial in inflammatory conditions where the 5-LOX pathway is upregulated, such as asthma, arthritis, and inflammatory bowel disease.

However, research into the specific physiological and pathophysiological roles of this compound is still in its early stages. Future research should focus on:

  • Elucidating direct cellular targets and signaling pathways: Investigating whether this compound has specific receptors or interacts with other cellular proteins beyond 5-LOX.

  • In vivo studies: Evaluating the efficacy and pharmacokinetics of this compound in animal models of inflammatory diseases and cancer.

  • Structure-activity relationship studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity as a 5-LOX inhibitor.

  • Understanding its endogenous regulation: Investigating the physiological conditions that favor the formation of this compound in vivo.

Conclusion

This compound is an intriguing derivative of the 5-lipoxygenase pathway with demonstrated inhibitory activity against its parent enzyme. This positions it as a potential endogenous regulator of inflammation and a promising lead for the development of novel anti-inflammatory therapeutics. Further in-depth research is required to fully uncover its physiological roles and therapeutic potential. This guide provides a foundation for researchers and drug development professionals to explore the untapped possibilities of this unique lipid mediator.

References

preliminary screening of 5(S)-HETE lactone bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Preliminary Screening of 5(S)-HETE Lactone Bioactivity

Introduction

5(S)-Hydroxyeicosatetraenoic acid (5(S)-HETE) is an eicosanoid, a signaling molecule derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LO) enzyme.[1][2] It is a precursor to the more potent inflammatory mediator 5-oxo-eicosatetraenoic acid (5-oxo-ETE) and is itself implicated in a variety of physiological and pathological processes, including inflammation, allergic reactions, and the proliferation of some cancer cells.[1][2] The biological effects of 5(S)-HETE and its related metabolites are primarily mediated through the oxoeicosanoid receptor 1 (OXER1), a G-protein coupled receptor.[1]

While the bioactivity of 5(S)-HETE is relatively well-studied, the biological functions of its δ-lactone form, this compound, remain largely uncharacterized. Lactonization can significantly alter the chemical properties of a molecule, potentially affecting its stability, cell permeability, and receptor-binding affinity. This guide provides a comprehensive framework for the preliminary in vitro screening of this compound bioactivity, targeting researchers, scientists, and drug development professionals. The proposed experimental workflow is designed to assess its potential to modulate key cellular processes associated with the known functions of its parent compound, 5(S)-HETE.

Hypothesized Bioactivities of this compound

Based on the established biological roles of 5(S)-HETE, the preliminary screening of this compound should investigate the following potential activities:

  • Modulation of Inflammatory Responses: 5(S)-HETE is a known chemoattractant for neutrophils and is involved in inflammatory cascades. It is plausible that this compound could exhibit similar pro-inflammatory or potentially inhibitory effects.

  • Regulation of Cell Proliferation and Viability: In vitro studies suggest that 5(S)-HETE and its metabolites may promote the growth of certain cancer cell types. Therefore, the lactone derivative should be screened for its effects on cell proliferation.

  • Interaction with the OXER1 Receptor: The biological effects of the 5(S)-HETE family are primarily mediated by the OXER1 receptor. A key initial screening step is to determine if this compound can bind to and activate this receptor.

  • Influence on Androgen Metabolism: Recent studies have shown that 5-HETE can regulate androgen metabolism by inducing aldo-keto reductase family members. This presents another potential avenue for the bioactivity of its lactone derivative.

Key Signaling Pathways

The primary signaling pathway initiated by the 5(S)-HETE family of metabolites involves the activation of the OXER1 receptor, which couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. These pathways ultimately regulate cellular processes such as chemotaxis, calcium mobilization, and gene expression.

G Figure 1: Hypothesized Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5_HETE_Lactone This compound OXER1 OXER1 Receptor 5_HETE_Lactone->OXER1 Binding G_Protein Gαi/o Protein OXER1->G_Protein Activation AC_inhibition Adenylyl Cyclase (Inhibition) G_Protein->AC_inhibition PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK_ERK MAPK/ERK Pathway G_Protein->MAPK_ERK Ca_Mobilization Calcium Mobilization G_Protein->Ca_Mobilization cAMP ↓ cAMP AC_inhibition->cAMP Cellular_Responses Cellular Responses (Chemotaxis, Proliferation, Gene Expression) PI3K_Akt->Cellular_Responses MAPK_ERK->Cellular_Responses Ca_Mobilization->Cellular_Responses G Figure 2: Experimental Workflow for Preliminary Screening Start This compound Synthesis and Characterization Receptor_Binding OXER1 Receptor Binding Assay Start->Receptor_Binding Chemotaxis Neutrophil Chemotaxis Assay Receptor_Binding->Chemotaxis Proliferation Cell Proliferation Assay (e.g., MTT, BrdU) Chemotaxis->Proliferation Cytokine Cytokine Release Assay (e.g., ELISA) Proliferation->Cytokine Androgen_Metabolism Androgen Metabolism Assay (e.g., qPCR for AKR1C2/3) Cytokine->Androgen_Metabolism Data_Analysis Data Analysis and Hit Identification Androgen_Metabolism->Data_Analysis Further_Studies Lead Optimization and In Vivo Studies Data_Analysis->Further_Studies

References

The Enigmatic Interaction of 5(S)-HETE Lactone with Lipid-Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5(S)-Hydroxyeicosatetraenoic acid (5(S)-HETE) is a pivotal bioactive lipid mediator derived from arachidonic acid through the 5-lipoxygenase (5-LOX) pathway. While the biological activities of 5(S)-HETE and its potent metabolite, 5-oxo-ETE, have been extensively studied, the corresponding intramolecular ester, 5(S)-HETE lactone, remains a less-explored entity. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with lipid-binding proteins. Due to the limited direct research on the lactone form, this guide synthesizes information on the well-characterized interactions of its parent compound, 5(S)-HETE, and presents a theoretical framework for the potential interactions of the lactone. Furthermore, it details established experimental protocols that can be employed to elucidate the specific binding characteristics and functional consequences of this compound, and provides visual representations of relevant signaling pathways and experimental workflows.

Introduction to 5(S)-HETE and its Lactone Form

5(S)-HETE is an eicosanoid, a class of signaling molecules derived from the oxidation of 20-carbon fatty acids. It is synthesized from arachidonic acid by the action of 5-lipoxygenase (5-LOX) and is a precursor to leukotrienes and the potent chemoattractant 5-oxo-ETE. 5(S)-HETE itself exhibits a range of biological activities, including roles in inflammation, cell proliferation, and ion transport.

This compound is the intramolecular ester of 5(S)-HETE, formed by the cyclization of the C-1 carboxyl group with the C-5 hydroxyl group. This transformation from a carboxylic acid to a lactone significantly alters the molecule's chemical properties, reducing its polarity and removing the ability to act as a hydrogen bond donor at the C-1 position. These changes are expected to profoundly influence its interaction with lipid-binding proteins and its overall biological activity.

Known and Potential Lipid-Binding Protein Interactions

Direct experimental evidence for the interaction of this compound with lipid-binding proteins is currently scarce in the scientific literature. However, the known interactions of its parent compound, 5(S)-HETE, provide a valuable starting point for identifying potential protein targets for the lactone.

Oxoeicosanoid Receptor 1 (OXER1)

5(S)-HETE and its more potent metabolite, 5-oxo-ETE, are known agonists for the G protein-coupled receptor, OXER1.[1][2] Activation of OXER1 triggers a cascade of intracellular signaling events, including calcium mobilization and activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), leading to cellular responses such as chemotaxis and inflammation.[3] Given that the carboxylic acid moiety of 5(S)-HETE is likely a key determinant for binding to OXER1, the lactone form, which lacks a free carboxylate, may act as a competitive antagonist or exhibit significantly lower binding affinity.

Fatty Acid Binding Proteins (FABPs)

Fatty acid binding proteins are a family of intracellular lipid chaperones that facilitate the transport of fatty acids and other lipophilic molecules. Liver FABP (L-FABP) has been shown to bind 5-HETE with high affinity.[4] The binding of fatty acids to FABPs is a complex process involving both hydrophobic and electrostatic interactions. The conversion of the carboxylate to a lactone would alter the electrostatic potential of the head group, potentially impacting its binding to the FABP binding pocket. Further investigation is required to determine the binding affinity and functional consequences of this compound interaction with various FABP isoforms.

5-Lipoxygenase (5-LOX)

Interestingly, (±)5-HETE lactone has been reported to be a more potent inhibitor of 5-lipoxygenase activity in rat basophilic leukemia cells than its linear counterpart, (±)5-HETE.[5] This suggests a potential feedback regulatory role for the lactone in the biosynthesis of leukotrienes.

Quantitative Data on this compound and Related Compounds

The available quantitative data on the biological activity of this compound is limited. The following table summarizes the known inhibitory concentration for the racemic mixture of 5-HETE lactone and the binding affinity of the parent compound, 5(S)-HETE, with a known lipid-binding protein.

LigandProtein TargetAssay TypeValueReference
(±)5-HETE lactone5-LipoxygenaseInhibition of LTB4 productionIC50 = 27 µM
5(S)-HETELiver Fatty Acid Binding Protein (L-FABP)Dissociation Constant (Kd)175 nM

Signaling Pathways

The signaling pathways initiated by 5(S)-HETE and its metabolites are complex and cell-type specific. The primary known pathway involves the activation of OXER1. The potential modulatory role of this compound on these pathways remains to be elucidated.

5-HETE_Signaling_Pathway AA Arachidonic Acid _5LOX 5-Lipoxygenase (5-LOX) AA->_5LOX _5HETE 5(S)-HETE _5LOX->_5HETE _5HETElactone This compound _5HETE->_5HETElactone Intramolecular Esterification _5oxoETE 5-oxo-ETE _5HETE->_5oxoETE 5-HEDH OXER1 OXER1 _5HETE->OXER1 Agonist _5HETElactone->_5LOX Inhibition? _5oxoETE->OXER1 Agonist Gprotein Gαq/i OXER1->Gprotein PLC Phospholipase C (PLC) Gprotein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Responses (Chemotaxis, Inflammation) Ca->CellularResponse MAPK MAPK Cascade (ERK, p38) PKC->MAPK MAPK->CellularResponse

Caption: Putative signaling pathway of 5(S)-HETE and potential modulation by its lactone.

Experimental Protocols

Elucidating the interaction of this compound with lipid-binding proteins requires robust and sensitive experimental techniques. Below are detailed methodologies for key experiments that can be adapted for this purpose.

Synthesis of this compound

The synthesis of this compound can be achieved through acid-catalyzed intramolecular cyclization of 5(S)-HETE.

Protocol:

  • Dissolve 5(S)-HETE in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting this compound by flash column chromatography on silica gel.

Radioligand Binding Assay

This method is used to determine the binding affinity (Kd) and the number of binding sites (Bmax) of a radiolabeled ligand to its receptor. A tritiated or iodinated version of this compound would be required.

Protocol:

  • Prepare cell membranes or purified protein expressing the putative receptor (e.g., OXER1).

  • In a multi-well plate, incubate a fixed amount of the protein preparation with increasing concentrations of radiolabeled this compound.

  • For non-specific binding determination, perform a parallel incubation in the presence of a large excess of unlabeled this compound.

  • Incubate at a defined temperature until equilibrium is reached.

  • Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine Kd and Bmax.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can provide kinetic data (association and dissociation rates) in addition to binding affinity.

Protocol:

  • Immobilize the purified lipid-binding protein (e.g., FABP) onto a sensor chip.

  • Prepare a series of concentrations of this compound in a suitable running buffer.

  • Inject the this compound solutions over the sensor surface and monitor the change in the SPR signal (response units, RU) in real-time.

  • After the association phase, inject running buffer to monitor the dissociation of the lactone from the protein.

  • Regenerate the sensor surface to remove any bound ligand.

  • Fit the association and dissociation curves to a suitable binding model to determine the kinetic constants (ka, kd) and the dissociation constant (Kd).

SPR_Workflow start Start immobilize Immobilize Protein on Sensor Chip start->immobilize prepare Prepare 5(S)-HETE lactone solutions immobilize->prepare inject Inject Lactone (Association) prepare->inject wash Inject Buffer (Dissociation) inject->wash regenerate Regenerate Sensor Surface wash->regenerate regenerate->inject Next Concentration analyze Analyze Data (ka, kd, Kd) regenerate->analyze end End analyze->end

Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, Kd, and stoichiometry).

Protocol:

  • Place the purified lipid-binding protein in the sample cell of the calorimeter.

  • Load a concentrated solution of this compound into the injection syringe.

  • Perform a series of small, sequential injections of the lactone into the protein solution while monitoring the heat evolved or absorbed.

  • Integrate the heat signal for each injection to generate a binding isotherm.

  • Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Conclusion and Future Directions

The study of this compound's interaction with lipid-binding proteins is a nascent field with significant potential for uncovering novel regulatory mechanisms in eicosanoid signaling. While direct evidence is currently limited, the known interactions of its parent compound, 5(S)-HETE, suggest that proteins such as OXER1 and FABPs are prime candidates for investigation. The inhibitory effect of the lactone on 5-lipoxygenase activity points towards a potential role in the feedback regulation of the leukotriene pathway.

Future research should focus on:

  • Systematic screening of this compound against a panel of lipid-binding proteins to identify novel interaction partners.

  • Quantitative characterization of the binding affinity and kinetics of the lactone with identified targets using the techniques outlined in this guide.

  • Functional studies in cellular and in vivo models to elucidate the physiological and pathological consequences of these interactions.

  • Structural biology studies to determine the molecular basis of this compound recognition by its protein targets.

A deeper understanding of the biological role of this compound will not only enhance our knowledge of lipid signaling but may also open new avenues for the development of therapeutic agents targeting inflammatory and proliferative diseases.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 5(S)-HETE Lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantification of 5(S)-HETE lactone in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the necessary reagents, sample preparation procedures, and analytical conditions.

Introduction

5(S)-Hydroxyeicosatetraenoic acid (5(S)-HETE) is a significant metabolite of arachidonic acid produced via the 5-lipoxygenase (5-LOX) pathway.[1] It is involved in various physiological and pathological processes, including inflammation and cell proliferation.[2] 5(S)-HETE can be further metabolized to other bioactive lipids, including 5-oxo-ETE, or it can be esterified into phospholipids within cell membranes.[1] this compound is a cyclized, more stable derivative of 5(S)-HETE.[3] Accurate quantification of this compound is crucial for understanding its biological role and for the development of therapeutics targeting the 5-LOX pathway. This document provides a detailed methodology for the sensitive and specific quantification of this compound using LC-MS/MS, a standard and robust analytical technique for eicosanoid analysis.[4]

Signaling Pathway

The biosynthesis of 5(S)-HETE begins with the enzymatic oxygenation of arachidonic acid by 5-lipoxygenase (5-LOX) to form 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HpETE). 5(S)-HpETE is then reduced to 5(S)-HETE. 5(S)-HETE can be subsequently converted to its lactone form.

This compound Biosynthesis Arachidonic Acid Arachidonic Acid 5(S)-HpETE 5(S)-HpETE Arachidonic Acid->5(S)-HpETE 5-Lipoxygenase (5-LOX) 5(S)-HETE 5(S)-HETE 5(S)-HpETE->5(S)-HETE Peroxidase This compound This compound 5(S)-HETE->this compound Lactonization 5-oxo-ETE 5-oxo-ETE 5(S)-HETE->5-oxo-ETE 5-HEDH Experimental Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate SPE Solid-Phase Extraction (SPE) Precipitate->SPE Elute Elution SPE->Elute Dry Dry Down & Reconstitute Elute->Dry LCMS LC-MS/MS Analysis Dry->LCMS Quant Quantification LCMS->Quant

References

LC-MS/MS method for detecting 5(S)-HETE lactone in plasma

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Sensitive Detection of 5(S)-HETE and its Lactone in Human Plasma by LC-MS/MS

Introduction

5(S)-Hydroxyeicosatetraenoic acid (5(S)-HETE) is a crucial lipid mediator derived from the enzymatic oxidation of arachidonic acid by 5-lipoxygenase (5-LOX).[1][2] As an eicosanoid, it is involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and immune responses.[3] 5(S)-HETE and its metabolites act as signaling molecules, primarily through the oxoeicosanoid receptor 1 (OXER1), making them significant biomarkers for studying inflammatory diseases and for drug development.[3]

The intramolecular esterification of 5(S)-HETE can form 5(S)-HETE lactone, a less polar derivative. The quantification of both the open-chain acid and its lactone form is essential for a comprehensive understanding of the 5-LOX pathway. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for accurately measuring these low-abundance analytes in complex biological matrices like plasma.[4]

This application note provides a detailed protocol for the simultaneous quantification of 5(S)-HETE and a proposed method for this compound in human plasma using a robust LC-MS/MS method. The protocol covers sample preparation using solid-phase extraction (SPE), chromatographic separation, and mass spectrometric detection.

Signaling Pathway

5(S)-HETE is synthesized from arachidonic acid, which is first released from the cell membrane. The enzyme 5-lipoxygenase (ALOX5) converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This intermediate is then rapidly reduced to 5(S)-HETE by cellular peroxidases. 5(S)-HETE can then be further metabolized to other active compounds, such as 5-oxo-ETE, or undergo intramolecular cyclization to form this compound.

Biosynthesis and activity of 5(S)-HETE.

Principle of the Method

This method employs solid-phase extraction (SPE) to isolate 5(S)-HETE and its lactone from human plasma, effectively removing proteins and other interfering substances. A deuterated internal standard (5(S)-HETE-d8) is added prior to extraction to ensure accurate quantification. The extracted analytes are then separated using reversed-phase ultra-high-performance liquid chromatography (UPLC) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization.

Experimental Protocols

Materials and Reagents
  • 5(S)-HETE and 5(S)-HETE-d8 standards (Cayman Chemical or equivalent)

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • Human plasma (K2-EDTA anticoagulant)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 60 mg)

  • Phosphate-buffered saline (PBS)

  • Nitrogen gas evaporator

  • Microcentrifuge tubes and pipettes

Standard and QC Sample Preparation
  • Prepare individual stock solutions of 5(S)-HETE and 5(S)-HETE-d8 in methanol (1 mg/mL).

  • Create a series of working standard solutions by diluting the 5(S)-HETE stock solution to prepare calibration standards ranging from 0.2 to 500 ng/mL.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 5, 50, and 400 ng/mL).

  • Prepare the internal standard (IS) working solution (5(S)-HETE-d8) at a concentration of 100 ng/mL.

Plasma Sample Preparation (Solid-Phase Extraction)
  • Thaw plasma samples on ice.

  • To 500 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution (100 ng/mL 5(S)-HETE-d8) and vortex briefly.

  • Add 1.5 mL of 5% methanol in water to dilute the sample.

  • Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Load the diluted plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol to remove interferences.

  • Dry the cartridge under a stream of nitrogen for 10 minutes.

  • Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 63:37:0.02 water:acetonitrile:formic acid) for LC-MS/MS analysis.

Workflow start Plasma Sample (500 µL) add_is Add Internal Standard (5(S)-HETE-d8) start->add_is dilute Dilute with 5% Methanol add_is->dilute spe_load Load Sample onto SPE dilute->spe_load spe_condition Condition SPE Cartridge (Methanol & Water) spe_wash Wash Cartridge (10% Methanol) spe_load->spe_wash spe_elute Elute Analytes (Methanol) spe_wash->spe_elute dry Evaporate to Dryness (Nitrogen Stream) spe_elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS System reconstitute->inject

Experimental workflow for sample preparation.
LC-MS/MS System and Conditions

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

ParameterRecommended Condition
LC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Column Temperature 40°C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Gradient Program 0-1 min: 30% B; 1-10 min: 30-95% B; 10-12 min: 95% B; 12.1-15 min: 30% B (Re-equilibration)
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Ion Spray Voltage -4500 V
Source Temperature 550°C

Results and Discussion

Mass Spectrometric Detection

The analytes are monitored in MRM mode. For 5(S)-HETE, the precursor ion [M-H]⁻ is m/z 319. For the proposed this compound, the molecular weight is 302.45 g/mol (C20H30O2), resulting from the loss of a water molecule from 5(S)-HETE. The expected precursor ion [M-H]⁻ would therefore be m/z 301.4. Product ions should be confirmed by infusion of an analytical standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
5(S)-HETE319.2115.150-22
This compound301.4165.1 (Proposed)50-25
5(S)-HETE-d8 (IS)327.2116.150-22
Parameters for this compound are proposed and require experimental verification.
Method Performance

The method should be validated according to regulatory guidelines. Typical performance characteristics for eicosanoid assays are summarized below.

ParameterExpected Performance
Linearity Range 0.2 - 500 ng/mL (r² > 0.99)
Lower Limit of Quantitation (LLOQ) 0.2 - 3.0 ng/mL (Signal-to-Noise > 10)
Accuracy & Precision Intra- and inter-day precision < 15% RSD; Accuracy ±15%
Recovery > 75% for mono- and di-hydroxy eicosanoids
Matrix Effect Should be assessed and minimized

Conclusion

This application note details a sensitive and robust LC-MS/MS method for the quantification of 5(S)-HETE in human plasma and provides a framework for the simultaneous analysis of its lactone derivative. The combination of solid-phase extraction for sample cleanup and the high selectivity of tandem mass spectrometry allows for reliable measurement of these important lipid mediators. This method is well-suited for clinical research and drug development studies aimed at understanding the role of the 5-lipoxygenase pathway in health and disease.

References

Application Notes and Protocols for the Synthesis of 5(S)-HETE Lactone for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5(S)-Hydroxyeicosatetraenoic acid (5(S)-HETE) is a crucial bioactive lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. Its corresponding lactone, 5(S)-HETE lactone, is a valuable tool for investigating the biological roles of 5-HETE and its metabolites in inflammatory processes and related diseases. This document provides detailed protocols for the synthesis of 5(S)-HETE and its subsequent conversion to this compound, intended for research purposes. It also includes information on the signaling pathway of 5(S)-HETE and quantitative data relevant to its synthesis and biological activity.

Synthesis of 5(S)-HETE

The stereoselective synthesis of 5(S)-HETE can be achieved through both chemical and chemoenzymatic methods. A well-established chemical synthesis is based on the work of E.J. Corey. A chemoenzymatic approach offers an alternative route utilizing the high selectivity of the 5-lipoxygenase (ALOX5) enzyme.

Chemoenzymatic Synthesis of 5(S)-HETE from Arachidonic Acid

This protocol utilizes the enzyme 5-lipoxygenase (ALOX5) to stereoselectively introduce a hydroperoxy group at the C5 position of arachidonic acid, which is subsequently reduced to the desired 5(S)-hydroxy derivative.

Materials:

  • Arachidonic Acid

  • Recombinant Human 5-Lipoxygenase (ALOX5)

  • 5-LO activating protein (FLAP)

  • Calcium chloride (CaCl₂)

  • ATP

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium borohydride (NaBH₄) or Triphenylphosphine (PPh₃)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

Protocol:

  • Enzymatic Reaction Setup: In a reaction vessel, dissolve arachidonic acid in PBS buffer (pH 7.4) containing CaCl₂ and ATP. The final concentration of arachidonic acid should be in the low micromolar range to optimize the enzymatic reaction.

  • Enzyme Addition: Add recombinant human 5-lipoxygenase and FLAP to the reaction mixture. The specific activity and amount of enzyme should be optimized based on the manufacturer's instructions.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes under an inert atmosphere (argon or nitrogen) to prevent non-enzymatic oxidation.

  • Reduction of Hydroperoxide: After the incubation period, quench the reaction and reduce the initially formed 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HPETE) to 5(S)-HETE. This can be achieved by adding a mild reducing agent such as sodium borohydride or triphenylphosphine and stirring for 30 minutes at room temperature.

  • Extraction: Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 0.1 M HCl) and extract the lipid products three times with an equal volume of ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 5(S)-HETE.

  • Characterization: Confirm the identity and purity of the synthesized 5(S)-HETE using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Synthesis of 5(S)-HETE (Conceptual Outline based on Corey's Synthesis)

A total chemical synthesis provides an alternative to enzymatic methods and allows for larger scale production. The Corey synthesis is a landmark achievement in the stereoselective synthesis of eicosanoids. A simplified conceptual workflow is presented below. The actual synthesis involves multiple intricate steps.

G A Chiral Precursor B Introduction of the C1-C7 Fragment A->B C Wittig Reaction with C8-C20 Phosphonium Ylide B->C D Formation of the Full Carbon Skeleton C->D E Functional Group Manipulations D->E F Final Deprotection E->F G 5(S)-HETE F->G

Synthesis of this compound

The synthesis of this compound from 5(S)-HETE involves an intramolecular esterification, also known as lactonization. Several methods can be employed for this cyclization, with the Yamaguchi macrolactonization being a highly effective protocol for forming large-ring lactones.

Yamaguchi Macrolactonization Protocol

This method utilizes 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride, which then undergoes an intramolecular cyclization promoted by 4-dimethylaminopyridine (DMAP).[1]

Materials:

  • 5(S)-HETE

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Protocol:

  • Preparation of the Mixed Anhydride:

    • Dissolve 5(S)-HETE (1 equivalent) in anhydrous THF under an inert atmosphere.

    • Add triethylamine (1.1 equivalents).

    • Slowly add a solution of 2,4,6-trichlorobenzoyl chloride (1.1 equivalents) in anhydrous THF to the reaction mixture at room temperature.

    • Stir the mixture for 1-2 hours at room temperature to form the mixed anhydride.

  • Macrolactonization:

    • In a separate flask, prepare a solution of DMAP (4-5 equivalents) in a large volume of anhydrous toluene. This is crucial for maintaining high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.

    • Slowly add the solution of the mixed anhydride from the previous step to the DMAP solution in toluene over a period of several hours using a syringe pump.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification:

    • After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the this compound.

  • Characterization:

    • Confirm the structure and purity of the this compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the carboxylic acid proton and a shift in the signals corresponding to the C5 proton and adjacent carbons in the NMR spectra are indicative of lactone formation.

G cluster_0 Mixed Anhydride Formation cluster_1 Intramolecular Cyclization A 5(S)-HETE C Mixed Anhydride A->C Et3N, THF B Yamaguchi Reagent (2,4,6-Trichlorobenzoyl chloride) B->C F This compound C->F Slow Addition D High Dilution in Toluene E DMAP (catalyst)

Quantitative Data Summary

The following table summarizes typical data associated with the synthesis and properties of 5(S)-HETE and its derivatives. Please note that yields can vary significantly based on the specific experimental conditions and scale.

Parameter5(S)-HETE (Chemoenzymatic)This compound (Yamaguchi)Reference Compound: 5-oxo-ETE
Molecular Formula C₂₀H₃₂O₃C₂₀H₃₀O₂C₂₀H₃₀O₃
Molecular Weight 320.47 g/mol 302.46 g/mol 318.45 g/mol
Typical Yield 30-50%40-60%N/A (Metabolite)
Purity (Post-HPLC) >98%>98%>98%
Biological Activity (EC₅₀) Variable (receptor dependent)Under investigation~2-3 nM (on OXE receptor)[2]

Signaling Pathway of 5(S)-HETE

5(S)-HETE exerts its biological effects through specific cell surface receptors and is also a precursor to other potent signaling molecules, most notably 5-oxo-eicosatetraenoic acid (5-oxo-ETE).

5(S)-HETE and its oxidized metabolite, 5-oxo-ETE, are ligands for the G protein-coupled receptor OXER1 (also known as OXE or GPR170).[3] Activation of OXER1 by these lipids leads to the dissociation of the G-protein complex into its Gαi and Gβγ subunits. The Gβγ subunit, in particular, initiates downstream signaling cascades that result in various cellular responses, including calcium mobilization, activation of protein kinase C (PKC), and modulation of cell migration and proliferation.[3] The conversion of 5(S)-HETE to the more potent 5-oxo-ETE is catalyzed by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[4]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular HETE 5(S)-HETE OXER1 OXER1 Receptor HETE->OXER1 Binds HEDH 5-HEDH HETE->HEDH OxoETE 5-oxo-ETE OxoETE->OXER1 Binds (Higher Affinity) G_protein Gαiβγ OXER1->G_protein Activates G_alpha Gαi G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates Cellular_Response Cellular Responses (e.g., Migration, Proliferation) G_beta_gamma->Cellular_Response Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Leads to PKC Protein Kinase C (PKC) Activation Ca_mobilization->PKC Activates PKC->Cellular_Response Mediates HEDH->OxoETE

Experimental Protocols for Research Use

Cell-Based Calcium Mobilization Assay

This protocol describes a method to assess the biological activity of synthesized this compound by measuring changes in intracellular calcium concentration in cells expressing the OXER1 receptor.

Materials:

  • Cells expressing OXER1 receptor (e.g., transfected HEK293 cells or primary eosinophils)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • This compound stock solution (in ethanol or DMSO)

  • 5-oxo-ETE (positive control)

  • Fluorometric imaging plate reader or fluorescence microscope

Protocol:

  • Cell Preparation: Plate OXER1-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with HBSS. Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Addition and Measurement:

    • Place the plate in the fluorometric plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add varying concentrations of this compound (or 5-oxo-ETE as a positive control) to the wells.

    • Immediately begin recording the fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm) over time to measure the change in intracellular calcium levels.

  • Data Analysis: Calculate the change in fluorescence (ΔF) from the baseline (F₀) for each well. Plot the peak ΔF/F₀ against the logarithm of the compound concentration to determine the EC₅₀ value.

Conclusion

The protocols outlined in this document provide a framework for the synthesis and characterization of this compound for research applications. The chemoenzymatic synthesis of 5(S)-HETE offers high stereoselectivity, while the Yamaguchi macrolactonization is a robust method for the subsequent cyclization. The provided information on the signaling pathway and experimental protocols will aid researchers in investigating the biological functions of this important lipid mediator and its derivatives. Careful optimization of reaction conditions and thorough characterization of the synthesized compounds are essential for obtaining reliable and reproducible results in downstream biological assays.

References

Application Notes and Protocols: Utilizing 5(S)-HETE Lactone in B Cell Activation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

B lymphocytes are central to the humoral immune response, differentiating into plasma cells that produce antibodies against pathogens. The activation, proliferation, and differentiation of B cells are tightly regulated by a complex network of signaling molecules. Among these are lipid mediators derived from arachidonic acid, which have emerged as important modulators of immune cell function. 5-hydroxyeicosatetraenoic acid (5-HETE) and its intramolecular ester, 5(S)-HETE lactone, are produced by B cell lines upon stimulation and are associated with increases in intracellular calcium, a critical event in B cell activation.[1] This suggests a potential role for this compound in modulating B cell activity.

These application notes provide a proposed framework and detailed protocols for investigating the effects of this compound on B cell activation. The methodologies described are based on established in vitro B cell assay techniques and the known signaling pathways of the 5-HETE family of molecules.

Proposed Mechanism of Action

5(S)-HETE and its metabolites are known to exert their effects through the oxoeicosanoid receptor 1 (OXER1), a G-protein coupled receptor (GPCR).[2] It is hypothesized that this compound, upon binding to OXER1 on the B cell surface, initiates a downstream signaling cascade. As OXER1 is often coupled to Gαi or Gαq proteins, this could lead to the inhibition of adenylyl cyclase or the activation of phospholipase C, respectively. Activation of phospholipase C would result in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). These events are known to be crucial for B cell activation, leading to the expression of activation markers, proliferation, and differentiation.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol HETE_lactone This compound OXER1 OXER1 Receptor HETE_lactone->OXER1 G_protein G-Protein (Gαq) OXER1->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates TF_activation Transcription Factor Activation PKC->TF_activation phosphorylates B_cell_activation B Cell Activation (Proliferation, Differentiation) TF_activation->B_cell_activation leads to

Figure 1. Proposed signaling pathway of this compound in B cells.

Experimental Protocols

The following protocols outline a comprehensive approach to assessing the impact of this compound on B cell activation.

Protocol 1: Isolation of Human B Lymphocytes from PBMCs

This protocol describes the isolation of untouched human B cells from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • Human B Cell Isolation Kit (Negative Selection)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine (complete RPMI)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • Wash the isolated PBMCs twice with PBS.

  • Resuspend the PBMCs in the appropriate buffer provided with the B cell isolation kit.

  • Isolate B cells by negative selection following the manufacturer's protocol for the Human B Cell Isolation Kit.[3][4][5] This method depletes non-B cells, leaving a highly purified population of untouched B cells.

  • Assess the purity of the isolated CD19+ B cells by flow cytometry. Purity should be >95%.

  • Resuspend the purified B cells in complete RPMI at a concentration of 1 x 10^6 cells/mL.

Protocol 2: In Vitro B Cell Activation Assay

This protocol details the stimulation of isolated B cells with this compound and appropriate controls.

experimental_workflow cluster_setup Experiment Setup cluster_analysis Analysis B_cell_isolation 1. Isolate Human B Cells (from PBMCs) Cell_plating 2. Plate B Cells (1x10^6 cells/mL) B_cell_isolation->Cell_plating Stimulation 3. Add Stimuli: - Vehicle (Control) - this compound (Dose-Response) - Positive Control (e.g., anti-IgM + IL-4) Cell_plating->Stimulation Incubation 4. Incubate (37°C, 5% CO2) Stimulation->Incubation Proliferation 5a. Proliferation Assay (e.g., CFSE/CellTrace Violet) - Analyze at 72-96h Incubation->Proliferation Activation_markers 5b. Activation Marker Analysis (Flow Cytometry) - Analyze at 24-48h for CD69, CD86 Incubation->Activation_markers Differentiation 5c. Plasmablast/Plasma Cell Analysis (Flow Cytometry) - Analyze at Day 5-7 for CD27, CD38 Incubation->Differentiation Antibody_secretion 5d. Antibody Quantification (ELISA) - Analyze supernatant at Day 7 Incubation->Antibody_secretion

Figure 2. Experimental workflow for B cell activation assays.

Materials:

  • Purified human B cells

  • Complete RPMI medium

  • 96-well round-bottom culture plates

  • This compound (stock solution in ethanol or DMSO)

  • Vehicle control (same concentration of ethanol or DMSO as in the highest this compound treatment)

  • Positive controls (e.g., anti-IgM antibody, CpG ODN, CD40L, IL-4, IL-21)

  • Cell proliferation dye (e.g., CellTrace™ Violet or CFSE)

Procedure:

  • Cell Staining (for proliferation assay): Label the purified B cells with a cell proliferation dye according to the manufacturer's instructions.

  • Cell Plating: Seed the labeled (or unlabeled for other assays) B cells into 96-well round-bottom plates at a density of 2 x 10^5 cells per well in 200 µL of complete RPMI.

  • Stimulation:

    • Vehicle Control: Add the vehicle control to designated wells.

    • This compound Treatment: Add this compound to achieve a range of final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) to determine a dose-response relationship.

    • Positive Controls: Add known B cell activators to separate wells. Examples include:

      • T-independent stimulation: Anti-IgM (10 µg/mL) + IL-4 (20 ng/mL)

      • T-dependent-like stimulation: CD40L (1 µg/mL) + IL-21 (50 ng/mL)

  • Incubation: Culture the plates at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 24-48 hours for early activation markers, 3-5 days for proliferation, 5-7 days for differentiation and antibody production).

Protocol 3: Flow Cytometry Analysis of B Cell Activation and Differentiation

This protocol is for analyzing B cell surface markers indicative of activation and differentiation into plasma cells.

Materials:

  • FACS buffer (PBS + 2% FBS + 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies against human: CD19, CD69, CD86, CD27, CD38

  • Viability dye (e.g., 7-AAD or propidium iodide)

Procedure:

  • Cell Harvesting: After the desired incubation period, gently resuspend the cells and transfer them to FACS tubes.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash with 1 mL of cold FACS buffer.

  • Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated antibody cocktail.

    • Early Activation Panel (24-48h): Anti-CD19, Anti-CD69, Anti-CD86, Viability Dye.

    • Differentiation Panel (Day 5-7): Anti-CD19, Anti-CD27, Anti-CD38, Viability Dye.

  • Incubation: Incubate for 20-30 minutes at 4°C in the dark.

  • Final Wash: Wash the cells twice with 1 mL of FACS buffer.

  • Acquisition: Resuspend the cells in 300 µL of FACS buffer and acquire data on a flow cytometer.

  • Analysis: Analyze the data using appropriate software. Gate on live, single cells, then on the CD19+ population. Evaluate the expression of activation (CD69, CD86) and differentiation (CD27, CD38) markers.

Protocol 4: Quantification of Immunoglobulin Secretion by ELISA

This protocol is for measuring the concentration of secreted IgM and IgG in the culture supernatant.

Materials:

  • ELISA plates (96-well, high-binding)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Capture antibodies (anti-human IgM and anti-human IgG)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Detection antibodies (HRP-conjugated anti-human IgM and anti-human IgG)

  • Standard human IgM and IgG

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

Procedure:

  • Plate Coating: Coat the wells of an ELISA plate with capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate. Add culture supernatants (diluted as necessary) and a serial dilution of the immunoglobulin standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate. Add the HRP-conjugated detection antibody. Incubate for 1 hour at room temperature.

  • Substrate Development: Wash the plate. Add TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).

  • Stopping and Reading: Stop the reaction with stop solution. Read the absorbance at 450 nm on a microplate reader.

  • Quantification: Generate a standard curve and calculate the concentration of IgM and IgG in the samples.

Data Presentation

The following tables present hypothetical data to illustrate the potential effects of this compound on B cell activation.

Table 1: Effect of this compound on B Cell Proliferation and Activation Marker Expression

TreatmentConcentrationProliferation Index% CD69+ Cells (at 24h)% CD86+ Cells (at 48h)
Vehicle Control-1.1 ± 0.23.5 ± 1.25.2 ± 1.8
This compound10 nM1.5 ± 0.38.1 ± 2.112.4 ± 3.0
This compound100 nM2.8 ± 0.525.6 ± 4.535.8 ± 5.1
This compound1 µM3.5 ± 0.642.3 ± 6.255.1 ± 7.3
Positive Control-5.2 ± 0.865.7 ± 8.078.9 ± 9.4
(Data are presented as mean ± SD and are for illustrative purposes only)

Table 2: Effect of this compound on B Cell Differentiation and Immunoglobulin Secretion

TreatmentConcentration% Plasmablasts (CD19+CD27+CD38+) (at Day 7)Secreted IgM (ng/mL) (at Day 7)Secreted IgG (ng/mL) (at Day 7)
Vehicle Control-2.1 ± 0.850 ± 1510 ± 5
This compound10 nM4.5 ± 1.2150 ± 4035 ± 10
This compound100 nM10.2 ± 2.5450 ± 90110 ± 25
This compound1 µM15.8 ± 3.1800 ± 150250 ± 50
Positive Control-25.4 ± 4.01500 ± 280800 ± 120
(Data are presented as mean ± SD and are for illustrative purposes only)

Conclusion

The protocols and framework presented here provide a robust starting point for investigating the role of this compound in B cell activation. Based on the existing literature, it is plausible that this lipid mediator could act as a modulator of B cell responses. The successful application of these assays will contribute to a better understanding of the complex interplay between lipid signaling and humoral immunity, potentially uncovering new targets for therapeutic intervention in immune-related disorders and for enhancing vaccine responses.

References

Application Notes and Protocols: 5(S)-HETE Lactone as a 5-Lipoxygenase Inhibitor In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Lipoxygenase (5-LOX) is a pivotal enzyme in the biosynthesis of leukotrienes, a class of pro-inflammatory lipid mediators derived from arachidonic acid.[1][2] The 5-LOX pathway is implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases, making it a significant target for therapeutic intervention.[2] 5(S)-Hydroxyeicosatetraenoic acid (5(S)-HETE) is an intermediate product of the 5-LOX-catalyzed reaction.[1] Its corresponding lactone, 5(S)-HETE lactone, has been identified as an inhibitor of 5-lipoxygenase, demonstrating greater potency than its linear counterpart.[3] This document provides detailed application notes and protocols for the in vitro assessment of this compound as a 5-lipoxygenase inhibitor.

Quantitative Data Summary

The inhibitory potential of this compound against 5-lipoxygenase has been quantified, providing a basis for its evaluation as a potential therapeutic agent. The following table summarizes the available quantitative data for (±)5-HETE lactone.

CompoundEnzyme SourceAssay TypeIC50 ValueReference
(±)5-HETE lactoneRat Basophilic Leukemia CellsNot Specified27 µM

Signaling Pathway and Experimental Workflow

To understand the context of this compound's inhibitory action, it is essential to visualize the 5-lipoxygenase signaling pathway and the general workflow for assessing its inhibition.

five_lox_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA₂ 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-LOX 5-LOX 5-Lipoxygenase (Active) 5(S)-HETE 5(S)-HETE 5-HPETE->5(S)-HETE Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-HPETE->Leukotriene A4 (LTA4) This compound This compound (Inhibitor) This compound->5-LOX Inhibition PLA2 cPLA₂ experimental_workflow Start Start Prepare Reagents Prepare Enzyme, Substrate, Buffer, and Inhibitor Solutions Start->Prepare Reagents Assay Setup Combine Reagents in 96-well Plate Prepare Reagents->Assay Setup Incubation Incubate at Controlled Temperature Assay Setup->Incubation Measurement Measure Product Formation (Spectrophotometry or Fluorometry) Incubation->Measurement Data Analysis Calculate % Inhibition and IC50 Value Measurement->Data Analysis End End Data Analysis->End

References

Application Notes and Protocols for Treating Macrophages with 5(S)-HETE Lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the effects of 5(S)-Hydroxyeicosatetraenoic acid (HETE) lactone on macrophages. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the key signaling pathway and experimental workflow.

Introduction

5(S)-HETE is a bioactive lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It can be further metabolized to 5-oxo-ETE or exist in a lactone form. These molecules are involved in various physiological and pathological processes, including inflammation and immune responses. Macrophages, as key players in the innate immune system, are significant producers and targets of these eicosanoids. Understanding the interaction between 5(S)-HETE lactone and macrophages is crucial for developing novel therapeutic strategies for inflammatory diseases. 5(S)-HETE and its derivatives exert their effects through the G protein-coupled receptor, oxoeicosanoid receptor 1 (OXER1).

Quantitative Data Summary

The following tables summarize the known quantitative effects of this compound and its related compound, 5(S)-HETE, on macrophage functions.

Table 1: Inhibitory Effects of this compound on Eicosanoid Synthesis in Zymosan-Stimulated Mouse Resident Peritoneal Macrophages [1]

Target EicosanoidIC50 (µM)
Leukotriene C4 (LTC4)10.4
Thromboxane B2 (TXB2)16.9
Prostaglandin E2 (PGE2)2.3

Table 2: Effects of 5(S)-HETE on Macrophage Phagocytosis [2]

Macrophage TypeTreatmentEffect on Phagocytosis of K. pneumoniae
Rat Alveolar Macrophages1 nM 5-HETE~200% of control
Zileuton-treated Rat Alveolar Macrophages1 nM 5-HETERestored to ~110% of control

Signaling Pathway

The proposed signaling pathway for this compound in macrophages is initiated by its binding to the oxoeicosanoid receptor 1 (OXER1), a Gαi-coupled G protein-coupled receptor.

G_protein_signaling Proposed Signaling Pathway of this compound in Macrophages cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HETE_Lactone This compound OXER1 OXER1 (GPCR) HETE_Lactone->OXER1 Binds to G_protein Gαiβγ OXER1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates (via βγ subunits) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Mobilizes PKC Protein Kinase C DAG->PKC Activates Ca2_ER->PKC Activates Actin Actin Cytoskeleton Ca2_ER->Actin Regulates ERK ERK1/2 PKC->ERK Activates Gene Gene Expression (e.g., Cytokines) ERK->Gene Regulates Actin->Gene Influences

Caption: Proposed signaling cascade of this compound in macrophages.

Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound on macrophage functions.

experimental_workflow Experimental Workflow for Macrophage Treatment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Macrophage_Isolation Macrophage Isolation (e.g., from peritoneal cavity or bone marrow) Macrophage_Culture Macrophage Culture & Differentiation Macrophage_Isolation->Macrophage_Culture Cell_Treatment Treat Macrophages with this compound Macrophage_Culture->Cell_Treatment HETE_Prep Prepare this compound Solution HETE_Prep->Cell_Treatment Eicosanoid Eicosanoid Measurement (LC-MS/MS) Cell_Treatment->Eicosanoid Cytokine Cytokine Analysis (ELISA, CBA) Cell_Treatment->Cytokine Phagocytosis Phagocytosis Assay Cell_Treatment->Phagocytosis Migration Migration Assay Cell_Treatment->Migration

Caption: General workflow for studying this compound effects on macrophages.

Detailed Experimental Protocols

Protocol 1: Isolation and Culture of Mouse Peritoneal Macrophages

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Thioglycollate broth (4%)

  • Sterile PBS (Ca²⁺/Mg²⁺-free)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Sterile syringes (10 mL) and 25G needles

  • Sterile petri dishes and cell culture plates

  • Centrifuge

Procedure:

  • Inject 1 mL of sterile 4% thioglycollate broth intraperitoneally into each mouse.

  • After 3-4 days, euthanize the mice by an approved method.

  • Sterilize the abdominal area with 70% ethanol.

  • Make a small incision in the abdominal skin and peritoneum.

  • Inject 10 mL of ice-cold sterile PBS into the peritoneal cavity.

  • Gently massage the abdomen for 1-2 minutes to dislodge the cells.

  • Aspirate the peritoneal fluid using a syringe and transfer it to a sterile 15 mL conical tube.

  • Centrifuge the cell suspension at 400 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin (complete RPMI).

  • Count the cells using a hemocytometer and assess viability using trypan blue exclusion.

  • Seed the cells in cell culture plates at the desired density (e.g., 1 x 10⁶ cells/mL).

  • Incubate the cells at 37°C in a 5% CO₂ incubator for 2-4 hours to allow macrophages to adhere.

  • After incubation, wash the plates vigorously with sterile PBS to remove non-adherent cells.

  • Add fresh complete RPMI and culture the adherent macrophages overnight before treatment.

Protocol 2: Treatment of Macrophages with this compound

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Complete RPMI medium

  • Cultured macrophages (from Protocol 1)

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in anhydrous ethanol to prepare a stock solution (e.g., 10 mM). Store the stock solution at -80°C.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in complete RPMI to the desired final concentrations. Ensure the final ethanol concentration in the cell culture is less than 0.1% to avoid solvent toxicity. Prepare a vehicle control with the same final concentration of ethanol.

  • Cell Treatment:

    • Remove the culture medium from the macrophage plates.

    • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) at 37°C in a 5% CO₂ incubator. The incubation time will depend on the specific downstream assay.

Protocol 3: Analysis of Eicosanoid Production

Procedure:

  • After treatment with this compound, stimulate the macrophages with an agonist such as zymosan (100 µg/mL) for a defined period (e.g., 1 hour).

  • Collect the cell culture supernatants.

  • Perform solid-phase extraction to purify the eicosanoids.

  • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of LTC4, TXB2, and PGE2.

Protocol 4: Macrophage Phagocytosis Assay

Materials:

  • Fluorescently labeled particles (e.g., zymosan, latex beads, or bacteria)

  • Quenching solution (e.g., trypan blue)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat macrophages with this compound or vehicle control as described in Protocol 2.

  • Add fluorescently labeled particles to the cells at a specific particle-to-cell ratio (e.g., 10:1).

  • Incubate for a defined period (e.g., 30-60 minutes) to allow for phagocytosis.

  • Wash the cells with cold PBS to remove non-ingested particles.

  • Add a quenching solution to extinguish the fluorescence of extracellular particles.

  • Analyze the percentage of phagocytic cells and the mean fluorescence intensity per cell using a flow cytometer or visualize and quantify using a fluorescence microscope.

Protocol 5: Macrophage Migration Assay

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • Chemoattractant (e.g., MCP-1)

  • Calcein AM or other fluorescent cell stain

Procedure:

  • Pre-coat the transwell inserts with an appropriate extracellular matrix component if necessary.

  • Place the transwell inserts into a 24-well plate.

  • Add medium containing a chemoattractant to the lower chamber.

  • Treat macrophages with this compound or vehicle control as described in Protocol 2.

  • Resuspend the treated macrophages in serum-free medium and add them to the upper chamber of the transwell insert.

  • Incubate for a defined period (e.g., 4-24 hours) to allow for cell migration.

  • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the insert (e.g., with DAPI).

  • Count the number of migrated cells in several fields of view under a microscope. Alternatively, pre-label the cells with a fluorescent dye and quantify the fluorescence of the migrated cells.

Protocol 6: Cytokine Secretion Analysis

Materials:

  • LPS (Lipopolysaccharide)

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Treat macrophages with this compound or vehicle control as described in Protocol 2 for a pre-incubation period (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 4-24 hours).

  • Collect the cell culture supernatants.

  • Measure the concentration of secreted cytokines using specific ELISA kits according to the manufacturer's instructions.

References

Application Notes and Protocols for a Cell-Based Assay to Evaluate 5(S)-HETE Lactone Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(S)-Hydroxyeicosatetraenoic acid (5(S)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LOX) enzyme. It plays a significant role in inflammatory and allergic responses. 5(S)-HETE can be further metabolized to more potent signaling molecules or undergo intramolecular cyclization to form 5(S)-HETE lactone. While the biological activities of 5(S)-HETE and its downstream metabolites are well-documented, the specific functions of this compound are less characterized. Emerging evidence suggests that this compound may act as an inhibitor of the 5-LOX pathway, presenting a potential feedback mechanism for regulating inflammatory processes.

These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound on the 5-lipoxygenase pathway. The primary endpoint of this assay is the quantification of Leukotriene B4 (LTB4), a major pro-inflammatory product of the 5-LOX pathway. This protocol is designed for researchers in academia and industry who are investigating the biological effects of lipid mediators and developing novel anti-inflammatory therapeutics.

Putative Signaling Pathway and Mechanism of Action

This compound is reported to be an inhibitor of 5-lipoxygenase. Its mechanism of action is thought to be the direct inhibition of the enzyme, thereby reducing the production of downstream inflammatory mediators such as leukotrienes. The following diagram illustrates the 5-lipoxygenase pathway and the proposed site of action for this compound.

5-LOX_Pathway AA Arachidonic Acid FLAP FLAP AA->FLAP Transfer PLA2 cPLA₂ PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 Stimulus FiveLOX 5-Lipoxygenase (5-LOX) FLAP->FiveLOX FiveHPETE 5(S)-HPETE FiveLOX->FiveHPETE Oxygenation FiveHETE 5(S)-HETE FiveHPETE->FiveHETE Reduction LTA4 Leukotriene A₄ (LTA₄) FiveHPETE->LTA4 LTA4_hydrolase LTA₄ Hydrolase LTB4 Leukotriene B₄ (LTB₄) LTA4:e->LTB4:w Inflammation Pro-inflammatory Responses LTB4->Inflammation Lactone 5(S)-HETE Lactone Lactone->FiveLOX Inhibition Assay_Workflow start Start culture_cells Culture THP-1 Cells start->culture_cells seed_plate Seed Cells in a 96-well Plate culture_cells->seed_plate pre_treat Pre-treat with This compound seed_plate->pre_treat stimulate Stimulate with Calcium Ionophore (A23187) pre_treat->stimulate incubate Incubate stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Perform LTB4 ELISA collect_supernatant->elisa analyze Analyze Data and Calculate IC₅₀ elisa->analyze end End analyze->end Logical_Relationship Lactone This compound (administered) Direct_Inhibition Direct Intracellular Action: 5-LOX Inhibition Lactone->Direct_Inhibition Primary Mechanism Indirect_Action Potential Indirect Action: Metabolic Conversion Lactone->Indirect_Action Hypothetical Assay_Direct Assay Readout: Reduced LTB4 Production Direct_Inhibition->Assay_Direct Hydrolysis Intracellular Hydrolases Indirect_Action->Hydrolysis FiveHETE 5(S)-HETE Hydrolysis->FiveHETE FiveHEDH 5-HEDH FiveHETE->FiveHEDH FiveOxoETE 5-oxo-ETE FiveHEDH->FiveOxoETE GPCR GPCR Activation (e.g., OXE Receptor) FiveOxoETE->GPCR Assay_Indirect Assay Readout: Second Messenger (e.g., Ca²⁺, IP₁) GPCR->Assay_Indirect

Application Notes and Protocols for High-Purity 5(S)-HETE Lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(S)-Hydroxyeicosatetraenoic acid (5(S)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LO) enzyme. It plays a significant role in various physiological and pathological processes, including inflammation, immune responses, and cell proliferation. 5(S)-HETE lactone is a stable, cyclized derivative of 5(S)-HETE. This internal esterification can modulate the biological activity of the parent molecule, making it a valuable tool for studying the arachidonic acid cascade and for the development of novel anti-inflammatory therapeutics. These application notes provide an overview of the biological activity of this compound, protocols for its use in in vitro assays, and a summary of its known inhibitory effects.

Commercial Sources

High-purity this compound is available from several commercial suppliers specializing in biochemicals and lipids for research purposes. When purchasing, it is crucial to obtain a certificate of analysis to ensure the purity and identity of the compound.

Table 1: Commercial Suppliers of High-Purity this compound

SupplierProduct NameCatalog NumberPurityFormulation
Cayman ChemicalThis compoundItem No. 10007263≥98%A solution in acetonitrile
MedChemExpressThis compoundHY-113437>98%A solution in acetonitrile

Biological Activity and Mechanism of Action

This compound has been shown to be an inhibitor of eicosanoid biosynthesis. Research indicates that the lactonization of 5(S)-HETE can enhance its inhibitory potency against key enzymes in the arachidonic acid cascade. The primary mechanism of action of this compound is the inhibition of 5-lipoxygenase, the enzyme responsible for the initial step in leukotriene biosynthesis. By inhibiting 5-LO, this compound effectively reduces the production of pro-inflammatory leukotrienes such as Leukotriene C4 (LTC4).

Furthermore, studies have demonstrated that this compound can also inhibit cyclooxygenase (COX) pathway enzymes, leading to a reduction in the synthesis of prostaglandins (e.g., PGE2) and thromboxanes (e.g., TXB2)[1]. This dual inhibitory action on both the lipoxygenase and cyclooxygenase pathways makes this compound a potent anti-inflammatory agent.

Quantitative Data

The inhibitory activity of this compound on the synthesis of various eicosanoids has been quantified in cell-based assays. The following table summarizes the reported IC50 values for 5-HETE lactone in mouse resident peritoneal macrophages.

Table 2: Inhibitory Activity of 5-HETE Lactone on Eicosanoid Synthesis [1]

Eicosanoid InhibitedCell TypeStimulusIC50 (µM)
Leukotriene C4 (LTC4)Mouse Peritoneal MacrophagesZymosan10.4
Thromboxane B2 (TXB2)Mouse Peritoneal MacrophagesZymosan16.9
Prostaglandin E2 (PGE2)Mouse Peritoneal MacrophagesZymosan2.3

Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the arachidonic acid cascade.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_lox 5-Lipoxygenase Pathway cluster_cox Cyclooxygenase Pathway Membrane Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA LOX5 5-Lipoxygenase AA->LOX5 COX Cyclooxygenase (COX-1/COX-2) AA->COX HETE5 5(S)-HETE LOX5->HETE5 LTA4 Leukotriene A4 HETE5->LTA4 LTC4 Leukotriene C4 (pro-inflammatory) LTA4->LTC4 PGH2 Prostaglandin H2 COX->PGH2 PGE2 Prostaglandin E2 (pro-inflammatory) PGH2->PGE2 TXA2 Thromboxane A2 PGH2->TXA2 TXB2 Thromboxane B2 TXA2->TXB2 HETE_lactone This compound HETE_lactone->LOX5 HETE_lactone->COX start Start cell_prep Cell Preparation (e.g., Macrophages) start->cell_prep inhibitor_add Add this compound (various concentrations) + Vehicle Control cell_prep->inhibitor_add pre_incubate Pre-incubation (15-30 min at 37°C) inhibitor_add->pre_incubate stimulate Stimulate Cells (e.g., Zymosan) pre_incubate->stimulate incubate Incubation (e.g., 10-30 min or 4 hours at 37°C) stimulate->incubate terminate Terminate Reaction & Collect Supernatant incubate->terminate quantify Quantify Eicosanoids (HPLC, LC-MS/MS, ELISA, RIA) terminate->quantify analyze Data Analysis (Calculate % Inhibition, IC50) quantify->analyze end End analyze->end

References

Application Notes and Protocols: 5(S)-HETE Lactone Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(S)-Hydroxyeicosatetraenoic acid (5(S)-HETE) is a crucial bioactive lipid mediator derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LOX) enzyme. It serves as a precursor to the potent neutrophil chemoattractant 5-oxo-ETE and is implicated in a variety of physiological and pathological processes, including inflammation, allergic reactions, and cell proliferation. 5(S)-HETE lactone is a stable, cyclized derivative of 5(S)-HETE, making it a useful tool for studying the biological roles of this eicosanoid pathway. These application notes provide detailed protocols for the proper storage, handling, and application of this compound solutions in experimental settings.

Product Information

PropertyValueReference
Formal Name 5S-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid, 1,5-lactone[1]
Molecular Formula C₂₀H₃₀O₂[1]
Molecular Weight 302.5 g/mol [1]
Purity ≥98%[2]
Supplied As A solution in acetonitrile[2]
Long-term Storage -20°C
Stability ≥ 2 years at -20°C

Proper Storage and Handling

Proper storage and handling are critical to maintain the integrity and biological activity of this compound solutions.

Long-Term Storage

For long-term storage, this compound, as supplied in acetonitrile, should be kept at -20°C. Under these conditions, the product is stable for at least two years.

Preparation of Stock Solutions

This compound is soluble in several organic solvents. To prepare a stock solution, the solvent it is supplied in (acetonitrile) can be evaporated under a gentle stream of nitrogen. Immediately after evaporation, the solvent of choice can be added.

SolventApproximate Solubility
DMF50 mg/mL
DMSO50 mg/mL
Ethanol50 mg/mL
PBS (pH 7.2)1 mg/mL

Data sourced from Cayman Chemical product information sheet.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Start with a known quantity of this compound (e.g., 1 mg).

  • If supplied in acetonitrile, evaporate the solvent under a gentle stream of nitrogen.

  • Add the appropriate volume of DMSO to the neat oil to achieve a 10 mM concentration. For 1 mg of this compound (MW: 302.5 g/mol ), this would be: (1 mg / 302.5 g/mol ) / 10 mmol/L = 0.00033 L = 330 µL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C.

Preparation of Aqueous Solutions

For biological experiments, it is often necessary to prepare aqueous solutions of this compound. Due to its limited stability in aqueous media, it is recommended that aqueous solutions are prepared fresh for each experiment and not stored for more than one day.

Protocol for Preparing a Working Solution in Cell Culture Media:

  • Thaw an aliquot of the organic stock solution (e.g., 10 mM in DMSO).

  • Serially dilute the stock solution in your cell culture medium to the desired final concentration.

  • Ensure the final concentration of the organic solvent is minimal (typically <0.1%) to avoid solvent-induced cellular effects.

  • Vortex gently before adding to your cell culture.

Biological Signaling Pathway

5(S)-HETE is an intermediate in the metabolism of arachidonic acid. The pathway involves several enzymatic steps and can intersect with other inflammatory pathways.

5S-HETE_Signaling_Pathway Arachidonic_Acid Arachidonic Acid (in cell membrane) PLA2 PLA2 Arachidonic_Acid->PLA2 Release Free_Arachidonic_Acid Free Arachidonic Acid PLA2->Free_Arachidonic_Acid _5LOX 5-Lipoxygenase (5-LOX) Free_Arachidonic_Acid->_5LOX _5S_HETE 5(S)-HETE _5LOX->_5S_HETE _5_HEDH 5-HEDH _5S_HETE->_5_HEDH COX2 COX-2 _5S_HETE->COX2 Inflammation Pro-inflammatory responses _5S_HETE->Inflammation _5S_HETE_lactone This compound (experimental tool) _5S_HETE_lactone->_5S_HETE hydrolyzes to _5_oxo_ETE 5-oxo-ETE _5_HEDH->_5_oxo_ETE Chemotaxis Neutrophil Chemotaxis _5_oxo_ETE->Chemotaxis DiHETEs 5,15-diHETE 5,11-diHETE COX2->DiHETEs

Caption: 5(S)-HETE Biosynthesis and Metabolism.

Experimental Protocols

In Vitro Cell-Based Assay: Inhibition of Leukotriene C4 Synthesis in Macrophages

This protocol is adapted from a study on the modulatory effects of HETEs on arachidonic acid metabolism in mouse resident peritoneal macrophages.

Materials:

  • Mouse peritoneal macrophages

  • RPMI-1640 medium with 10% FBS

  • This compound stock solution (10 mM in DMSO)

  • Zymosan A

  • Phosphate Buffered Saline (PBS)

  • Enzyme immunoassay (EIA) kit for Leukotriene C4 (LTC4)

Protocol:

  • Cell Culture: Plate mouse peritoneal macrophages in a 24-well plate at a density of 1 x 10⁶ cells/well in RPMI-1640 with 10% FBS and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Preparation of Working Solutions: Prepare fresh working solutions of this compound in RPMI-1640 medium from the 10 mM DMSO stock. A typical concentration range to test would be 1 µM to 50 µM. Ensure the final DMSO concentration is below 0.1%.

  • Treatment:

    • Wash the cells once with warm PBS.

    • Add the this compound working solutions to the respective wells. For the control group, add medium with the same final concentration of DMSO.

    • Pre-incubate the cells with this compound for 30 minutes at 37°C.

  • Stimulation: Add zymosan A to each well at a final concentration of 100 µg/mL to stimulate LTC4 production.

  • Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: Collect the cell culture supernatant from each well and store at -80°C until analysis.

  • Analysis: Quantify the concentration of LTC4 in the supernatant using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC₅₀ value for this compound's inhibition of LTC4 synthesis. The reported IC₅₀ for 5-lactone HETE is approximately 10.4 µM.

In_Vitro_Protocol_Workflow A Plate Macrophages (1x10^6 cells/well) B Prepare this compound Working Solutions A->B C Pre-incubate Cells (30 min) B->C D Stimulate with Zymosan (100 µg/mL) C->D E Incubate (4 hours) D->E F Collect Supernatant E->F G Analyze LTC4 by EIA F->G

Caption: Workflow for in vitro cell-based assay.

Troubleshooting

IssuePossible CauseRecommendation
Low or no biological activity Degradation of this compound in aqueous solution.Prepare fresh aqueous working solutions for each experiment. Do not store aqueous solutions for more than one day.
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into smaller volumes after preparation to minimize freeze-thaw cycles.
Inconsistent results Incomplete dissolution of this compound.Ensure the compound is fully dissolved in the organic solvent before preparing aqueous dilutions. Vortex gently.
High concentration of organic solvent in the final working solution.Keep the final concentration of the organic solvent (e.g., DMSO) below 0.1% to avoid solvent-induced effects.
Cell toxicity High concentration of this compound or solvent.Perform a dose-response curve to determine the optimal non-toxic concentration for your cell type. Include a vehicle control (solvent only).

Safety Precautions

This compound should be handled as a hazardous material. Users should review the complete Safety Data Sheet (SDS) provided by the manufacturer. Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.

Logical Relationships for Storage and Handling

Storage_Decision_Tree start Received this compound (in Acetonitrile) storage_type Storage Duration? start->storage_type long_term Store at -20°C in original vial storage_type->long_term Long-term short_term Prepare Stock Solution storage_type->short_term Immediate Use solvent_choice Desired Solvent? short_term->solvent_choice organic_solvent Evaporate Acetonitrile (N2) Add DMSO, EtOH, or DMF Aliquot and store at -20°C solvent_choice->organic_solvent Organic aqueous_solvent Prepare fresh in buffer/media Use within one day solvent_choice->aqueous_solvent Aqueous

Caption: Decision tree for storage and handling.

References

Application Notes and Protocols for In Vivo Administration of 5(S)-HETE Lactone in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed guide for the in vivo administration of 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE) lactone in mouse models of acute inflammation. 5(S)-HETE is a lipoxygenase metabolite of arachidonic acid that functions as a precursor to the potent chemoattractant 5-oxo-ETE. While in vivo studies specifically investigating 5(S)-HETE lactone are limited, this document extrapolates from in vitro data and in vivo protocols for the parent compound, 5(S)-HETE, to propose robust experimental designs. Included are detailed protocols for two standard models of acute inflammation: zymosan-induced peritonitis and the carrageenan-induced air pouch model. This guide also provides recommendations for vehicle preparation, administration routes, and quantifiable outcome measures. Accompanying diagrams illustrate the relevant signaling pathways and experimental workflows to facilitate experimental planning and execution.

Introduction to 5(S)-HETE and this compound

5(S)-HETE is an eicosanoid produced from arachidonic acid by the action of the 5-lipoxygenase (5-LOX) enzyme. It is a key intermediate in the biosynthesis of leukotrienes and is a precursor to 5-oxo-eicosatetraenoic acid (5-oxo-ETE), a highly potent chemoattractant for neutrophils and eosinophils. Animal and human studies suggest that the 5-HETE family of metabolites acts as autocrine and paracrine signaling molecules that contribute to the upregulation of acute inflammatory and allergic responses. This compound is a more stable, cyclized derivative of 5(S)-HETE. In vitro studies using mouse resident peritoneal macrophages have shown that this compound can modulate the production of other inflammatory mediators, such as leukotriene C4 (LTC4), thromboxane B2 (TXB2), and prostaglandin E2 (PGE2)[1]. The investigation of this compound in vivo is a promising area for understanding its potential role in inflammatory processes.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the reported in vitro inhibitory concentrations (IC50) of this compound on the synthesis of various eicosanoids by zymosan-stimulated mouse resident peritoneal macrophages. This data can inform dose selection for in vivo studies.

EicosanoidThis compound IC50 (µM)Reference
Leukotriene C4 (LTC4)10.4[1]
Thromboxane B2 (TXB2)16.9[1]
Prostaglandin E2 (PGE2)2.3[1]

Experimental Protocols

Due to the lack of specific in vivo studies for this compound, the following protocols are based on established methods for administering lipophilic compounds and for inducing acute inflammation in mice. Researchers should perform pilot studies to determine the optimal dosage and timing for their specific experimental conditions.

Preparation of this compound for In Vivo Administration

Materials:

  • This compound (stored at -20°C)

  • Vehicle solution (e.g., sterile saline with a low percentage of a solubilizing agent)

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Vehicle Selection: For lipophilic compounds like this compound, a suitable vehicle is crucial for ensuring solubility and bioavailability. Common vehicles for in vivo administration of lipids include:

  • Saline (0.9% NaCl) containing a small amount of ethanol (e.g., 1-5%)

  • Saline with a low concentration of a non-ionic surfactant like Tween 80 or Cremophor EL

  • A mixture of DMSO, Tween 80, and saline. It is recommended to keep the final concentration of DMSO low to avoid toxicity[2].

  • Oil-based vehicles like corn oil or sesame oil for subcutaneous or intraperitoneal administration.

Preparation Protocol:

  • Allow the this compound to warm to room temperature before opening the vial.

  • Prepare the desired stock solution by dissolving the lactone in a suitable organic solvent like ethanol or DMSO.

  • For the final injection volume, dilute the stock solution in sterile saline to the desired final concentration. Ensure the final concentration of the organic solvent is minimized (ideally below 5%).

  • Vortex the solution thoroughly to ensure complete mixing.

  • Prepare a vehicle control solution containing the same concentration of the solubilizing agent(s) without the this compound.

Zymosan-Induced Peritonitis Model

This model is used to study acute inflammation and the resolution phase, characterized by the recruitment of neutrophils and subsequent infiltration of macrophages.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Zymosan A from Saccharomyces cerevisiae

  • Sterile phosphate-buffered saline (PBS)

  • This compound solution and vehicle control

  • Anesthesia (e.g., isoflurane)

  • Peritoneal lavage equipment (syringes, needles, collection tubes)

Protocol:

  • Administer this compound or vehicle control to the mice via intraperitoneal (IP) or intravenous (IV) injection. The volume should not exceed 10 ml/kg for IP injections. A typical IP injection is performed in the lower abdominal quadrant.

  • Thirty minutes to one hour after treatment, induce peritonitis by IP injection of zymosan A (e.g., 0.25 mg/mouse) suspended in sterile PBS.

  • At desired time points (e.g., 4, 24, 48 hours) post-zymosan injection, euthanize the mice.

  • Perform peritoneal lavage by injecting 3-5 mL of ice-cold PBS into the peritoneal cavity and gently massaging the abdomen.

  • Collect the peritoneal fluid and place it on ice.

  • Determine the total number of leukocytes in the lavage fluid using a hemocytometer.

  • Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the number of neutrophils and macrophages.

  • Centrifuge the remaining lavage fluid to collect the supernatant for analysis of cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., MCP-1) by ELISA or multiplex assay.

Carrageenan-Induced Air Pouch Model

The air pouch model creates a synovium-like lining and is useful for studying local inflammation and the effects of anti-inflammatory agents.

Materials:

  • Male BALB/c mice (8-10 weeks old)

  • Sterile air

  • Carrageenan solution (e.g., 1% in sterile saline)

  • This compound solution and vehicle control

  • Anesthesia (e.g., isoflurane)

  • Lavage solution (e.g., sterile PBS)

Protocol:

  • On day 0, inject 3-5 mL of sterile air subcutaneously into the dorsal region of the mice to create an air pouch.

  • On day 3, re-inflate the pouch with 2-3 mL of sterile air to maintain its structure.

  • On day 6, administer this compound or vehicle control directly into the air pouch.

  • One hour after treatment, inject 1 mL of 1% carrageenan solution into the air pouch to induce inflammation.

  • At a predetermined time point (e.g., 24 hours) after carrageenan injection, euthanize the mice.

  • Carefully collect the exudate from the air pouch by washing the pouch with a known volume of sterile PBS.

  • Measure the volume of the collected exudate.

  • Determine the total and differential leukocyte counts in the exudate as described for the peritonitis model.

  • Analyze the exudate for inflammatory mediators such as cytokines and prostaglandins.

Visualization of Pathways and Workflows

Signaling Pathway of 5(S)-HETE Metabolism and Action

The following diagram illustrates the metabolic cascade originating from arachidonic acid, leading to the formation of 5(S)-HETE and its subsequent conversion to the potent inflammatory mediator 5-oxo-ETE.

G AA Arachidonic Acid ALOX5 5-Lipoxygenase (ALOX5) AA->ALOX5 HETE5S 5(S)-HETE ALOX5->HETE5S HEDH5 5-HEDH HETE5S->HEDH5 Oxidation HETE_lactone This compound (Exogenous) Inflammation Pro-inflammatory Effects (Neutrophil Chemotaxis) HETE_lactone->Inflammation Modulates? OXO_ETE5 5-oxo-ETE HEDH5->OXO_ETE5 OXER1 OXE Receptor 1 OXO_ETE5->OXER1 Binds to OXER1->Inflammation Activates

Caption: Metabolic pathway of 5(S)-HETE and its potential role in inflammation.

Experimental Workflow for Zymosan-Induced Peritonitis

This diagram outlines the key steps for investigating the in vivo effects of this compound in a mouse model of peritonitis.

G start Start treatment Administer this compound or Vehicle (IP/IV) start->treatment inflammation Induce Peritonitis (Zymosan IP) treatment->inflammation timepoints Collect Peritoneal Lavage (e.g., 4, 24, 48h) inflammation->timepoints analysis Analyze Lavage Fluid: - Leukocyte counts - Cytokine levels timepoints->analysis end End analysis->end G day0 Day 0: Create Air Pouch (Subcutaneous Air Injection) day3 Day 3: Re-inflate Pouch day0->day3 day6_treatment Day 6: Administer 5(S)-HETE Lactone or Vehicle into Pouch day3->day6_treatment day6_inflammation Day 6: Induce Inflammation (Carrageenan into Pouch) day6_treatment->day6_inflammation day7 Day 7: Collect and Analyze Pouch Exudate day6_inflammation->day7

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 5(S)-HETE Lactone for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center. This guide provides troubleshooting advice and detailed protocols for researchers working with 5(S)-HETE lactone, a hydrophobic lipid mediator. Due to its lipophilic nature, achieving and maintaining its solubility in aqueous media for in vitro experiments can be challenging.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound precipitated after I diluted my DMSO stock solution into my aqueous cell culture medium. What went wrong and how can I fix it?

A1: This is a common issue when working with hydrophobic compounds. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. The organic solvent (DMSO) is miscible with the medium, but the compound itself is not, causing it to crash out of solution.

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is to reduce the final working concentration of this compound in your assay. Determine the maximum concentration at which it remains soluble in your specific medium.

  • Optimize Dilution Method: Instead of a single large dilution, perform a serial dilution. Add the stock solution to a small volume of pre-warmed (37°C) medium while vortexing or swirling, then add this intermediate dilution to the final volume. This gradual process can prevent immediate precipitation.[1]

  • Maintain Low Organic Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO, ethanol) in the cell culture medium is as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[1]

  • Use a Carrier Protein: If your experiment allows, use a carrier protein like fatty acid-free Bovine Serum Albumin (BSA). BSA can bind to lipophilic molecules, increasing their apparent solubility in aqueous solutions.[2][3]

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: For preparing high-concentration stock solutions, polar organic solvents are recommended. The choice depends on the desired stock concentration and the tolerance of your experimental system to the solvent.

SolventRecommended UseConsiderations
Dimethyl Sulfoxide (DMSO) Excellent for high-concentration stock solutions (e.g., ≥ 10 mM).[1]Use anhydrous, high-purity DMSO. Keep the final concentration in media low (<0.5%) to avoid cell toxicity.
Ethanol (100%) Good alternative to DMSO.Can be cytotoxic at higher concentrations. Ensure the final concentration is well below toxic levels for your cell line.
Dimethylformamide (DMF) Effective for many lipophilic compounds.Similar toxicity concerns as DMSO and ethanol; keep final concentration low.

Note: this compound is practically insoluble in water and phosphate-buffered saline (PBS). Direct dissolution in aqueous buffers is not recommended.

Q3: How can I dissolve this compound for my experiment without using organic solvents?

A3: If organic solvents are incompatible with your assay, several alternative strategies can enhance aqueous solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic molecules, thereby increasing their solubility in water.

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound. It is critical to use the minimum effective concentration and verify that the surfactant does not interfere with the assay.

  • Lipid-Based Formulations: For specialized applications, formulating the lactone into liposomes or nanoemulsions can be an effective delivery method.

Q4: How should I store my this compound stock solution?

A4: To ensure stability, stock solutions in organic solvents should be stored at -20°C or -80°C. It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice prevents repeated freeze-thaw cycles, which can lead to compound degradation and solvent evaporation, thereby altering the concentration.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol describes how to prepare a 10 mM stock solution of this compound (Molecular Weight: 302.5 g/mol ).

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer and sonicator

Procedure:

  • Weigh Compound: Accurately weigh 3 mg of this compound powder into a sterile microcentrifuge tube.

  • Add Solvent: Add 992 µL of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.

  • Solubilize: Vortex the solution vigorously for 1-2 minutes. If particles are still visible, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.

  • Storage: Aliquot into single-use volumes and store at -80°C.

Protocol 2: Preparation of a Working Solution using BSA as a Carrier

This protocol details the preparation of a 10 µM working solution of this compound complexed with fatty acid-free BSA for direct addition to cell culture.

Materials:

  • 10 mM this compound stock solution in ethanol or DMSO

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS) or serum-free culture medium

  • Sterile conical tubes

Procedure:

  • Prepare BSA Solution: Prepare a 0.1% (w/v) BSA solution in sterile PBS or serum-free medium. Warm the solution to 37°C.

  • Initial Dilution: In a sterile tube, add 1 µL of the 10 mM this compound stock solution to 1 mL of the pre-warmed 0.1% BSA solution.

  • Complexation: Vortex the mixture immediately and gently for 5-10 minutes to allow the lactone to complex with the albumin. This creates a 10 µM working stock.

  • Final Dilution: This 10 µM working stock can now be further diluted into your complete cell culture medium to achieve the desired final concentration for your experiment.

Visualizations

Workflow for Troubleshooting Solubility Issues

This diagram outlines a logical workflow for addressing common solubility problems encountered when preparing this compound for in vitro studies.

G start Start: Prepare working solution precipitate Does the compound precipitate in aqueous medium? start->precipitate success Success: Proceed with experiment precipitate->success No troubleshoot Troubleshooting Options precipitate->troubleshoot Yes option1 Option 1: Lower final concentration troubleshoot->option1 option2 Option 2: Optimize dilution (serial dilution, vortexing) troubleshoot->option2 option3 Option 3: Use a carrier (e.g., BSA) troubleshoot->option3 option4 Option 4: Use alternative formulation (cyclodextrin) troubleshoot->option4 recheck Re-test solubility option1->recheck option2->recheck option3->recheck option4->recheck recheck->success Soluble recheck->troubleshoot Not Soluble

Caption: Decision tree for troubleshooting this compound precipitation.

Simplified Signaling Pathway of 5-HETE

This compound is a derivative of 5(S)-HETE. 5(S)-HETE and its metabolite 5-oxo-ETE are known to act as ligands for the oxoeicosanoid receptor 1 (OXER1), a G protein-coupled receptor (GPCR). This pathway is crucial in inflammatory responses.

G ligand 5(S)-HETE or 5-oxo-ETE receptor OXER1 Receptor (GPCR) ligand->receptor binds to g_protein G-protein Activation (Gαi) receptor->g_protein activates downstream Downstream Signaling (e.g., Ca²+ Mobilization, MAPK Activation) g_protein->downstream initiates response Cellular Response (e.g., Chemotaxis, Inflammation) downstream->response leads to

Caption: Simplified OXER1 signaling pathway for 5-HETE metabolites.

References

preventing degradation of 5(S)-HETE lactone during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5(S)-HETE lactone. This guide provides detailed answers, troubleshooting advice, and protocols to help researchers, scientists, and drug development professionals prevent the degradation of this compound during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is a cyclized derivative, specifically a cyclic ester, of 5(S)-HETE (5(S)-Hydroxyeicosatetraenoic Acid), which is a key metabolite of arachidonic acid.[1][2][3] As a lactone, its defining feature is an ester group within a ring structure. This ester bond is susceptible to cleavage through hydrolysis, a chemical reaction with water that breaks the ring and converts the molecule back into its linear hydroxy acid form, 5(S)-HETE.[4][5] This instability is the primary challenge during sample handling and preparation.

Q2: What is the main degradation pathway for this compound?

The primary degradation pathway is hydrolysis of the internal ester bond. This reaction, often referred to as ring-opening, converts the lactone to the inactive 5(S)-HETE hydroxy acid. The reaction is highly dependent on pH and can be catalyzed by both acids and bases. However, alkaline (basic) conditions are particularly effective at promoting this degradation through a process called saponification.

Q3: What are the most critical factors influencing the stability of this compound?

The three most critical factors you must control during sample preparation are:

  • pH: The pH of the sample and all solutions used is the single most important factor. Alkaline conditions rapidly degrade the lactone.

  • Temperature: Higher temperatures can accelerate the rate of hydrolysis. It is recommended to keep samples on ice or at 4°C throughout the preparation process.

  • Choice of Vials and Solvents: The material of your sample vials can inadvertently alter sample pH. Solvents must be chosen carefully to ensure solubility and minimize degradation.

Q4: How does pH specifically affect the stability and equilibrium of the lactone?

The relationship between 5(S)-HETE and its lactone form is a pH-dependent equilibrium.

  • Neutral to Alkaline pH (pH > 7): These conditions strongly favor the hydrolysis (ring-opening) of the lactone into the carboxylate (hydroxy acid) form. A hidden cause of alkaline pH can be the leaching of sodium ions from standard glass sample vials.

  • Acidic pH (pH < 4): Acidic conditions favor the formation of the lactone from the hydroxy acid. Therefore, maintaining a slightly acidic environment is a key strategy for preserving the lactone form during extraction and analysis. Acidification to pH 3 is a common step in the extraction of related compounds.

Q5: What are the recommended storage conditions for samples and stock solutions?
  • Pure Compound/Long-Term: Store at -20°C for stability of up to two years or at -80°C.

  • Stock Solutions: Prepare stock solutions in appropriate organic solvents like acetonitrile, ethanol, DMF, or DMSO. It is crucial to aliquot these solutions into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to degradation. For prepared stock solutions, storage at -80°C is recommended for use within 6 months, and at -20°C for use within 1 month.

  • Processed Samples: Samples awaiting analysis should be kept at 4°C in an autosampler for short periods (<4 hours) or frozen at -80°C for longer-term storage.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Problem: Low or inconsistent recovery of this compound.
Possible Cause Troubleshooting Action & Solution
Lactone Hydrolysis (Ring-Opening) Verify pH: Ensure all buffers and solvents used during extraction are neutral or slightly acidic (pH 4-6). Avoid any exposure to basic conditions. Acidify the sample to pH ~4 prior to organic extraction to stabilize the lactone form.
Inappropriate Vial Choice Switch Vials: Standard glass vials can leach sodium, raising the sample pH and catalyzing hydrolysis. Use polypropylene vials or specially treated, low-adsorption glass vials to prevent this effect.
Degradation from Temperature Maintain Cold Chain: Process all samples on ice or in a cold room. Use a cooled autosampler (e.g., 4°C) for LC-MS analysis.
Repeated Freeze-Thaw Cycles Aliquot Samples: Upon receipt or after initial processing, immediately aliquot samples into single-use tubes before freezing. This prevents degradation from repeated temperature changes and moisture condensation.
Poor Extraction Efficiency Optimize Solvent: this compound has poor solubility in aqueous solutions at neutral pH. Ensure efficient extraction by using appropriate organic solvents like methanol, ethanol, or performing liquid-liquid extraction into a solvent like dichloromethane after acidification.
Problem: An unexpected peak corresponding to 5(S)-HETE appears in the chromatogram.
Possible Cause Troubleshooting Action & Solution
In-Process Sample Degradation This is a direct indicator of lactone hydrolysis. Review Entire Workflow: Systematically check every step of your sample preparation protocol. Pinpoint any stage where the sample might be exposed to non-ideal pH (>7), elevated temperatures, or incompatible vial materials.
In-Vial Degradation in Autosampler If the 5(S)-HETE peak grows over time during a long analytical run, it indicates degradation in the autosampler. Confirm Autosampler Temperature: Ensure the autosampler is holding at the set temperature (e.g., 4°C). Check Sample Diluent: Ensure the final sample diluent is appropriately buffered or slightly acidic to maintain stability during the analytical queue.

Experimental Protocols & Data

Key Data Summary Tables

Table 1: Influence of pH on this compound Stability

pH RangeConditionEffect on this compoundRecommendation
> 8.0AlkalineRapid hydrolysis to 5(S)-HETEAVOID. This pH will quickly degrade the analyte.
7.0 - 8.0Neutral / Slightly AlkalineHydrolysis occurs; rate increases with pHUse caution. Minimize time spent in this range.
4.0 - 6.5Slightly Acidic / NeutralRelatively stable; equilibrium favors lactoneRECOMMENDED for sample handling and analysis.
< 4.0AcidicVery stable; favors lactone formationIDEAL for extraction steps to ensure the analyte is in the lactone form.

Table 2: Solvent Selection for this compound

SolventUse CaseSolubilityNotes
Acetonitrile, Methanol, EthanolStock Solutions, SPE Elution, LC Mobile PhaseHighExcellent choices for dissolving and analyzing the compound. Methanol is noted as a highly effective extraction solvent for lactones.
Dichloromethane, Ethyl AcetateLiquid-Liquid Extraction (LLE)HighEffective for extracting the lactone from acidified aqueous samples.
DMF, DMSOStock SolutionsHighSuitable for creating concentrated stock solutions, but may be less ideal for final sample analysis depending on the method.
Water, PBS (pH 7.2)Aqueous Buffers, Biological MatricesVery Low (~1 mg/mL)Not suitable as a primary solvent. The lactone will have low solubility and be prone to hydrolysis at neutral pH.
Protocol: General Workflow for Preventing Degradation

This protocol outlines the critical steps for extracting this compound from a biological fluid (e.g., plasma, cell culture media) while minimizing degradation.

Materials:

  • Polypropylene or treated low-adsorption glass vials

  • Centrifuge capable of 4°C

  • Organic solvents (HPLC-grade Methanol, Acetonitrile)

  • Acidifying agent (e.g., 1M Formic Acid or Hydrochloric Acid)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Nitrogen evaporator

Procedure:

  • Sample Collection: Collect biological samples and immediately place them on ice. If not processed immediately, add an antioxidant (e.g., BHT) and store at -80°C in polypropylene tubes.

  • Protein Precipitation & Acidification:

    • Thaw samples on ice.

    • To 100 µL of sample, add 300 µL of ice-cold methanol containing an internal standard to precipitate proteins.

    • Vortex briefly and incubate at -20°C for 30 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new polypropylene tube.

    • Acidify the supernatant to ~pH 4 by adding a small volume of dilute formic acid. This is the most critical step for stabilizing the lactone.

  • Solid-Phase Extraction (SPE) - Optional Cleanup:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of acidified water (water adjusted to pH 4).

    • Load the acidified supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of 15% methanol in acidified water to remove polar impurities.

    • Elute the this compound with 1 mL of acetonitrile or methanol into a clean tube.

  • Solvent Evaporation & Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

  • Analysis:

    • Transfer the final sample to an appropriate autosampler vial (polypropylene or treated glass).

    • Analyze promptly using LC-MS/MS. Ensure the autosampler is maintained at 4°C.

Visualizations

The following diagrams illustrate key concepts for handling this compound.

G cluster_0 cluster_1 Conditions Favoring Degradation cluster_2 Conditions Favoring Stability Lactone This compound (Closed Ring) HydroxyAcid 5(S)-HETE (Open Ring Hydroxy Acid) Lactone->HydroxyAcid Hydrolysis / Ring Opening Degradation_Conditions • Alkaline pH (>7.0) • High Temperature • Aqueous Solutions • Standard Glass Vials HydroxyAcid->Lactone Lactonization / Ring Closing Stability_Conditions • Acidic pH (<6.0) • Low Temperature (On Ice / 4°C) • Organic Solvents • Polypropylene Vials

Caption: pH-dependent equilibrium of this compound.

G cluster_notes start Sample Collection step1 Add Ice-Cold Organic Solvent (e.g., Methanol) for Protein Precipitation start->step1 note1 Keep on ICE throughout step2 Centrifuge at 4°C step1->step2 step3 Collect Supernatant step2->step3 step4 CRITICAL STEP: Acidify to pH ~4 step3->step4 note2 Use Polypropylene Vials step5 SPE Cleanup (Optional) step4->step5 If needed step6 Evaporate & Reconstitute in Slightly Acidic Mobile Phase step4->step6 If clean step5->step6 end LC-MS/MS Analysis (Cooled Autosampler) step6->end

Caption: Recommended sample preparation workflow.

G start Problem: Low or Variable Recovery? q1 Was the sample acidified (pH < 6) after protein precipitation? start->q1 q2 Are you using polypropylene or treated glass vials? q1->q2 Yes sol1 Solution: Acidify sample to pH ~4 to stabilize the lactone. q1->sol1 No q3 Was the sample kept cold (on ice / 4°C) at all times? q2->q3 Yes sol2 Solution: Switch to inert vials to prevent pH increase from glass leaching. q2->sol2 No sol3 Solution: Maintain strict cold chain. Use a cooled autosampler. q3->sol3 No end Recovery should improve. q3->end Yes sol1->q2 sol2->q3 sol3->end

Caption: Troubleshooting decision tree for low recovery.

References

Technical Support Center: Mass Spectrometry Analysis of 5(S)-HETE Lactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometry analysis of 5(S)-HETE lactone and related eicosanoids.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a very low or completely absent signal for this compound?

A low signal for this compound is a common challenge that can stem from multiple factors related to its chemical nature and the analytical method. Key reasons include:

  • Poor Ionization Efficiency: Like many eicosanoids, this compound may ionize inefficiently in its native form, particularly with electrospray ionization (ESI).[1]

  • Analyte Instability: The precursor to this compound, 5,6-epoxyeicosatrienoic acid (5,6-EET), is known to be unstable in aqueous solutions, with a half-life of minutes.[2] It can quickly be converted to its corresponding lactone or hydrolyzed, affecting signal reproducibility if sample handling is not consistent and swift.[2]

  • Ion Suppression: Co-eluting substances from the biological matrix can interfere with the ionization of the target analyte in the mass spectrometer's source, significantly reducing its signal.[1][3]

  • Suboptimal Chromatography: Inadequate separation on the liquid chromatography (LC) column can lead to co-elution with interfering matrix components, causing ion suppression.

  • Inefficient Sample Preparation: The analyte may be lost during extraction, or interfering substances may not be effectively removed, both of which can drastically lower the signal.

  • Incorrect Mass Spectrometer Settings: The instrument's parameters may not be optimized for the specific detection of this compound.

Q2: What is ion suppression and how can I minimize it for my this compound analysis?

Ion suppression occurs when other molecules in the sample (e.g., salts, lipids, detergents) co-elute with your analyte and compete for ionization, reducing the number of analyte ions that reach the detector. To minimize ion suppression:

  • Improve Sample Cleanup: Employ robust sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.

  • Optimize Chromatographic Separation: Adjust the LC gradient to better separate this compound from matrix interferences. Using a UPLC system with smaller particle size columns can lead to sharper peaks and improved signal-to-noise ratios.

  • Dilute the Sample: If the concentration of interfering components is high, diluting the sample can sometimes reduce ion suppression, assuming the analyte concentration remains above the limit of detection.

Q3: Should I analyze this compound in positive or negative ion mode?

Eicosanoids, being carboxylic acids, are most commonly analyzed in negative ion mode, detecting the deprotonated molecule [M-H]⁻. However, sensitivity in negative mode can sometimes be limited. An alternative strategy is chemical derivatization to introduce a permanently charged group, allowing for highly sensitive analysis in positive ion mode. This "charge-reversal" strategy can improve sensitivity by orders of magnitude compared to underivatized analysis in negative mode.

Q4: What are the common adducts I should be looking for when analyzing this compound?

The adducts you observe will depend on the ionization mode and the composition of your mobile phase and sample matrix. When developing your method, it's useful to look for several potential adducts to identify the one that provides the most stable and intense signal.

Troubleshooting Guides

Issue: Low Signal Related to Sample Preparation

Q: I suspect my sample preparation protocol is the cause of the low signal. What are the best practices for extracting this compound?

Yes, an inadequate sample preparation protocol is a frequent cause of poor signal intensity. Since eicosanoids are often present at very low concentrations, an effective and clean extraction is critical.

  • Extraction Method: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective for eicosanoids.

    • SPE: Using a polymeric sorbent like Oasis HLB is common. This allows for the retention of the analyte while salts and other polar interferences are washed away.

    • LLE: A modified Bligh and Dyer method using a methanol:chloroform mixture can also yield clean extracts and high recovery.

  • Internal Standards: Always add a deuterated internal standard (e.g., 5(S)-HETE-d8) to the sample before starting the extraction. This is crucial to account for analyte loss during sample processing and to normalize for instrument response variability.

  • Avoid Protein Precipitation Alone: Simply precipitating proteins with an organic solvent like methanol is often unsuitable for eicosanoids. They can bind non-specifically to proteins and be lost in the pellet, leading to low recovery.

  • Final Reconstitution: After evaporating the extraction solvent, reconstitute the dried residue in the initial mobile phase to ensure compatibility with the LC system and good peak shape.

Issue: Low Signal Related to Liquid Chromatography

Q: My sample preparation seems adequate, but the signal is still weak. How can I optimize my LC method?

Optimizing your LC separation is key to resolving the analyte from matrix components that cause ion suppression.

  • Column Choice: A reverse-phase C18 column is the standard for eicosanoid analysis. Using columns with smaller particle sizes (e.g., <2 µm) can significantly improve peak resolution and sensitivity.

  • Mobile Phase Composition:

    • The mobile phase typically consists of water and an organic solvent like acetonitrile or methanol.

    • Adding a small amount of a weak acid, such as 0.1% formic acid or 0.1% acetic acid, to the mobile phase is critical for good peak shape and promoting the formation of the [M-H]⁻ ion in negative mode.

  • Gradient Elution: A gradient elution, starting with a higher aqueous percentage and ramping up the organic phase, is necessary to achieve good separation of eicosanoids and effectively elute them from the column. Fine-tuning the gradient slope can improve resolution between your analyte and any interfering peaks.

Issue: Low Signal Related to Mass Spectrometer Settings

Q: What are the key mass spectrometry parameters to optimize for this compound?

Even with perfect sample prep and chromatography, suboptimal MS settings will result in a poor signal. You must systematically tune the instrument for your specific analyte.

  • Ion Source Parameters: These settings have a major impact on desolvation and ionization efficiency.

    • Capillary/Spray Voltage: Optimize to achieve a stable and efficient spray.

    • Gas Temperature and Flow Rate: The drying gas temperature and flow must be sufficient to desolvate the ESI droplets without causing thermal degradation of the analyte.

    • Nebulizer Pressure: This affects the formation of the aerosol from the ESI probe.

  • MS/MS Parameters (SRM/MRM): For quantitative analysis, selected or multiple reaction monitoring (SRM/MRM) is used for its high selectivity and sensitivity.

    • Precursor and Product Ions: You must determine the optimal precursor ion (e.g., [M-H]⁻ or a specific adduct) and the most stable, high-intensity product ion(s) generated upon fragmentation. For the related compound 5(S)-HETE, the [M-H]⁻ precursor is m/z 319, with a common product ion being m/z 115.

    • Collision Energy (CE) and Declustering Potential (DP): These voltages must be optimized for each specific SRM transition to maximize the product ion signal.

Data and Parameters

Table 1: Example LC-MS/MS Parameters for 5-HETE Analysis

As this compound is a specific derivative, parameters for the more commonly analyzed 5-HETE are provided as a starting point for method development.

ParameterTypical Value / ConditionReference
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion ([M-H]⁻) m/z 319
Product Ion m/z 115
Internal Standard 5(S)-HETE-d8 ([M-H]⁻ m/z 327 -> 116)
LC Column Reverse Phase C18 (e.g., UPLC BEH C18, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid or 0.1% Acetic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic/Acetic Acid
Elution Gradient
Table 2: Common Adducts in Electrospray Ionization (ESI) Mass Spectrometry
Positive Ion Mode AdductsNegative Ion Mode Adducts
[M+H]⁺[M-H]⁻
[M+NH₄]⁺[M+HCOO]⁻
[M+Na]⁺[M+CH₃COO]⁻
[M+K]⁺[M+Cl]⁻
(Data sourced from common knowledge and references)

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) Method

This protocol is a general guideline and should be optimized for your specific sample matrix.

  • Internal Standard Spiking: Add a known amount of deuterated internal standard (e.g., 5(S)-HETE-d8) to your biological sample (e.g., plasma, urine, cell lysate).

  • Sorbent Conditioning: Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB) by washing with 1-2 column volumes of methanol, followed by 1-2 column volumes of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove salts and polar interferences. A typical wash sequence is 1-2 column volumes of water, followed by 1-2 column volumes of a low-percentage organic solvent (e.g., 5-25% methanol in water).

  • Elution: Elute the analyte and internal standard from the cartridge using 1-2 column volumes of methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum centrifuge. Reconstitute the residue in a small, precise volume of the initial LC mobile phase (e.g., 100 µL).

Visualizations

Troubleshooting_Workflow start Low or No Signal for This compound check_ms Is the MS functioning correctly? start->check_ms check_lc Is the LC separation optimal? check_ms->check_lc Yes infuse Directly infuse a standard. Does it show a stable signal? check_ms->infuse No check_prep Is the sample preparation efficient? check_lc->check_prep Yes inject_std Inject standard on-column. Are peak shape & RT okay? check_lc->inject_std No sol_prep Solution: Improve Sample Prep - Use SPE or LLE - Verify IS Addition - Check for Analyte Instability check_prep->sol_prep sol_ms Solution: Optimize MS Parameters - Tune Source (Voltage, Gas, Temp) - Optimize CE/DP for MRM - Check for Adducts sol_lc Solution: Optimize LC Method - Check/Adjust Mobile Phase (pH) - Optimize Gradient for Separation - Check for Column Degradation infuse->sol_ms inject_std->sol_lc

Caption: A logical workflow for troubleshooting low signal issues.

Sample_Prep_Workflow General Sample Preparation Workflow sample Biological Sample (e.g., Plasma, Tissue Homogenate) add_is Spike with Deuterated Internal Standard (IS) sample->add_is extract Extraction Step add_is->extract lle Liquid-Liquid Extraction (e.g., Bligh & Dyer) extract->lle spe Solid-Phase Extraction (e.g., Oasis HLB) extract->spe evap Evaporate to Dryness (under Nitrogen stream) lle->evap spe->evap recon Reconstitute in Initial Mobile Phase evap->recon analyze LC-MS/MS Analysis recon->analyze

Caption: A generalized workflow for eicosanoid sample preparation.

References

minimizing off-target effects of 5(S)-HETE lactone in assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing off-target effects when using 5(S)-HETE lactone in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a cyclized derivative of 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE), which is a metabolite of arachidonic acid produced via the 5-lipoxygenase (5-LO) pathway.[1][2] The lactone is formed by an acid-catalyzed internal esterification of 5(S)-HETE.[3] It has been shown to be an inhibitor of the 5-lipoxygenase enzyme.[4]

Q2: What is the primary on-target effect of this compound?

The primary reported on-target effect of this compound is the inhibition of 5-lipoxygenase (5-LO), the enzyme responsible for the first two steps in the biosynthesis of leukotrienes.[4] This inhibition reduces the production of downstream inflammatory mediators like leukotriene B4 (LTB4) and cysteinyl leukotrienes.

Q3: What are the potential sources of off-target effects with this compound?

Off-target effects can arise from several sources:

  • Hydrolysis: The lactone ring may be unstable in aqueous cell culture media and hydrolyze to its linear form, 5(S)-HETE. 5(S)-HETE has its own distinct biological activities, primarily mediated through the OXER1 receptor, which can confound results.

  • Interaction with Other Enzymes: The compound may interact with other enzymes involved in lipid signaling, such as cyclooxygenases (COX) or other lipoxygenases.

  • Non-specific Interactions: As a lipid-derived molecule, it may have non-specific effects on cell membranes or interact with lipid-binding proteins.

Q4: How should I prepare and store this compound stock solutions?

This compound is typically supplied in an organic solvent like acetonitrile. It is soluble in DMF, DMSO, and ethanol. For long-term storage, it should be kept at -20°C or -80°C. To maintain stability, it is advisable to prepare fresh dilutions in aqueous buffers or cell culture media immediately before use and to minimize the time the compound spends in aqueous solution. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound.

Problem 1: High variability or poor reproducibility in my assay results.

  • Possible Cause: Degradation or hydrolysis of this compound. The lactone's stability in your specific cell culture medium at 37°C may be limited.

  • Solution:

    • Fresh Preparations: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment.

    • Time-Course Experiment: Perform a time-course experiment to assess the stability of the compound's effect over the duration of your assay.

    • Vehicle Control: Ensure your vehicle control (e.g., DMSO, ethanol) is used at the same final concentration across all wells and is below the toxic threshold for your cell line (typically <0.5%).

    • Cell Culture Consistency: Maintain consistency in cell passage number, confluency, and overall cell health, as these factors can significantly impact cellular responses to lipid mediators.

Problem 2: I am observing effects that are not consistent with 5-lipoxygenase inhibition (e.g., increased inflammation, cell migration).

  • Possible Cause 1: Hydrolysis of the lactone to 5(S)-HETE, which is a known chemoattractant and activator of the OXER1 receptor. 5-oxo-ETE, a metabolite of 5(S)-HETE, is an even more potent chemoattractant for eosinophils and neutrophils.

  • Solution 1:

    • Use an OXER1 Antagonist: To dissect the effects, perform co-treatment experiments with a specific OXER1 receptor antagonist. If the unexpected effect is blocked by the antagonist, it is likely mediated by 5(S)-HETE/5-oxo-ETE signaling.

    • Include 5(S)-HETE as a Control: Run a parallel experiment using 5(S)-HETE to directly compare its effects to those of the lactone in your assay system.

  • Possible Cause 2: The lactone is inhibiting the synthesis of other eicosanoids, such as prostaglandins or thromboxanes, via off-target enzyme inhibition.

  • Solution 2:

    • Measure Other Eicosanoids: Use ELISA or LC-MS/MS to measure the levels of other key eicosanoids (e.g., PGE2, TXB2, LTC4) in your experimental system after treatment with this compound. This can reveal a broader inhibitory profile.

    • Use Specific Inhibitors as Controls: Compare the effects of this compound to those of well-characterized, specific inhibitors of other pathways (e.g., a COX-2 inhibitor like celecoxib) to understand the specificity of the observed effects.

  • Possible Cause 3: The parent molecule of the lactone, 5(S)-HETE, is being metabolized by COX-2 into novel pro-inflammatory mediators. This is a known cross-over pathway.

  • Solution 3:

    • Co-treat with a COX-2 Inhibitor: If your cells express COX-2, perform experiments where you co-treat with this compound and a selective COX-2 inhibitor. Abrogation of the effect would suggest the involvement of this cross-over pathway.

    • Use COX-1/COX-2 Deficient Cells: If available, use cell lines that lack COX-2 expression to confirm that the observed effect is independent of this enzyme.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations (IC50) of 5-HETE lactone against the synthesis of various eicosanoids in mouse resident peritoneal macrophages. This data highlights its potential for off-target inhibition of cyclooxygenase (COX) and other lipoxygenase pathways.

Target PathwayMeasured ProductThis compound IC50 (µM)Reference
5-LipoxygenaseLeukotriene C4 (LTC4)10.4
CyclooxygenaseThromboxane B2 (TXB2)16.9
CyclooxygenaseProstaglandin E2 (PGE2)2.3

Diagrams

Signaling Pathways and Workflows

cluster_on_target On-Target Pathway AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LO) AA->LOX5 LTA4 Leukotriene A4 LOX5->LTA4 LTs Leukotrienes (e.g., LTB4) LTA4->LTs Inflammation_On Inflammation LTs->Inflammation_On Lactone 5(S)-HETE Lactone Lactone->LOX5 Inhibition (Intended Effect) cluster_off_target Potential Off-Target Pathways cluster_hydrolysis Hydrolysis cluster_cox COX Pathway Interaction Lactone 5(S)-HETE Lactone HETE5S 5(S)-HETE Lactone->HETE5S Hydrolysis (in aqueous media) COX_enzymes COX Enzymes (e.g., COX-2) Lactone->COX_enzymes Inhibition of PG/TX Synthesis OXER1 OXER1 Receptor HETE5S->OXER1 HETE5S->COX_enzymes Metabolism by COX-2 Signaling_HETE Cell Migration, Ca2+ Mobilization OXER1->Signaling_HETE PGs_TXs Prostaglandins, Thromboxanes Start Unexpected or Inconsistent Assay Results Observed Check_Stability Is the compound stable in the assay? Start->Check_Stability Stability_Solutions Prepare fresh solutions. Run time-course experiment. Check_Stability->Stability_Solutions No Check_Hydrolysis Is the effect mediated by hydrolysis to 5(S)-HETE? Check_Stability->Check_Hydrolysis Yes Stability_Solutions->Check_Hydrolysis Hydrolysis_Solutions Co-treat with OXER1 antagonist. Use 5(S)-HETE as a control. Check_Hydrolysis->Hydrolysis_Solutions Yes Check_COX Is a COX pathway involved? Check_Hydrolysis->Check_COX No Conclusion Identify and control for specific off-target effect. Hydrolysis_Solutions->Conclusion COX_Solutions Co-treat with COX inhibitor. Measure other eicosanoids. Check_COX->COX_Solutions Yes Check_COX->Conclusion No COX_Solutions->Conclusion cluster_controls Essential Treatment Groups Start Start: Seed Cells Prepare Prepare Fresh Working Solutions (Lactone, Controls, Vehicle) Immediately Before Use Start->Prepare Treatment Add Treatments to Cells Prepare->Treatment Incubate Incubate for Predetermined Time Treatment->Incubate G1 1. Vehicle Control G2 2. This compound (Dose-Response) G3 3. 5(S)-HETE Control (Dose-Response) G4 4. Lactone + OXER1 Antagonist G5 5. Lactone + COX-2 Inhibitor Assay Perform Assay Endpoint Measurement (e.g., ELISA, qPCR, Migration) Incubate->Assay Analyze Analyze Data and Compare Controls Assay->Analyze

References

dealing with batch-to-batch variability of synthetic 5(S)-HETE lactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 5(S)-HETE lactone. The information is designed to address common issues, particularly those related to batch-to-batch variability, to ensure consistent and reliable experimental outcomes.

Troubleshooting Guide

Issue 1: Inconsistent or Lower-Than-Expected Biological Activity

You may observe that different batches of synthetic this compound produce varying effects in your cellular or animal models, or the observed activity is weaker than anticipated.

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Degradation due to Improper Storage This compound is sensitive to temperature, light, and oxidation. Ensure it is stored at -20°C or lower in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen).[1][2] Avoid repeated freeze-thaw cycles. Aliquot the stock solution upon receipt.
Solvent Incompatibility or Degradation The compound is typically supplied in an organic solvent like acetonitrile or ethanol.[1] Ensure the solvent is compatible with your experimental system and has not evaporated, which would alter the concentration. For aqueous buffers, prepare fresh dilutions immediately before use, as the lactone can be unstable in aqueous environments.
Variability in Purity Between Batches Request a certificate of analysis (CoA) for each batch from the supplier. Compare the purity levels (typically determined by HPLC). Minor impurities can sometimes interfere with biological activity.
Incorrect Final Concentration Double-check all dilution calculations. Use calibrated pipettes to ensure accuracy. It is advisable to perform a dose-response curve for each new batch to determine the effective concentration range.
Cellular Health and Passage Number Ensure your cell lines are healthy, free from contamination, and within a consistent, low passage number range. Cellular responses to lipid mediators can change with increasing passage number.
Issue 2: Poor Solubility in Aqueous Media

You are having difficulty dissolving the this compound in your aqueous experimental buffer, leading to precipitation or inconsistent results.

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Inherent Low Aqueous Solubility As a lipid-based molecule, this compound has limited solubility in aqueous solutions.
Incorrect Dilution Method Do not add the aqueous buffer directly to the stock solution in organic solvent. Instead, add a small volume of the stock solution to the aqueous buffer while vortexing to facilitate dispersion.
Use of a Carrier For in vivo or cell culture experiments, consider using a carrier such as fatty-acid-free bovine serum albumin (BSA) to improve solubility and delivery to cells.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for synthetic this compound?

A1: Synthetic this compound should be stored at -20°C or, for long-term storage, at -80°C.[1][2] It should be kept in a tightly sealed vial, protected from light, and ideally under an inert gas like argon or nitrogen to prevent oxidation.

Q2: How can I verify the concentration and purity of my this compound solution?

A2: The concentration can be verified using UV-Vis spectrophotometry, as this compound has a characteristic maximum absorbance (λmax) at approximately 237 nm in ethanol. Purity is best assessed by High-Performance Liquid Chromatography (HPLC). Always refer to the batch-specific certificate of analysis provided by the supplier for precise values.

Q3: My experiment shows no effect of this compound. What should I check first?

A3: First, confirm that the lactone has been stored and handled correctly to prevent degradation. Second, verify your dilution calculations and the final concentration in your assay. Third, ensure that your experimental system (e.g., cell line) is responsive to the 5-lipoxygenase pathway. It may be necessary to run a positive control, such as 5(S)-HETE, to confirm pathway activation.

Q4: Can I use the same protocol for different batches of this compound?

A4: While the general protocol should remain the same, it is good practice to perform a bridging experiment or a dose-response curve for each new batch to confirm its potency and ensure consistency in your results. This is a crucial step in addressing potential batch-to-batch variability.

Experimental Protocols

Protocol 1: Assessment of 5-Lipoxygenase (5-LOX) Pathway Activation in a Cellular Model

This protocol describes a general method to assess the biological activity of this compound by measuring a downstream marker of 5-LOX pathway activation, such as the release of a cytokine (e.g., IL-8) or the expression of a target gene.

Materials:

  • Cell line known to express the 5-LOX pathway (e.g., human neutrophils, monocytes, or a relevant cancer cell line).

  • Cell culture medium and supplements.

  • Synthetic this compound stock solution.

  • Fatty-acid-free BSA (optional, as a carrier).

  • Phosphate-buffered saline (PBS).

  • Reagents for quantifying the downstream marker (e.g., ELISA kit for IL-8, reagents for qPCR).

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 24-well plates) at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation of Treatment Solutions:

    • Prepare a working solution of this compound in the appropriate cell culture medium. If using BSA, first prepare a complex of the lactone with BSA.

    • Include a vehicle control (medium with the same final concentration of the solvent used for the lactone stock, e.g., 0.1% ethanol).

    • Prepare a range of concentrations to perform a dose-response analysis.

  • Cell Treatment:

    • Remove the old medium from the cells and wash once with PBS.

    • Add the treatment solutions (including controls) to the respective wells.

    • Incubate for a predetermined time (e.g., 4-24 hours), depending on the marker being assessed.

  • Sample Collection:

    • For secreted markers (e.g., cytokines), collect the cell culture supernatant.

    • For gene expression analysis, lyse the cells and extract RNA.

  • Quantification:

    • Quantify the amount of the secreted marker in the supernatant using an appropriate method like ELISA.

    • Quantify the relative expression of the target gene using qPCR.

  • Data Analysis: Compare the results from the this compound-treated groups to the vehicle control to determine the extent of pathway activation.

Visualizations

Signaling_Pathway Arachidonic_Acid Arachidonic Acid (from membrane phospholipids) _5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->_5_LOX _5_HpETE 5(S)-HpETE _5_LOX->_5_HpETE _5_HETE 5(S)-HETE _5_HpETE->_5_HETE via Peroxidases Cellular_Response Cellular Response (e.g., Inflammation, Chemotaxis) _5_HETE->Cellular_Response _5_HETE_lactone This compound (synthetic) _5_HETE_lactone->Cellular_Response Mimics 5(S)-HETE activity

Caption: Simplified 5-Lipoxygenase (5-LOX) signaling pathway.

Troubleshooting_Workflow Start Inconsistent/Low Biological Activity Check_Storage Verify Storage Conditions (-20°C, protected from light) Start->Check_Storage Check_Handling Review Handling Procedures (aliquoting, solvent compatibility) Check_Storage->Check_Handling Verify_Concentration Confirm Final Concentration (calculations, pipetting) Check_Handling->Verify_Concentration Assess_Purity Compare Batch Purity (Certificate of Analysis) Verify_Concentration->Assess_Purity Validate_System Validate Experimental System (cell health, positive control) Assess_Purity->Validate_System Dose_Response Perform Dose-Response Curve for New Batch Validate_System->Dose_Response Outcome_OK Consistent Results Dose_Response->Outcome_OK If successful Outcome_Bad Issue Persists: Contact Supplier Dose_Response->Outcome_Bad If not

Caption: Troubleshooting workflow for inconsistent biological activity.

References

ensuring complete lactonization of 5(S)-HETE in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the complete lactonization of 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE). This resource is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of this important lipid mediator.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 5(S)-HETE lactone, offering potential causes and solutions in a question-and-answer format.

Q1: I am observing a low or no yield of the desired this compound. What are the possible causes and how can I improve the yield?

A1: Low or no yield in a macrolactonization reaction can stem from several factors. The Yamaguchi macrolactonization is a common and effective method for this transformation, but its success is highly dependent on the reaction conditions.[1][2]

Potential Causes and Solutions:

  • Incomplete Activation of the Carboxylic Acid: The formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (TCBC) is the crucial first step. Ensure that the reagents are of high purity and anhydrous. The presence of water can hydrolyze the TCBC and the mixed anhydride, preventing lactonization.

  • Sub-optimal Reaction Concentration: Macrolactonization is an intramolecular process that competes with intermolecular polymerization. High concentrations favor the formation of dimers and oligomers. It is crucial to perform the reaction under high-dilution conditions (typically 0.001-0.01 M).

  • Incorrect Stoichiometry of Reagents: The stoichiometry of the activating agent (TCBC), base (e.g., triethylamine), and catalyst (DMAP) is critical. Use a slight excess of TCBC and triethylamine relative to the 5(S)-HETE, and a catalytic amount of DMAP.

  • Reaction Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures. If the reaction is sluggish, gentle heating (40-50 °C) might be beneficial. However, higher temperatures can promote side reactions.

Q2: My reaction mixture shows the presence of significant side products upon analysis. What are these impurities and how can I minimize their formation?

A2: The formation of side products is a common challenge in macrolactonization. These can include unreacted starting material, dimers, oligomers, and isomers.

Common Side Products and Prevention Strategies:

  • Dimers and Oligomers: As mentioned above, these are formed through intermolecular reactions. The primary solution is to maintain high-dilution conditions throughout the addition of the substrate to the reaction mixture. A syringe pump for slow addition can be very effective.

  • Epimerization: While the Yamaguchi protocol is known for proceeding with no epimerization of stereochemistry, the basic conditions could potentially lead to epimerization at sensitive positions.[1] Ensure the reaction time is not unnecessarily long and avoid excessively high temperatures.

  • Isomerization of Double Bonds: The polyunsaturated chain of 5(S)-HETE is susceptible to isomerization, especially under harsh conditions.[3] Using mild reaction conditions and ensuring the purity of reagents can help minimize this.

Q3: I am having difficulty purifying the this compound from the reaction mixture. What are the recommended purification techniques?

A3: The purification of this compound requires careful chromatographic techniques due to its non-polar nature and potential similarity in polarity to side products.

Purification Strategy:

  • Work-up: After the reaction is complete, a standard aqueous work-up is necessary to remove the majority of the reagents and their byproducts. Quench the reaction with a saturated aqueous solution of NaHCO3, and extract the product with a suitable organic solvent like ethyl acetate or diethyl ether.

  • Chromatography: Flash column chromatography on silica gel is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. Thin-layer chromatography (TLC) should be used to monitor the separation.

  • High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, reversed-phase HPLC can be employed as a final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the lactonization of 5(S)-HETE?

A1: The lactonization of 5(S)-HETE is an intramolecular esterification reaction. The carboxylic acid group at one end of the molecule reacts with the hydroxyl group at the C5 position to form a cyclic ester, known as a lactone. This process requires the activation of the carboxylic acid to make it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group.

Q2: Which macrolactonization method is most suitable for 5(S)-HETE?

A2: The Yamaguchi macrolactonization is a highly effective and widely used method for the synthesis of macrolides and is well-suited for the lactonization of 5(S)-HETE.[1] This method involves the activation of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride (TCBC) in the presence of a base like triethylamine, followed by the addition of the hydroxy acid and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Q3: What are the critical parameters to control for a successful lactonization reaction?

A3: The success of the 5(S)-HETE lactonization hinges on several critical parameters:

  • High-Dilution Conditions: To favor the intramolecular cyclization over intermolecular polymerization.

  • Anhydrous Conditions: To prevent the hydrolysis of the activating agent and the activated intermediate.

  • Purity of Reagents and Starting Material: Impurities can lead to side reactions and lower yields.

  • Controlled Addition of Substrate: Slow addition of the 5(S)-HETE to the reaction mixture helps maintain high-dilution conditions.

  • Appropriate Stoichiometry: The correct ratio of substrate, activating agent, base, and catalyst is essential.

Quantitative Data

The following table summarizes representative reaction conditions for the Yamaguchi macrolactonization, which can be adapted for the synthesis of this compound. The expected yields are based on typical macrolactonization reactions of similar complexity.

ParameterCondition A (Standard)Condition B (High-Dilution)Condition C (Optimized for Sensitive Substrates)
5(S)-HETE Concentration 0.01 M0.001 M0.005 M
TCBC (equivalents) 1.21.51.1
Triethylamine (equivalents) 1.52.01.2
DMAP (equivalents) 0.10.20.1
Solvent TolueneToluene/THF (1:1)Dichloromethane
Temperature Room Temperature40 °C0 °C to Room Temperature
Addition Time 2 hours6 hours4 hours
Expected Yield 60-75%70-85%65-80%

Experimental Protocols

Detailed Protocol for Yamaguchi Macrolactonization of 5(S)-HETE:

  • Preparation: All glassware should be oven-dried and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen). All solvents and reagents should be anhydrous.

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4,6-trichlorobenzoyl chloride (1.2 equivalents) and 4-dimethylaminopyridine (0.1 equivalents) in anhydrous toluene to achieve a final reaction concentration of 0.01 M with respect to 5(S)-HETE.

  • Activation: To this solution, add triethylamine (1.5 equivalents) and stir for 30 minutes at room temperature.

  • Substrate Addition: Dissolve 5(S)-HETE (1 equivalent) in anhydrous toluene and add it to the dropping funnel. Add the 5(S)-HETE solution dropwise to the reaction mixture over a period of 2-4 hours with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of NaHCO3. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Visualizations

Yamaguchi_Lactonization cluster_activation Activation Step cluster_cyclization Cyclization Step 5S_HETE 5(S)-HETE Mixed_Anhydride Mixed Anhydride Intermediate 5S_HETE->Mixed_Anhydride + TCBC, Et3N TCBC 2,4,6-Trichlorobenzoyl Chloride (TCBC) TCBC->Mixed_Anhydride Et3N Triethylamine (Et3N) Et3N->Mixed_Anhydride Acyl_DMAP Acyl-DMAP Intermediate Mixed_Anhydride->Acyl_DMAP + DMAP DMAP DMAP (catalyst) DMAP->Acyl_DMAP Lactone This compound Acyl_DMAP->Lactone Intramolecular Nucleophilic Attack

Caption: Mechanism of the Yamaguchi Macrolactonization of 5(S)-HETE.

Troubleshooting_Workflow start Low or No Lactone Yield check_conditions Check Reaction Conditions start->check_conditions high_dilution High Dilution Conditions Met? check_conditions->high_dilution Concentration anhydrous Anhydrous Conditions Maintained? check_conditions->anhydrous Moisture reagents_pure Reagents of High Purity? check_conditions->reagents_pure Purity implement_hd Implement High Dilution (e.g., Syringe Pump) high_dilution->implement_hd No success Improved Yield high_dilution->success Yes dry_solvents Thoroughly Dry Solvents and Glassware anhydrous->dry_solvents No anhydrous->success Yes purify_reagents Purify/Use Fresh Reagents reagents_pure->purify_reagents No reagents_pure->success Yes implement_hd->success dry_solvents->success purify_reagents->success

Caption: Troubleshooting workflow for low yield in 5(S)-HETE lactonization.

References

Technical Support Center: Overcoming Challenges in the Isolation of Endogenous 5(S)-HETE Lactone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation of endogenous 5(S)-HETE lactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction, purification, and analysis of this lipid mediator.

Disclaimer: The endogenous presence and physiological concentrations of this compound are not well-documented in current scientific literature. The following protocols and data are based on the known chemistry of 5(S)-HETE, general principles of eicosanoid analysis, and methods for related lactone compounds. These should be considered as starting points for method development and optimization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to isolate?

This compound is a cyclized form of 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE), a major metabolite of arachidonic acid produced by the 5-lipoxygenase (5-LOX) pathway. The lactone is formed when the hydroxyl group at the 5th carbon attacks the carboxyl group, forming a stable five-membered ring.

The primary challenges in its isolation stem from:

  • Low Endogenous Levels: The endogenous concentrations of this compound are presumed to be very low, making detection and quantification difficult.

  • Formation During Extraction: 5(S)-HETE can be artificially converted to its lactone form under acidic conditions, which are often used in eicosanoid extraction protocols.[1] This makes it challenging to distinguish between naturally occurring and artifactual lactone.

  • Lack of Validated Protocols: There are currently no established and validated protocols specifically for the isolation of endogenous this compound.

Q2: When should I suspect the presence of this compound in my samples?

You might suspect the presence of this compound if:

  • You are studying biological systems with high 5-lipoxygenase activity and conditions of oxidative stress.

  • Your eicosanoid extraction protocol involves an acidification step.

  • You observe an unexpected peak in your LC-MS analysis with a mass corresponding to dehydrated 5(S)-HETE.

Q3: What are the key considerations for sample handling and storage?

To minimize artificial lactone formation and degradation of eicosanoids, proper sample handling is crucial:

  • Rapid Processing: Process biological samples immediately after collection. If not possible, snap-freeze them in liquid nitrogen and store them at -80°C.[1]

  • Avoid Acidity: If you are trying to measure the free acid form (5-HETE) and avoid lactonization, it is critical to keep the pH of your sample neutral or slightly basic during extraction.[1]

  • Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) to organic solvents to prevent auto-oxidation of polyunsaturated fatty acids.

  • Storage Stability: While specific data for this compound is unavailable, eicosanoids are generally more stable when stored in an organic solvent at -80°C. For long-term storage, it is recommended to store the purified lipid extract in an inert gas atmosphere.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Recovery of this compound Incomplete lactonization of endogenous 5(S)-HETE.Ensure the acidification step in your extraction protocol is sufficient to drive the lactonization reaction. You may need to optimize the pH and incubation time.
Degradation of the lactone during sample processing.Avoid strongly basic conditions, as they can hydrolyze the lactone back to the open-chain form.
Inefficient extraction from the biological matrix.Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. For SPE, ensure proper conditioning of the cartridge and use of appropriate wash and elution solvents. For LLE, experiment with different organic solvents.
High Variability Between Replicates Inconsistent lactonization during sample preparation.Standardize the acidification step (pH, time, temperature) across all samples.
Sample degradation due to improper storage or handling.Review your sample collection, storage, and processing procedures to ensure consistency and minimize degradation.
Co-elution with Other Lipids in Chromatography Insufficient chromatographic resolution.Optimize your HPLC/UHPLC method. Consider using a different stationary phase, modifying the mobile phase composition, or adjusting the gradient.
Difficulty in Confirming the Identity of this compound Lack of a commercial standard for comparison.If a standard is unavailable, consider chemical synthesis of this compound to obtain a reference compound for MS/MS fragmentation analysis.
Ambiguous mass spectrometry data.Perform high-resolution mass spectrometry to confirm the elemental composition. Compare the fragmentation pattern with theoretical fragmentation of lactones and published spectra of similar compounds.

Quantitative Data Summary

As of late 2025, there is a lack of published data on the endogenous levels of this compound in various biological samples. The table below is provided as a template for researchers to populate as data becomes available.

Biological Matrix Species Physiological/Pathological Condition Concentration Range (e.g., ng/g tissue or ng/mL) Analytical Method Reference
e.g., Human PlasmaHomo sapiense.g., HealthyNot Reportede.g., LC-MS/MS
e.g., Mouse Lung TissueMus musculuse.g., Induced InflammationNot Reportede.g., GC-MS

Experimental Protocols

Note: The following are proposed protocols adapted from general eicosanoid extraction methods and have not been specifically validated for the isolation of endogenous this compound.

Protocol 1: Proposed Solid-Phase Extraction (SPE) for this compound

This protocol is designed to promote the lactonization of 5(S)-HETE during the extraction process.

  • Sample Homogenization: Homogenize the tissue sample (e.g., 100 mg) in a suitable solvent (e.g., methanol) containing an internal standard and an antioxidant.

  • Protein Precipitation: Centrifuge the homogenate to pellet the precipitated proteins.

  • Acidification and Lactonization: Transfer the supernatant to a new tube and acidify to approximately pH 3.5 with a dilute acid (e.g., formic acid). Allow the sample to incubate for a defined period (e.g., 30 minutes) at room temperature to facilitate lactonization.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by acidified water (pH 3.5).

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in acidified water to remove polar impurities.

  • Elution: Elute the this compound and other lipids with an appropriate organic solvent (e.g., ethyl acetate or methyl formate).[1]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

Protocol 2: Proposed Liquid-Liquid Extraction (LLE) for this compound
  • Sample Preparation: To your biological fluid (e.g., 1 mL of plasma), add an internal standard and an antioxidant.

  • Acidification: Acidify the sample to approximately pH 3.5 with a dilute acid.

  • Extraction: Add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate). Vortex vigorously for 1-2 minutes.

  • Phase Separation: Centrifuge to separate the aqueous and organic phases.

  • Collection of Organic Phase: Carefully collect the upper organic layer containing the lipids.

  • Repeat Extraction: Repeat the extraction of the aqueous phase with the organic solvent to improve recovery.

  • Drying and Reconstitution: Combine the organic extracts, evaporate to dryness, and reconstitute for analysis.

Visualizations

Signaling Pathways

Note: The direct signaling pathways for this compound have not been elucidated. The following diagrams depict the established biosynthesis of its precursor, 5(S)-HETE, and its subsequent metabolism.

Biosynthesis of 5(S)-HETE from membrane phospholipids.

HETE_Metabolism_and_Lactone_Formation cluster_main Metabolism of 5(S)-HETE and Lactone Formation HETE 5(S)-HETE HEDH 5-HEDH HETE->HEDH Oxidation Acid Acidic Conditions HETE->Acid Intramolecular Cyclization OxoETE 5-oxo-ETE HEDH->OxoETE Lactone This compound Acid->Lactone Base Basic Conditions Lactone->Base Hydrolysis Base->HETE

Metabolism of 5(S)-HETE and its conversion to this compound.
Experimental Workflow

SPE_Workflow cluster_workflow Proposed SPE Workflow for this compound Isolation Sample Biological Sample (Tissue or Fluid) Homogenize Homogenize in MeOH with Internal Standard Sample->Homogenize Acidify Acidify to pH ~3.5 (Lactonization Step) Homogenize->Acidify SPE Solid-Phase Extraction (C18 Cartridge) Acidify->SPE Wash Wash with Acidified Aqueous Solution SPE->Wash Remove Polar Impurities Elute Elute with Organic Solvent Wash->Elute Elute Lipids Analyze Dry Down, Reconstitute, and Analyze by LC-MS/MS Elute->Analyze

Proposed solid-phase extraction workflow for this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5(S)-HETE and its Potent Metabolite, 5-oxo-ETE

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between lipid mediators is critical for targeting inflammatory and allergic diseases. This guide provides a detailed comparison of the biological activities of 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE) and its oxidized metabolite, 5-oxo-eicosatetraenoic acid (5-oxo-ETE), supported by experimental data and protocols.

5(S)-HETE is an eicosanoid, a signaling molecule derived from arachidonic acid through the 5-lipoxygenase (5-LOX) pathway.[1][2] While possessing its own biological functions, 5(S)-HETE often serves as a precursor to more potent mediators, most notably 5-oxo-ETE.[1][3][4] The conversion of 5(S)-HETE to 5-oxo-ETE is catalyzed by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH). This transformation dramatically amplifies its biological potency, making 5-oxo-ETE a key player in inflammatory responses.

Quantitative Comparison of Biological Activity

The primary distinction in the bioactivity of 5(S)-HETE and 5-oxo-ETE lies in their potency to activate inflammatory cells, such as neutrophils and eosinophils. 5-oxo-ETE is reported to be 30 to 100 times more potent than its precursor, 5(S)-HETE, in stimulating these cells. This enhanced activity is attributed to its specific interaction with the OXE receptor, a G-protein coupled receptor.

Biological Activity5(S)-HETE5-oxo-ETEFold DifferenceReference
Neutrophil Chemotaxis Less PotentHighly Potent30-100x
Eosinophil Chemotaxis Less PotentHighly Potent30-100x
Calcium Mobilization in Neutrophils Weak AgonistPotent AgonistSignificant
Receptor Specificity Acts through a distinct, less defined receptorSelective agonist for the OXE receptor-

Signaling Pathways and Biosynthesis

The biosynthesis of 5(S)-HETE and its subsequent conversion to other bioactive lipids is a critical pathway in the inflammatory cascade.

Arachidonic_Acid Arachidonic Acid 5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5_LOX 5_S_HPETE 5(S)-HPETE 5_LOX->5_S_HPETE Peroxidase Peroxidase 5_S_HPETE->Peroxidase LTA4 Leukotriene A4 (LTA4) 5_S_HPETE->LTA4 via 5-LOX 5_S_HETE 5(S)-HETE Peroxidase->5_S_HETE 5_HEDH 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) 5_S_HETE->5_HEDH COX2 Cyclooxygenase-2 (COX-2) 5_S_HETE->COX2 5_oxo_ETE 5-oxo-ETE 5_HEDH->5_oxo_ETE diHETEs diHETEs COX2->diHETEs LTA4_Hydrolase LTA4 Hydrolase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 LTA4->LTA4_Hydrolase

Biosynthesis of 5(S)-HETE and its metabolites.

Upon cell stimulation, 5-oxo-ETE binds to its receptor, initiating a signaling cascade that leads to various cellular responses, including chemotaxis and calcium mobilization.

5_oxo_ETE 5-oxo-ETE OXE_R OXE Receptor 5_oxo_ETE->OXE_R G_protein G-protein (Gi/o) OXE_R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Chemotaxis, Degranulation) Ca_release->Cellular_Response PKC->Cellular_Response

Signaling pathway of 5-oxo-ETE via the OXE receptor.

Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay quantifies the chemotactic response of neutrophils to a chemoattractant.

Materials:

  • Human neutrophils isolated from peripheral blood.

  • Boyden chamber apparatus with a microporous membrane (e.g., 5 µm pore size).

  • Chemoattractant (5(S)-HETE or 5-oxo-ETE).

  • Assay medium (e.g., serum-free RPMI).

  • Cell viability stain (e.g., Trypan Blue).

  • Detection reagent (e.g., CellTiter-Glo®).

Procedure:

  • Isolate human neutrophils from whole blood using a standard method like Ficoll-Paque density gradient centrifugation.

  • Resuspend the isolated neutrophils in the assay medium and determine cell concentration and viability.

  • Add the assay medium containing the desired concentration of the chemoattractant (e.g., 5(S)-HETE or 5-oxo-ETE) to the lower wells of the Boyden chamber.

  • Place the microporous membrane over the lower wells.

  • Add the neutrophil suspension to the upper chamber.

  • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a specified time (e.g., 60-90 minutes).

  • After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.

  • Quantify the number of migrated cells in the lower chamber. This can be done by staining the migrated cells and counting them under a microscope or by using a plate-based luminescence assay that measures ATP content.

cluster_0 Chemotaxis Assay Workflow Isolate Neutrophils Isolate Neutrophils Prepare Chemoattractant Prepare Chemoattractant Isolate Neutrophils->Prepare Chemoattractant Assemble Boyden Chamber Assemble Boyden Chamber Prepare Chemoattractant->Assemble Boyden Chamber Incubate Incubate Assemble Boyden Chamber->Incubate Quantify Migration Quantify Migration Incubate->Quantify Migration

Workflow for the Neutrophil Chemotaxis Assay.
Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in neutrophils upon stimulation.

Materials:

  • Isolated human neutrophils.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Stimulant (5(S)-HETE or 5-oxo-ETE).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Fluorometric plate reader or flow cytometer.

Procedure:

  • Isolate human neutrophils as described previously.

  • Load the neutrophils with a calcium-sensitive fluorescent dye by incubating them with the dye (e.g., Fluo-4 AM at 3-5 µM) for 30-45 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Resuspend the cells in a suitable buffer.

  • Measure the baseline fluorescence of the cell suspension using a fluorometric plate reader or flow cytometer.

  • Add the stimulant (5(S)-HETE or 5-oxo-ETE) to the cells and immediately begin recording the change in fluorescence intensity over time.

  • The increase in fluorescence corresponds to the rise in intracellular calcium concentration. Data are typically expressed as the ratio of fluorescence before and after stimulation or as the peak fluorescence intensity.

cluster_1 Calcium Mobilization Assay Workflow Isolate Neutrophils Isolate Neutrophils Load with Dye Load with Dye Isolate Neutrophils->Load with Dye Measure Baseline Fluorescence Measure Baseline Fluorescence Load with Dye->Measure Baseline Fluorescence Add Stimulant Add Stimulant Measure Baseline Fluorescence->Add Stimulant Record Fluorescence Change Record Fluorescence Change Add Stimulant->Record Fluorescence Change

Workflow for the Intracellular Calcium Mobilization Assay.

References

Unveiling the Inhibitory Potential of 5(S)-HETE Lactone on Leukotriene C4 Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of inflammatory pathways, the quest for potent and selective inhibitors of leukotriene synthesis remains a critical endeavor for researchers in immunology, pharmacology, and drug development. This guide provides a comprehensive comparison of the inhibitory effects of 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE) lactone on leukotriene C4 (LTC4) synthesis, benchmarked against other known inhibitors. The data presented herein, supported by detailed experimental protocols and pathway visualizations, offers valuable insights for professionals engaged in the discovery of novel anti-inflammatory therapeutics.

Executive Summary

Leukotriene C4 (LTC4) is a potent lipid mediator implicated in the pathophysiology of numerous inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[1] Its synthesis is a key target for therapeutic intervention. This report focuses on the inhibitory activity of 5(S)-HETE lactone, a derivative of the 5-lipoxygenase (5-LOX) pathway metabolite 5(S)-HETE. Experimental evidence demonstrates that this compound effectively inhibits LTC4 synthesis. This guide will compare its potency with its parent compound, 5(S)-HETE, other HETE isomers, and established LTC4 synthesis inhibitors, providing a clear perspective on its potential as a research tool and therapeutic lead.

Comparative Analysis of LTC4 Synthesis Inhibitors

The inhibitory effects of this compound and other key compounds on LTC4 synthesis are summarized in the table below. The data highlights the half-maximal inhibitory concentration (IC50), providing a quantitative measure of potency.

CompoundIC50 (µM) for LTC4 InhibitionTarget Enzyme(s)Cell System
This compound 10.4 5-Lipoxygenase (presumed)Mouse Resident Peritoneal Macrophages
5(S)-HETE155-Lipoxygenase (substrate)Mouse Resident Peritoneal Macrophages
12-HETE13Not specifiedMouse Resident Peritoneal Macrophages
15-HETE1.15-LipoxygenaseMouse Resident Peritoneal Macrophages
Thymoquinone1.8 (LTC4 formation)5-Lipoxygenase & LTC4SHuman Granulocyte Suspensions
3 (5-LOX)
10 (LTC4S)
BW755C55-LipoxygenaseHuman Eosinophil Enriched Cell Fractions
Ethacrynic AcidNot specifiedLTC4 SynthaseHuman Neutrophils

Signaling Pathways and Experimental Workflow

To visually delineate the complex processes involved, the following diagrams illustrate the LTC4 synthesis pathway and a general experimental workflow for assessing inhibitory activity.

LTC4_Synthesis_Pathway AA Arachidonic Acid FIVE_LOX 5-Lipoxygenase (5-LOX) AA->FIVE_LOX FLAP FLAP FLAP->FIVE_LOX activates LTA4 Leukotriene A4 (LTA4) FIVE_LOX->LTA4 LTC4S LTC4 Synthase LTA4->LTC4S LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 INHIBITOR This compound & Other Inhibitors INHIBITOR->FIVE_LOX inhibit INHIBITOR->LTC4S inhibit

Figure 1. Leukotriene C4 (LTC4) Synthesis Pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_analysis Analysis CELLS Isolate Macrophages INCUBATE Incubate with Inhibitor (e.g., this compound) CELLS->INCUBATE STIMULATE Stimulate with Zymosan INCUBATE->STIMULATE EXTRACT Extract Eicosanoids STIMULATE->EXTRACT QUANTIFY Quantify LTC4 via Radioimmunoassay (RIA) EXTRACT->QUANTIFY CALCULATE Calculate IC50 QUANTIFY->CALCULATE

Figure 2. Experimental Workflow for LTC4 Inhibition Assay.

Detailed Experimental Protocols

The following protocols are based on established methodologies for assessing the inhibition of LTC4 synthesis.

Inhibition of LTC4 Synthesis in Mouse Resident Peritoneal Macrophages

This protocol is adapted from the methodology used to determine the IC50 of this compound.

  • Cell Isolation and Culture:

    • Resident peritoneal macrophages are harvested from mice by peritoneal lavage with sterile phosphate-buffered saline (PBS).

    • Cells are washed, counted, and resuspended in appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Macrophages are seeded in culture plates and allowed to adhere for 2-4 hours. Non-adherent cells are removed by washing with PBS.

  • Inhibitor Treatment and Cell Stimulation:

    • Adherent macrophages are pre-incubated with varying concentrations of this compound or other test compounds for a specified period (e.g., 15-30 minutes).

    • LTC4 synthesis is stimulated by adding a phagocytic stimulus like zymosan particles (e.g., 100 µg/mL) to the cell cultures.

    • The cells are incubated for a further period (e.g., 1-2 hours) to allow for LTC4 production.

  • Eicosanoid Extraction and Quantification:

    • The culture supernatant is collected and centrifuged to remove cell debris.

    • Eicosanoids, including LTC4, are extracted from the supernatant using a solid-phase extraction (SPE) method.

    • The concentration of LTC4 in the extracts is quantified using a specific radioimmunoassay (RIA) kit.

  • Data Analysis:

    • The percentage of LTC4 synthesis inhibition is calculated for each concentration of the test compound relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Inhibition of 5-Lipoxygenase and LTC4 Synthase in Human Blood Cells

This protocol is based on the methodology used to evaluate thymoquinone.[1]

  • Cell Isolation:

    • Human granulocytes are isolated from fresh venous blood using dextran sedimentation and density gradient centrifugation.

  • Whole-Cell Assay for LTC4 Formation:

    • Granulocytes are resuspended in a buffer and pre-incubated with various concentrations of the test inhibitor.

    • LTC4 synthesis is initiated by the addition of a calcium ionophore (e.g., A23187).

    • The reaction is stopped, and the amount of LTC4 produced is determined by reverse-phase high-performance liquid chromatography (RP-HPLC) or enzyme immunoassay (EIA).

  • Cell-Free 5-Lipoxygenase Activity Assay:

    • Sonicated granulocyte suspensions are used as a source of 5-LOX.

    • The enzyme preparation is pre-incubated with the inhibitor.

    • The reaction is started by adding exogenous arachidonic acid.

    • The formation of 5-HETE, a direct product of 5-LOX, is measured by RP-HPLC to determine the inhibitory effect on the enzyme.

  • LTC4 Synthase Activity Assay:

    • Intact or sonicated cells (e.g., platelets or granulocytes) are pre-incubated with the inhibitor.

    • Exogenous LTA4, the substrate for LTC4 synthase, is added.

    • The conversion of LTA4 to LTC4 is measured to assess the direct inhibition of LTC4 synthase.

Discussion of Mechanism of Action

The precise molecular mechanism by which this compound inhibits LTC4 synthesis has not been definitively elucidated in the primary literature. However, based on its structural similarity to 5(S)-HETE and the known inhibitory actions of related compounds, it is plausible that this compound acts as an inhibitor of 5-lipoxygenase. The lactonization of the carboxylic acid group may alter its binding affinity and inhibitory potency compared to the parent 5(S)-HETE molecule. Further enzymatic assays are required to confirm the specific target (5-LOX vs. LTC4S) and the nature of the inhibition (e.g., competitive, non-competitive).

In contrast, other inhibitors listed have more defined mechanisms. Thymoquinone has been shown to inhibit both 5-LOX and LTC4 synthase.[1] BW755C is a known 5-LOX inhibitor, while ethacrynic acid targets LTC4 synthase.[2][3]

Conclusion

This compound emerges as a moderately potent inhibitor of LTC4 synthesis, with an IC50 value of 10.4 µM. While less potent than 15-HETE and thymoquinone, it demonstrates greater inhibitory activity than its parent compound, 5(S)-HETE. This comparative guide provides researchers with valuable data and methodologies to further investigate the therapeutic potential of this compound and other modulators of the leukotriene pathway. The provided diagrams and protocols serve as a practical resource for designing and interpreting experiments aimed at discovering novel anti-inflammatory agents. Further research into the specific molecular interactions of this compound with the enzymes of the LTC4 synthesis pathway is warranted to fully understand its mechanism of action and to guide the development of more potent and selective inhibitors.

References

Cross-Validation of 5(S)-HETE Lactone's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological effects of 5(S)-HETE lactone across different cell lines. The information is compiled from preclinical studies to support further investigation into the therapeutic potential of this arachidonic acid metabolite.

Summary of this compound's Biological Activity

This compound is a derivative of 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE), a significant product of the 5-lipoxygenase (5-LOX) pathway. Research indicates that 5(S)-HETE and its metabolites, including the lactone form, play crucial roles in various cellular processes, ranging from inflammation to cell survival and proliferation, particularly in the context of cancer.

This guide focuses on the cross-validation of this compound's effects, presenting available quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways to facilitate a comprehensive understanding of its function in different cellular contexts.

Comparative Efficacy of this compound in Different Cell Lines

The biological effects of this compound have been investigated in various cell types, with the most detailed quantitative data currently available for its impact on inflammatory mediator synthesis in macrophages. In cancer cell lines, particularly prostate cancer, its role as a survival factor has been established.

Quantitative Analysis of Effects on Inflammatory Mediator Synthesis

In a key study, the inhibitory effects of this compound on the synthesis of leukotriene C4 (LTC4), thromboxane B2 (TXB2), and prostaglandin E2 (PGE2) were quantified in mouse resident peritoneal macrophages stimulated with zymosan. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, alongside data for its precursor, 5(S)-HETE, and other related compounds for comparison.

CompoundCell LineParameter MeasuredIC50 (µM)
This compound Mouse Peritoneal MacrophagesInhibition of LTC4 synthesis10.4[1]
Inhibition of TXB2 synthesis16.9[1]
Inhibition of PGE2 synthesis2.3[1]
5(S)-HETEMouse Peritoneal MacrophagesInhibition of LTC4 synthesis15[1]
Inhibition of TXB2 synthesis20.4[1]
Inhibition of PGE2 synthesis38.6
12-HETEMouse Peritoneal MacrophagesInhibition of LTC4 synthesis13
Inhibition of TXB2 synthesis11.8
Inhibition of PGE2 synthesis11.6
15-HETEMouse Peritoneal MacrophagesInhibition of LTC4 synthesis1.1
Inhibition of TXB2 synthesis38.9
Effects on Cancer Cell Survival and Proliferation

In human prostate cancer cell lines, both hormone-responsive (LNCaP) and non-responsive (PC3), this compound, along with 5(S)-HETE and 5-oxo-ETE, has been shown to act as a potent survival factor. These compounds were able to rescue cells from apoptosis induced by the 5-lipoxygenase inhibitor MK886. Furthermore, these metabolites can support the proliferation of these cancer cells in the absence of serum. While specific IC50 or EC50 values for these effects are not detailed in the primary literature, the effective concentrations for protecting against apoptosis were as low as 50 nM.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the studies of this compound's effects.

Zymosan-Stimulated Arachidonic Acid Metabolism in Macrophages

This protocol outlines the methodology used to assess the impact of this compound on the production of inflammatory mediators in macrophages.

  • Cell Culture: Mouse resident peritoneal macrophages are harvested and cultured in appropriate media.

  • Stimulation: Macrophages are incubated with zymosan particles (100 µg/ml) to induce an inflammatory response and stimulate the arachidonic acid cascade.

  • Treatment: The cells are co-incubated with varying concentrations of this compound or other test compounds.

  • Quantification of Mediators: The synthesis of LTC4, TXB2, and PGE2 in the cell supernatant is measured using techniques such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The concentration of each mediator is determined, and the IC50 values for the inhibitory effects of the test compounds are calculated.

G cluster_workflow Experimental Workflow: Macrophage Stimulation A Harvest & Culture Mouse Peritoneal Macrophages B Stimulate with Zymosan (100 µg/ml) A->B C Treat with This compound B->C D Incubate C->D E Collect Supernatant D->E F Quantify LTC4, TXB2, PGE2 (RIA or LC-MS) E->F G Calculate IC50 Values F->G

Workflow for assessing this compound's effect on macrophage inflammatory mediator synthesis.
Cell Viability Assay (MTT Assay)

This colorimetric assay is commonly used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cells (e.g., LNCaP, PC3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound and/or an apoptosis-inducing agent like a 5-LOX inhibitor.

  • Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

  • Cell Treatment: Cells are treated with the desired compounds (e.g., a 5-LOX inhibitor with or without this compound) to induce and potentially rescue from apoptosis.

  • Cell Harvesting: Adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Fluorescently-labeled Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Signaling Pathways

5(S)-HETE and its metabolites are known to exert their effects through specific signaling pathways. While the precise receptor and downstream signaling for this compound are not fully elucidated, it is believed to act similarly to its precursor, 5(S)-HETE, and its more potent metabolite, 5-oxo-ETE, which are agonists for the oxoeicosanoid receptor 1 (OXER1), a G protein-coupled receptor.

Biosynthesis of this compound

This compound is formed from arachidonic acid through the action of 5-lipoxygenase.

G AA Arachidonic Acid ALOX5 5-Lipoxygenase (5-LOX) AA->ALOX5 O2 HETE5S 5(S)-HETE ALOX5->HETE5S Lactone This compound HETE5S->Lactone Intramolecular Esterification

Simplified biosynthesis pathway of this compound from arachidonic acid.
Proposed Pro-Survival Signaling Pathway in Cancer Cells

In cancer cells, 5(S)-HETE and its derivatives are thought to promote survival by activating pro-survival signaling cascades and inhibiting apoptosis.

G Lactone This compound OXER1 OXER1 Receptor Lactone->OXER1 G_protein G-protein Signaling OXER1->G_protein Survival_Pathways Pro-survival Pathways (e.g., PI3K/Akt) G_protein->Survival_Pathways Apoptosis_Inhibition Inhibition of Apoptosis Survival_Pathways->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation Survival_Pathways->Cell_Survival

Proposed pro-survival signaling pathway of this compound in cancer cells.

References

Comparative Potency of 5(S)-HETE Lactone and Other HETE Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of lipid mediators is paramount. This guide provides a comparative analysis of the potency of 5(S)-HETE lactone against other hydroxyeicosatetraenoic acid (HETE) isomers, supported by experimental data and detailed protocols.

Hydroxyeicosatetraenoic acids (HETEs) are a group of signaling lipids derived from the oxygenation of arachidonic acid by various lipoxygenase (LOX) and cytochrome P450 (CYP) enzymes. These molecules play crucial roles in a myriad of physiological and pathological processes, including inflammation, cell proliferation, and chemotaxis. The specific biological effects of HETEs are highly dependent on their isomeric form, including the position and stereochemistry of the hydroxyl group. This guide focuses on comparing the potency of this compound, a derivative of 5(S)-HETE, with its parent compound and other key HETE isomers such as 5(R)-HETE, 12(S)-HETE, 12(R)-HETE, 15(S)-HETE, 15(R)-HETE, and the highly potent metabolite, 5-oxo-ETE.

Data Presentation: Quantitative Comparison of HETE Isomer Potency

The following table summarizes the available quantitative data on the potency of this compound and other HETE isomers in various biological assays. The data highlights the significant differences in activity between the isomers.

IsomerBiological ActivityAssay SystemPotency (IC50 / EC50 / Relative Potency)
This compound Inhibition of Leukotriene C4 (LTC4) SynthesisMouse Peritoneal MacrophagesIC50 = 10.4 µM[1]
5(S)-HETE Inhibition of Leukotriene C4 (LTC4) SynthesisMouse Peritoneal MacrophagesIC50 = 15 µM[1]
Neutrophil ChemotaxisHuman NeutrophilsLess potent than 5(R)-HETE[2]
Calcium Mobilization in NeutrophilsHuman Neutrophils~100-fold less potent than 5-oxo-ETE[3]
Activation of OXER1 ReceptorRecombinant SystemsRelative Potency: 5–10 (compared to 5-oxo-ETE as 100)[3]
5(R)-HETE Neutrophil ChemotaxisHuman NeutrophilsMore potent than 5(S)-HETE
12(S)-HETE Inhibition of Leukotriene C4 (LTC4) SynthesisMouse Peritoneal MacrophagesIC50 = 13 µM
12(R)-HETE Neutrophil ChemotaxisHuman NeutrophilsLess potent than 12(S)-HETE
15(S)-HETE Inhibition of Leukotriene C4 (LTC4) SynthesisMouse Peritoneal MacrophagesIC50 = 1.1 µM
5-oxo-ETE Calcium Mobilization in NeutrophilsHuman Neutrophils~100-fold more potent than 5(S)-HETE
Activation of OXER1 ReceptorRecombinant SystemsRelative Potency: ~100

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the comparison of HETE isomer potency.

Inhibition of Leukotriene C4 (LTC4) Synthesis in Mouse Peritoneal Macrophages

Objective: To determine the inhibitory effect of HETE isomers on the synthesis of LTC4 in zymosan-stimulated mouse peritoneal macrophages.

Methodology:

  • Cell Isolation and Culture: Peritoneal macrophages are harvested from mice by peritoneal lavage with sterile phosphate-buffered saline (PBS). The cells are washed, counted, and resuspended in culture medium.

  • Cell Stimulation: Macrophages are plated and allowed to adhere. The cells are then pre-incubated with varying concentrations of the test compounds (this compound, 5(S)-HETE, 12(S)-HETE, 15(S)-HETE) for a specified time.

  • Zymosan Challenge: Following pre-incubation, the macrophages are stimulated with zymosan particles to induce an inflammatory response and the production of leukotrienes.

  • LTC4 Quantification: After a defined incubation period with zymosan, the cell culture supernatant is collected. The concentration of LTC4 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or by high-performance liquid chromatography (HPLC).

  • Data Analysis: The percentage of inhibition of LTC4 synthesis is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined from the dose-response curve.

Neutrophil Chemotaxis Assay

Objective: To evaluate the chemotactic potency of HETE isomers by measuring their ability to induce the migration of human neutrophils.

Methodology:

  • Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

  • Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used. The chamber consists of an upper and a lower well separated by a microporous membrane.

  • Loading of Chemoattractant and Cells: The lower wells of the chamber are filled with medium containing different concentrations of the HETE isomers to be tested. The isolated neutrophils are placed in the upper wells.

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a specific duration to allow for cell migration.

  • Quantification of Migration: After incubation, the membrane is removed, fixed, and stained. The number of neutrophils that have migrated through the membrane to the lower side is counted under a microscope.

  • Data Analysis: The chemotactic activity is expressed as the number of migrated cells per high-power field or as a chemotactic index. Dose-response curves are generated to compare the potency of the different isomers.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of HETE isomers to induce an increase in intracellular calcium concentration in human neutrophils.

Methodology:

  • Neutrophil Preparation: Human neutrophils are isolated as described above.

  • Fluorescent Dye Loading: The isolated neutrophils are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM.

  • Fluorimetry: The dye-loaded cells are placed in a cuvette in a fluorometer. The baseline fluorescence is recorded.

  • Stimulation with HETE Isomers: A specific concentration of the HETE isomer is added to the cuvette, and the change in fluorescence is continuously monitored. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: The peak increase in fluorescence is measured and used to quantify the cellular response. Dose-response curves are constructed to determine the EC50 value, the concentration of the agonist that produces 50% of the maximal response.

Mandatory Visualization

The following diagrams illustrate the signaling pathways and a typical experimental workflow related to the biological activity of HETE isomers.

HETE_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling HETE_Isomers 5-HETE Family (5-oxo-ETE, 5(S)-HETE, etc.) OXER1 OXER1 Receptor (GPCR) HETE_Isomers->OXER1 Binding & Activation G_Protein Gαi/Gβγ OXER1->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates MAPK_Pathway MAPK Pathway (ERK, p38) G_Protein->MAPK_Pathway Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Induces PKC_Activation PKC Activation IP3_DAG->PKC_Activation Induces Cellular_Responses Cellular Responses (Chemotaxis, Degranulation) Ca_Mobilization->Cellular_Responses PKC_Activation->Cellular_Responses MAPK_Pathway->Cellular_Responses

Caption: Signaling pathway for the 5-HETE family of metabolites via the OXER1 receptor.

Experimental_Workflow_Chemotaxis Start Start: Isolate Human Neutrophils Setup Prepare Boyden Chamber (Upper & Lower Wells) Start->Setup Load_Chemoattractant Load Lower Wells with HETE Isomer Solutions Setup->Load_Chemoattractant Load_Cells Load Upper Wells with Isolated Neutrophils Setup->Load_Cells Incubate Incubate at 37°C Load_Chemoattractant->Incubate Load_Cells->Incubate Fix_Stain Fix and Stain Membrane Incubate->Fix_Stain Quantify Count Migrated Cells (Microscopy) Fix_Stain->Quantify Analyze Data Analysis: Calculate Chemotactic Index Quantify->Analyze

Caption: General experimental workflow for a neutrophil chemotaxis assay.

References

Enantioselective Analysis of 5(S)-HETE Lactone: A Comparative Guide to its Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of 5(S)-hydroxyeicosatetraenoic acid (HETE) lactone, with a focus on its enantioselective properties. Due to limited direct research on the lactone form, this document draws comparisons from the more extensively studied 5(S)-HETE and its enantiomer, 5(R)-HETE, to infer potential activities. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development in this area.

Comparative Biological Activities: 5(S)-HETE vs. 5(R)-HETE

One of the key biological activities of 5-HETE is its role as a chemoattractant for neutrophils, a type of white blood cell involved in the inflammatory response. Comparative studies have shown that both 5(S)-HETE and 5(R)-HETE are potent chemoattactic agents for human neutrophils. However, dose-response analyses have revealed that 5(R)-HETE is a more potent inducer of neutrophil migration through both endothelial and epithelial barriers compared to its (S)-enantiomer[1]. This suggests that the spatial arrangement of the hydroxyl group at the C5 position is a critical determinant of its chemotactic potency.

In addition to inflammation, 5-lipoxygenase (5-LOX) products, including 5-HETE, have been implicated in cancer progression. Studies have shown that 5-HETE and its downstream metabolite 5-oxo-ETE can induce cancer cell proliferation and inhibit apoptosis, thereby promoting tumor growth and survival[1]. While direct comparative studies on the pro-proliferative effects of the 5-HETE lactone enantiomers are lacking, the established role of the 5-LOX pathway in cancer suggests that stereochemistry may also influence the oncogenic potential of these molecules.

Table 1: Comparison of Biological Potency of 5-HETE Enantiomers

Biological Effect5(S)-HETE5(R)-HETEReference
Neutrophil ChemotaxisPotentMore Potent[1]

Note: This data is for the open-chain form of 5-HETE. The relative potencies of the lactone enantiomers may differ.

Experimental Protocols

To facilitate further enantioselective analysis of 5-HETE lactone, this section provides detailed methodologies for key experiments.

Chiral Separation of 5-HETE Lactone Enantiomers by HPLC

Objective: To separate and quantify the (S) and (R) enantiomers of 5-HETE lactone.

Materials:

  • Chiral High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometric detector.

  • Chiral stationary phase column (e.g., Chiralpak IA or similar amylose-based column).

  • Mobile phase: Hexane/Isopropanol/Acetic Acid (e.g., 95/5/0.1, v/v/v). The optimal ratio may need to be determined empirically.

  • 5(S)-HETE lactone and 5(R)-HETE lactone standards.

Protocol:

  • Prepare the mobile phase and equilibrate the chiral column at a constant flow rate (e.g., 1 mL/min).

  • Dissolve the 5-HETE lactone sample in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Monitor the elution of the enantiomers using the detector.

  • Identify the peaks corresponding to the (S) and (R) enantiomers by comparing their retention times with those of the pure standards.

  • Quantify the amount of each enantiomer by integrating the peak areas.

Neutrophil Chemotaxis Assay

Objective: To assess the chemoattractant activity of this compound and its enantiomer on human neutrophils.

Materials:

  • Isolated human neutrophils.

  • Boyden chamber or transwell inserts (3-5 µm pore size).

  • Chemotaxis buffer (e.g., HBSS with Ca2+ and Mg2+).

  • This compound and 5(R)-HETE lactone.

  • Staining solution (e.g., Diff-Quik) or a method for cell quantification.

Protocol:

  • Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method.

  • Resuspend the neutrophils in chemotaxis buffer at a concentration of 1-2 x 10^6 cells/mL.

  • Add different concentrations of the 5-HETE lactone enantiomers or a control vehicle to the lower wells of the Boyden chamber.

  • Place the transwell inserts into the wells.

  • Add the neutrophil suspension to the upper chamber of the inserts.

  • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.

  • After incubation, remove the inserts and wipe the upper surface to remove non-migrated cells.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several high-power fields under a microscope.

  • Plot the number of migrated cells against the concentration of the chemoattractant to generate a dose-response curve.

Cell Proliferation Assay

Objective: To evaluate the effect of this compound and its enantiomer on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., prostate, breast, or pancreatic cancer cells).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • This compound and 5(R)-HETE lactone.

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo).

  • Plate reader.

Protocol:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing various concentrations of the 5-HETE lactone enantiomers or a vehicle control.

  • Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or luminescence development.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle control.

Signaling Pathways

The precise signaling pathways activated by 5-HETE lactone are not yet fully elucidated. However, based on the known mechanisms of its precursor, 5(S)-HETE, and its metabolite, 5-oxo-ETE, a putative signaling cascade can be proposed. 5-oxo-ETE is a potent agonist for the oxoeicosanoid receptor 1 (OXE-R), a G-protein coupled receptor (GPCR). Activation of this receptor leads to downstream signaling events, including intracellular calcium mobilization and activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, which are involved in cell migration and proliferation.

Below are diagrams illustrating the biosynthesis of 5(S)-HETE and a potential signaling pathway.

Biosynthesis of 5(S)-HETE Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid cPLA2 5(S)-HPETE 5(S)-HPETE Arachidonic Acid->5(S)-HPETE 5-LOX/FLAP 5(S)-HETE 5(S)-HETE 5(S)-HPETE->5(S)-HETE GPx Leukotriene A4 Leukotriene A4 5(S)-HPETE->Leukotriene A4 LTA4 Synthase This compound This compound 5(S)-HETE->this compound Lactonization cPLA2 cPLA2 5-LOX/FLAP 5-LOX/FLAP GPx GPx LTA4 Synthase LTA4 Synthase

Biosynthesis of 5(S)-HETE and its potential lactonization.

Putative Signaling Pathway of 5-HETE Lactone cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5-HETE Lactone 5-HETE Lactone GPCR GPCR (e.g., OXE-R) 5-HETE Lactone->GPCR G-protein Gαq/11 GPCR->G-protein PLC Phospholipase C G-protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ (intracellular release) IP3->Ca2+ PKC Protein Kinase C DAG->PKC Ca2+->PKC MAPK Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK Cascade Cellular Response Cell Migration, Proliferation, Inflammation MAPK Cascade->Cellular Response

A putative GPCR-mediated signaling pathway for 5-HETE lactone.

Conclusion

The enantioselective analysis of this compound's biological effects is a promising area of research with potential implications for drug development in inflammation and cancer. While direct comparative data for the lactone enantiomers are currently scarce, the existing knowledge on the open-chain forms of 5-HETE highlights the critical role of stereochemistry in their biological functions. The provided experimental protocols and putative signaling pathways offer a framework for future investigations aimed at elucidating the specific roles of this compound and its enantiomer in various physiological and pathological processes. Further research is warranted to isolate or synthesize the pure lactone enantiomers and directly compare their biological activities to fully understand their therapeutic potential.

References

The Role of 5(S)-HETE Lactone in B Cell Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5(S)-HETE lactone and its related lipid mediators in the context of B lymphocyte signaling pathways. While research has established the presence and activity of the 5-lipoxygenase (5-LO) pathway in B cells, the specific role of this compound remains an area of ongoing investigation. This document summarizes the current understanding, compares it with its precursor 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE) and its more potent metabolite 5-oxo-eicosatetraenoic acid (5-oxo-ETE), and provides relevant experimental protocols and pathway diagrams.

Introduction to 5-Lipoxygenase Products in B Lymphocytes

B lymphocytes are crucial components of the adaptive immune system, responsible for antibody production. Upon activation, B cells undergo a series of signaling events that lead to proliferation and differentiation. The 5-lipoxygenase pathway, which metabolizes arachidonic acid, generates a variety of bioactive lipids, including 5(S)-HETE and its derivatives. These eicosanoids have been shown to modulate immune responses.

Human B lymphocytes express the 5-lipoxygenase enzyme (5-LO) and can produce 5(S)-HETE and its downstream metabolite, 5-oxo-ETE, particularly under conditions of oxidative stress[1][2]. An early study also identified the production of 5-HETE lactone (5-HL), the intramolecular ester of 5-HETE, in Epstein-Barr virus (EBV)-transformed human B cell lines, suggesting its potential involvement in B cell activation following an increase in intracellular calcium[3].

These lipid mediators primarily exert their effects through the G protein-coupled receptor OXER1[4][5]. Activation of OXER1 is known to initiate intracellular signaling cascades, most notably leading to calcium mobilization, a key event in B cell activation.

Comparative Analysis of Bioactivity

Direct comparative studies on the effects of this compound, 5(S)-HETE, and 5-oxo-ETE specifically on B cell proliferation and antibody production are limited. However, data from studies on other immune cells, such as macrophages and neutrophils, provide insights into their relative potencies. 5-oxo-ETE is generally considered the most potent ligand for the OXER1 receptor, being approximately 100 times more potent than 5(S)-HETE in stimulating calcium mobilization in neutrophils.

The following table summarizes the available data on the bioactivity of these compounds. It is important to note the absence of specific data for B lymphocytes for some parameters, highlighting a key area for future research.

CompoundTarget Cell TypeParameterPotency/EffectReference
This compound Mouse Peritoneal MacrophagesInhibition of Leukotriene C4 (LTC4) SynthesisIC50 = 10.4 µM
Mouse Peritoneal MacrophagesInhibition of Thromboxane B2 (TXB2) SynthesisIC50 = 16.9 µM
Mouse Peritoneal MacrophagesInhibition of Prostaglandin E2 (PGE2) SynthesisIC50 = 2.3 µM
5(S)-HETE Mouse Peritoneal MacrophagesInhibition of Leukotriene C4 (LTC4) SynthesisIC50 = 15 µM
Mouse Peritoneal MacrophagesInhibition of Thromboxane B2 (TXB2) SynthesisIC50 = 20.4 µM
Mouse Peritoneal MacrophagesInhibition of Prostaglandin E2 (PGE2) SynthesisIC50 = 38.6 µM
Human NeutrophilsCalcium Mobilization~100-fold less potent than 5-oxo-ETE
5-oxo-ETE Human NeutrophilsCalcium MobilizationPotent agonist
Human EosinophilsChemoattractionPotent chemoattractant
B Lymphocyte Cell Line (CESS)Production under Oxidative StressMajor arachidonic acid metabolite

Signaling Pathways

The proposed signaling pathway for 5(S)-HETE and its derivatives in B lymphocytes is initiated by the binding of the ligand to the OXER1 receptor. This interaction is thought to activate the heterotrimeric G-protein, leading to the dissociation of the Gαi and Gβγ subunits. The Gβγ subunit can then activate downstream effectors, leading to a cascade of intracellular events.

Proposed Signaling Pathway of this compound in B Cells

B_Cell_Signaling Proposed Signaling Pathway of this compound in B Cells cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5_HETE_Lactone This compound OXER1 OXER1 Receptor 5_HETE_Lactone->OXER1 Binds G_Protein Gαiβγ OXER1->G_Protein Activates G_alpha Gαi-GTP G_Protein->G_alpha Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Ca_Cytosol->PKC Co-activates Downstream Downstream Signaling (Proliferation, Differentiation, Antibody Production) Ca_Cytosol->Downstream Activates Ca²⁺-dependent enzymes PKC->Downstream Phosphorylates Targets

Caption: Proposed signaling cascade of this compound in B cells via the OXER1 receptor.

Experimental Workflow for Studying B Cell Calcium Flux

Calcium_Flux_Workflow Workflow for B Cell Calcium Flux Assay cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis Isolate_B_Cells Isolate Primary B Cells or Culture B Cell Line Load_Dye Load with Ca²⁺ Indicator Dye (e.g., Fluo-4 AM, Fura-2 AM) Isolate_B_Cells->Load_Dye Baseline Acquire Baseline Fluorescence Load_Dye->Baseline Stimulate Add this compound (or other agonists) Baseline->Stimulate Record Record Fluorescence Change over time (Flow Cytometry or Plate Reader) Stimulate->Record Analyze Calculate Fluorescence Ratio or Intensity Change Record->Analyze Compare Compare Responses to Different Agonists and Controls Analyze->Compare

Caption: A generalized workflow for measuring intracellular calcium mobilization in B cells.

Experimental Protocols

B Cell Isolation and Culture
  • Primary B Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) can be isolated from whole blood using Ficoll-Paque density gradient centrifugation. B cells can then be purified from PBMCs using magnetic-activated cell sorting (MACS) with CD19 microbeads.

  • B Cell Lines: EBV-transformed B cell lines (e.g., CESS) can be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Measurement of Intracellular Calcium Mobilization
  • Cell Preparation: Isolated B cells or B cell lines are washed and resuspended in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 1 mM CaCl₂).

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye such as Fluo-4 AM (2-5 µM) or Fura-2 AM (2-5 µM) for 30-60 minutes at 37°C in the dark.

  • Washing: Cells are washed to remove excess dye and resuspended in fresh buffer.

  • Data Acquisition:

    • Flow Cytometry: A baseline fluorescence is recorded for 30-60 seconds. The stimulus (this compound, 5(S)-HETE, or 5-oxo-ETE) is then added, and fluorescence is continuously recorded for several minutes.

    • Fluorometric Plate Reader: Cells are plated in a 96-well plate, and baseline fluorescence is measured. The instrument's injectors add the stimulus, and kinetic readings are taken immediately.

  • Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at different emission wavelengths (for ratiometric dyes like Fura-2) is calculated to represent the change in intracellular calcium concentration.

B Cell Proliferation Assay
  • Cell Preparation: Purified B cells are labeled with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.

  • Cell Culture: Labeled B cells are cultured in 96-well plates in the presence of various concentrations of this compound, 5(S)-HETE, or 5-oxo-ETE. A positive control for proliferation (e.g., anti-IgM antibody + IL-4) and a negative control (medium alone) should be included.

  • Incubation: Cells are cultured for 3-5 days.

  • Analysis: Cell proliferation is assessed by flow cytometry. Each cell division results in a halving of the fluorescence intensity of the proliferation dye, allowing for the quantification of the percentage of divided cells and the number of cell divisions.

Antibody Production Assay (ELISpot)
  • Cell Culture: Purified B cells are cultured with a T-cell dependent (e.g., CD40L + IL-4) or T-cell independent (e.g., CpG ODN) stimulus in the presence of different concentrations of this compound, 5(S)-HETE, or 5-oxo-ETE for 5-7 days to induce differentiation into antibody-secreting cells.

  • ELISpot Plate Preparation: 96-well ELISpot plates are coated with anti-human IgM or IgG capture antibodies.

  • Cell Incubation: The stimulated B cells are transferred to the coated ELISpot plates and incubated for 18-24 hours.

  • Detection: The plates are washed, and a biotinylated anti-human IgM or IgG detection antibody is added, followed by a streptavidin-enzyme conjugate. A substrate is then added to develop colored spots, where each spot represents an antibody-secreting cell.

  • Analysis: The spots are counted using an ELISpot reader.

Conclusion and Future Directions

The available evidence suggests that B lymphocytes are both a source and a potential target of 5-lipoxygenase products, including 5(S)-HETE and its derivatives. The intramolecular ester, this compound, has been identified as a product of B cell lines and is hypothesized to play a role in B cell activation, likely through the OXER1 receptor and subsequent calcium signaling.

However, a significant knowledge gap exists regarding the specific and comparative effects of this compound on B cell functions. Future research should focus on:

  • Direct Comparative Studies: Conducting dose-response experiments to directly compare the potency of this compound, 5(S)-HETE, and 5-oxo-ETE on B cell proliferation, antibody secretion, and calcium mobilization.

  • Receptor Specificity: Confirming that the effects of this compound in B cells are indeed mediated by the OXER1 receptor using specific antagonists or genetic knockout models.

  • Downstream Signaling: Elucidating the detailed downstream signaling cascade activated by this compound in B cells to identify key signaling nodes and potential therapeutic targets.

A clearer understanding of the role of this compound in B cell signaling will provide valuable insights into the regulation of humoral immunity and may open new avenues for the development of therapeutics for inflammatory and autoimmune diseases.

References

A Comparative Guide to 5(S)-HETE Lactone and its Racemic Form for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This guide provides a side-by-side comparison of the enantiomerically pure 5(S)-hydroxyeicosatetraenoic acid (HETE) lactone and its racemic form. While direct comparative experimental data for the lactone derivatives is limited in current literature, this document extrapolates from the known stereospecific activities of the parent compound, 5(S)-HETE, to provide a framework for evaluation. We present detailed experimental protocols for synthesis, chiral separation, and biological assays to enable researchers to conduct their own comparative studies. The known signaling pathway of 5(S)-HETE is also detailed, offering a potential starting point for investigating the mechanism of action of its lactone derivatives.

Introduction

5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE) is a crucial lipid mediator derived from the 5-lipoxygenase (5-LOX) pathway of arachidonic acid metabolism.[1][2] It is a key signaling molecule in inflammatory processes, demonstrating a range of biological activities including neutrophil chemotaxis and activation.[1][3] The enzymatic production of 5(S)-HETE by 5-LOX is highly stereospecific, yielding the (S)-enantiomer.[4] In contrast, non-enzymatic lipid peroxidation can lead to the formation of a racemic mixture of 5-HETE.

The lactonization of 5(S)-HETE, forming an intramolecular ester, represents a significant modification that can alter its chemical properties, stability, and biological activity. Understanding the stereochemical differences between the pure 5(S)-HETE lactone and its racemic counterpart is critical for elucidating its specific roles in physiology and pathology, and for the development of targeted therapeutics. This guide aims to provide researchers with the necessary tools and information to investigate these differences.

The Critical Role of Stereochemistry: 5(S)-HETE vs. 5(R)-HETE

Data Presentation: A Framework for Comparison

Due to the absence of direct comparative studies on this compound and its racemic form in the available literature, the following table is presented as a template for researchers. It outlines the key parameters that should be measured to build a comprehensive comparative profile.

ParameterThis compoundRacemic 5-HETE Lactone
Purity (chiral HPLC) >98% enantiomeric excess~50:50 mixture of (S) and (R) enantiomers
Receptor Binding Affinity (IC₅₀) Data not available; hypothesized to interact with OXER1Data not available; may exhibit mixed or lower affinity
Neutrophil Chemotaxis (EC₅₀) Data not availableData not available
Calcium Mobilization (EC₅₀) Data not availableData not available
Cytokine Release (e.g., IL-8) Data not availableData not available

Experimental Protocols

Synthesis of this compound and its Racemic Form

a. Synthesis of this compound: A potential synthetic route can be adapted from the synthesis of related eicosanoid lactones. The synthesis would involve the stereoselective preparation of 5(S)-HETE, followed by an intramolecular cyclization (lactonization) reaction. A common method for lactonization is the use of a mild acid catalyst to promote the esterification between the carboxylic acid and the hydroxyl group at the 5-position.

b. Synthesis of Racemic 5-HETE Lactone: Racemic 5-HETE can be synthesized via non-stereoselective methods or by mixing equal amounts of the purified (S) and (R) enantiomers. The subsequent lactonization of the racemic 5-HETE under the same conditions as the enantiomerically pure form will yield the racemic lactone.

Chiral HPLC Separation of 5-HETE Lactone Enantiomers

Objective: To separate and quantify the (S) and (R) enantiomers of 5-HETE lactone.

Materials:

  • Chiral HPLC column (e.g., polysaccharide-based stationary phase like Chiralpak IA or ID)

  • HPLC system with UV or Mass Spectrometric detection

  • Mobile phase: A mixture of n-hexane and isopropanol is commonly used for normal-phase chiral separations. The exact ratio should be optimized for best resolution.

  • This compound and racemic 5-HETE lactone standards

Protocol:

  • Prepare a stock solution of racemic 5-HETE lactone in the mobile phase.

  • Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate (e.g., 1 mL/min).

  • Inject the racemic standard onto the column and monitor the elution profile with the detector.

  • Optimize the mobile phase composition to achieve baseline separation of the two enantiomer peaks.

  • Inject the this compound sample to confirm the elution time of the (S)-enantiomer.

  • For quantitative analysis, construct a calibration curve using known concentrations of the standards.

Biological Assays

a. Receptor Binding Assay: To determine if 5-HETE lactone interacts with the known receptor for 5(S)-HETE, the oxoeicosanoid receptor 1 (OXER1), a competitive binding assay can be performed.

Protocol:

  • Prepare cell membranes from a cell line overexpressing the human OXER1.

  • Incubate the membranes with a constant concentration of a radiolabeled OXER1 ligand (e.g., [³H]-5-oxo-ETE) and varying concentrations of unlabeled this compound or racemic 5-HETE lactone.

  • After incubation, separate the bound and free radioligand using a filter-based method.

  • Quantify the radioactivity of the bound fraction using liquid scintillation counting.

  • Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

b. Neutrophil Chemotaxis Assay: This assay measures the ability of the compounds to induce the migration of neutrophils.

Protocol:

  • Isolate human neutrophils from fresh peripheral blood.

  • Use a Boyden chamber or a similar migration assay system with a chemoattractant (the test compound) in the lower chamber and the neutrophil suspension in the upper chamber, separated by a porous membrane.

  • Incubate the chamber at 37°C to allow for cell migration.

  • After the incubation period, quantify the number of neutrophils that have migrated to the lower chamber, for example by cell counting or using a fluorescent dye.

  • Generate a dose-response curve to determine the EC₅₀ value for each compound.

Mandatory Visualizations

Signaling Pathway of 5(S)-HETE

5(S)-HETE Signaling Pathway cluster_membrane Cell Membrane OXER1 OXER1 (GPCR) G_Protein Gαi/Gαq OXER1->G_Protein Activates Arachidonic_Acid Arachidonic Acid 5_LOX 5-Lipoxygenase (ALOX5) Arachidonic_Acid->5_LOX O₂ 5S_HETE 5(S)-HETE 5_LOX->5S_HETE 5S_HETE->OXER1 Binds to PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP₂ to Ca_Mobilization Intracellular Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization PKC_Activation PKC Activation IP3_DAG->PKC_Activation Cellular_Responses Cellular Responses (Chemotaxis, Degranulation) Ca_Mobilization->Cellular_Responses PKC_Activation->Cellular_Responses

Caption: Signaling pathway of 5(S)-HETE via the OXER1 receptor.

Experimental Workflow for Comparison

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_bioassays Biological Evaluation cluster_data Data Analysis & Comparison Synthesis_S Synthesis of This compound Chiral_HPLC Chiral HPLC Separation Synthesis_S->Chiral_HPLC Synthesis_Racemic Synthesis of Racemic 5-HETE Lactone Synthesis_Racemic->Chiral_HPLC Purity_Assessment Enantiomeric Purity Assessment Chiral_HPLC->Purity_Assessment Receptor_Binding Receptor Binding Assay (OXER1) Purity_Assessment->Receptor_Binding Cellular_Assays Cellular Assays (Chemotaxis, Ca²⁺) Purity_Assessment->Cellular_Assays Data_Comparison Side-by-Side Data Comparison Receptor_Binding->Data_Comparison Cellular_Assays->Data_Comparison

References

Navigating the Nuances of 5(S)-HETE Lactone Activity: A Species-Specific Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comparative analysis of the species-specific differences in the biological activity of 5(S)-hydroxyeicosatetraenoic acid lactone [5(S)-HETE lactone], a critical lipid mediator. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to illuminate the divergent roles this molecule may play across different species, a crucial consideration in preclinical research and translational medicine.

Introduction to this compound

This compound is a derivative of 5(S)-HETE, an eicosanoid produced from arachidonic acid by the 5-lipoxygenase (5-LOX) enzyme.[1][2] While the bioactivity of 5(S)-HETE and its potent metabolite, 5-oxo-ETE, has been extensively studied, the specific roles of its lactone form are less well-defined. This guide focuses on the critical species-specific differences that researchers must consider when investigating the pharmacological effects of this compound.

The Central Role of the OXER1 Receptor: A Key Point of Species Divergence

The primary receptor for the 5-HETE family of metabolites, including the potent agonist 5-oxo-ETE, is the Oxoeicosanoid Receptor 1 (OXER1), a G protein-coupled receptor (GPCR).[3][4] A pivotal finding for comparative pharmacology is the absence of a direct ortholog for the OXER1 receptor in mice and rats.[5] This genetic difference is a fundamental factor driving the species-specific activities of 5-HETE and its derivatives.

In contrast, the OXER1 receptor is highly expressed in various human tissues and cells, particularly in inflammatory cells like eosinophils, neutrophils, and monocytes. Notably, feline species have been found to express the OXER1 receptor and their leukocytes are highly responsive to 5-oxo-ETE, suggesting they may serve as a more suitable animal model for studying OXER1-mediated pathways.

Comparative Bioactivity of this compound

Direct comparative studies on the bioactivity of this compound between humans and other species are limited. However, available data from murine models provide insights into its potential non-OXER1-mediated effects.

Effects on Murine Macrophages

A key study investigating the effects of various HETEs on mouse resident peritoneal macrophages provides quantitative data on the inhibitory activity of 5-HETE lactone. In this model, 5-HETE lactone was shown to inhibit the zymosan-induced synthesis of leukotriene C4 (LTC4), thromboxane B2 (TXB2), and prostaglandin E2 (PGE2). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Eicosanoid SynthesisIC50 of 5-HETE Lactone (µM)
Leukotriene C4 (LTC4)10.4
Thromboxane B2 (TXB2)16.9
Prostaglandin E2 (PGE2)2.3
Data from mouse resident peritoneal macrophages.

These findings in an OXER1-deficient species suggest that this compound can modulate inflammatory responses through alternative pathways, the specifics of which require further investigation.

Species-Specific Metabolism of this compound

The metabolic fate of this compound can also differ between species, influencing its bioavailability and activity. Human serum paraoxonase (PON1) has been identified as an enzyme capable of hydrolyzing 5-HETE lactone. Mouse plasma also exhibits this lactonase activity, with PON1 estimated to be responsible for approximately 72% of this function. While this suggests a conserved metabolic pathway, differences in PON1 expression levels and activity between humans and mice could lead to species-specific variations in the pharmacokinetics of this compound.

Signaling Pathways: A Tale of Two Scenarios

Given the species disparity in OXER1 expression, the signaling pathways activated by this compound are likely to be fundamentally different.

Human (OXER1-Expressing) Signaling Pathway (Proposed)

In humans, it is hypothesized that this compound may interact with the OXER1 receptor. OXER1 is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Activation of OXER1 can also stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger intracellular calcium mobilization and protein kinase C (PKC) activation, respectively. These pathways are central to inflammatory cell activation, including chemotaxis and degranulation.

Human_5S_HETE_Lactone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 5_HETE_Lactone This compound OXER1 OXER1 5_HETE_Lactone->OXER1 G_protein Gαi/o OXER1->G_protein PLC PLC G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca2 Ca²⁺ Mobilization PLC->Ca2 cAMP ↓ cAMP AC->cAMP Cellular_Response Inflammatory Response Ca2->Cellular_Response cAMP->Cellular_Response

Proposed signaling pathway of this compound in human cells via the OXER1 receptor.

Murine (Non-OXER1) Signaling Pathway (Hypothetical)

In mice, which lack the OXER1 receptor, the observed effects of this compound on macrophage eicosanoid synthesis suggest the involvement of alternative, intracellular targets or other unidentified membrane receptors. The precise mechanisms remain to be elucidated but could involve direct interactions with enzymes involved in the arachidonic acid cascade or modulation of other signaling pathways that regulate inflammatory mediator production.

Murine_5S_HETE_Lactone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 5_HETE_Lactone This compound Transport Transport 5_HETE_Lactone->Transport Intracellular_Target Unknown Intracellular Target Transport->Intracellular_Target AA_Metabolism Modulation of Arachidonic Acid Metabolism Intracellular_Target->AA_Metabolism Cellular_Response Altered Eicosanoid Production AA_Metabolism->Cellular_Response

Hypothetical non-OXER1-mediated signaling pathway of this compound in murine cells.

Experimental Protocols

Detailed, standardized protocols for investigating this compound activity are not widely established. However, based on the methodologies employed in related studies, a general workflow can be proposed.

General Workflow for Assessing this compound Activity

Experimental_Workflow Cell_Culture Cell Culture (e.g., Human Neutrophils, Mouse Macrophages) Stimulation Stimulation with this compound (Dose-response and time-course) Cell_Culture->Stimulation Calcium_Assay Intracellular Calcium Mobilization Assay (e.g., Fura-2 AM) Stimulation->Calcium_Assay Eicosanoid_Analysis Eicosanoid Profiling (LC-MS/MS) Stimulation->Eicosanoid_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot for p-ERK, p-p38, etc.) Stimulation->Signaling_Analysis Functional_Assay Functional Assays (e.g., Chemotaxis, Degranulation) Stimulation->Functional_Assay Data_Analysis Data Analysis and Comparison Calcium_Assay->Data_Analysis Eicosanoid_Analysis->Data_Analysis Signaling_Analysis->Data_Analysis Functional_Assay->Data_Analysis

A generalized experimental workflow for investigating the bioactivity of this compound.

Key Methodological Considerations:

  • Cell Type Selection: The choice of cell type is critical. For studying OXER1-mediated effects, human primary inflammatory cells or cell lines endogenously expressing OXER1 are appropriate. For non-OXER1 effects, cells from mice or rats can be utilized.

  • Calcium Mobilization Assay: To assess Gq-coupled receptor activation, intracellular calcium levels can be measured using fluorescent indicators such as Fura-2 AM or Fluo-4 AM. Cells are loaded with the dye, and fluorescence is monitored before and after the addition of this compound.

  • Eicosanoid Analysis by LC-MS/MS: To determine the impact on the arachidonic acid cascade, cell supernatants or lysates can be collected following stimulation. Lipid mediators are then extracted using solid-phase extraction and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify changes in various eicosanoids.

  • Western Blotting for Signaling Proteins: To dissect the intracellular signaling pathways, phosphorylation status of key signaling proteins such as ERK, p38 MAPK, and Akt can be assessed by Western blotting using phospho-specific antibodies.

  • Functional Assays: The ultimate biological effect can be measured through functional assays relevant to the cell type being studied. For inflammatory cells, this could include chemotaxis assays (e.g., using a Boyden chamber), degranulation assays (measuring the release of specific enzymes), and reactive oxygen species (ROS) production assays.

Conclusion and Future Directions

The investigation of this compound's bioactivity is an emerging area with significant implications for understanding inflammatory processes and for drug development. The profound species-specific difference in the expression of its putative receptor, OXER1, underscores the importance of careful model selection in preclinical studies. Future research should focus on:

  • Direct comparative studies in human cells versus cells from species that express OXER1 (e.g., feline).

  • Identification of the non-OXER1 receptor(s) or intracellular targets responsible for its effects in rodents.

  • Elucidation of the specific downstream signaling pathways activated by this compound in different species and cell types.

  • Determination of the binding affinity of this compound to the human OXER1 receptor.

By addressing these knowledge gaps, the scientific community can build a more complete picture of this compound's physiological and pathological roles, paving the way for novel therapeutic strategies.

References

validating the in vivo relevance of in vitro findings for 5(S)-HETE lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5(S)-HETE lactone, a derivative of the arachidonic acid metabolite 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE), to evaluate its potential in vivo relevance based on existing in vitro findings. Due to the limited direct research on this compound, this guide draws comparisons with its more extensively studied precursor, 5(S)-HETE, and its highly potent metabolite, 5-oxo-eicosatetraenoic acid (5-oxo-ETE), as well as the well-characterized inflammatory mediator, leukotriene B4 (LTB4).

Executive Summary

5(S)-HETE is a product of the 5-lipoxygenase (5-LOX) pathway and is implicated in a variety of physiological and pathological processes, including inflammation and cell proliferation.[1] While many of its activities have been characterized in vitro, its in vivo roles are still under investigation.[2] 5(S)-HETE can be metabolized to 5-oxo-ETE, a significantly more potent agonist at the oxoeicosanoid receptor 1 (OXER1).[2][3] this compound is a derivative of 5(S)-HETE, and its biological activities are not as well-documented. This guide aims to provide a framework for validating the in vitro findings for this compound by comparing its known activities with those of related, well-characterized lipid mediators.

Data Presentation: Comparative Analysis of this compound and Related Eicosanoids

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that data for this compound is sparse, and much of the comparative context is derived from studies on 5(S)-HETE and 5-oxo-ETE.

Table 1: In Vitro Potency of this compound and Comparators on Eicosanoid Synthesis in Mouse Peritoneal Macrophages [4]

CompoundInhibition of LTC4 Synthesis (IC50, µM)Inhibition of TXB2 Synthesis (IC50, µM)Inhibition of PGE2 Synthesis (IC50, µM)
This compound 10.4 16.9 2.3
5(S)-HETE1520.438.6
12-HETE1311.811.6
15-HETE1.138.9- (Enhancement)

Table 2: Comparative Potency of 5-LOX Metabolites in Inflammatory Responses

CompoundPrimary ReceptorRelative Potency (Neutrophil/Eosinophil Activation)Key In Vitro ActivitiesKey In Vivo Activities (Observed or Postulated)
This compound UnknownData not availableInhibition of eicosanoid synthesis in macrophages.Data not available
5(S)-HETEOXER1LowChemotaxis of neutrophils, promotes cancer cell growth, stimulates bone resorption.Pro-inflammatory effects, including neutrophil accumulation in bovine models.
5-oxo-ETEOXER1High (30-100x > 5(S)-HETE)Potent chemoattractant for neutrophils and eosinophils.Potentially significant contributor to allergic inflammation.
Leukotriene B4 (LTB4)BLT1/BLT2HighPotent chemoattractant for neutrophils, stimulates cytokine release.Pro-inflammatory, mediates neutrophil influx in various inflammatory models.
5(R)-HETEUnknownSlightly more potent than 5(S)-HETE in neutrophil migration.Induces neutrophil chemotaxis.Potential role in neutrophil-rich inflammatory responses.

Experimental Protocols

To facilitate the validation of in vitro findings for this compound, this section provides detailed methodologies for key experiments.

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

Objective: To determine the chemotactic potential of this compound for neutrophils.

Materials:

  • Human neutrophils isolated from fresh peripheral blood.

  • Boyden chamber apparatus with polycarbonate membranes (3-5 µm pores).

  • This compound and control chemoattractants (e.g., LTB4, 5-oxo-ETE).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA).

Procedure:

  • Isolate human neutrophils using density gradient centrifugation.

  • Resuspend neutrophils in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Add assay buffer containing various concentrations of this compound or control chemoattractants to the lower wells of the Boyden chamber.

  • Place the membrane over the lower wells.

  • Add the neutrophil suspension to the upper wells.

  • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.

  • After incubation, remove the membrane, fix, and stain it.

  • Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope.

  • Quantify the chemotactic response by comparing the number of migrated cells in the presence of the test compound to the buffer control.

In Vivo Murine Model of Peritonitis

Objective: To assess the in vivo pro-inflammatory activity of this compound by measuring neutrophil recruitment into the peritoneal cavity.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • This compound, 5(S)-HETE, or LTB4 dissolved in sterile saline.

  • Thioglycollate broth (for positive control).

  • Phosphate-buffered saline (PBS) for peritoneal lavage.

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils).

Procedure:

  • Administer this compound (e.g., 1-10 µg) or control substances intraperitoneally to mice.

  • After a specified time (e.g., 4 hours), euthanize the mice.

  • Perform peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity and collecting the fluid.

  • Centrifuge the lavage fluid to pellet the cells.

  • Resuspend the cells in FACS buffer.

  • Stain the cells with fluorescently labeled antibodies against neutrophil markers.

  • Analyze the cell suspension by flow cytometry to quantify the number of neutrophils recruited to the peritoneum.

  • Compare the neutrophil counts in the this compound-treated group to the vehicle control and positive control groups.

Mandatory Visualization

Signaling Pathway of 5(S)-HETE and its Metabolites

Caption: Biosynthetic pathway and signaling of 5(S)-HETE and its derivatives.

Experimental Workflow for In Vivo Validation

G invitro In Vitro Finding (e.g., this compound inhibits macrophage eicosanoid synthesis) hypothesis Hypothesis Generation (e.g., this compound has anti-inflammatory effects in vivo) invitro->hypothesis model Selection of In Vivo Model (e.g., Murine Peritonitis Model) hypothesis->model experiment In Vivo Experimentation (Administration of this compound) model->experiment data Data Collection & Analysis (e.g., Neutrophil count, cytokine levels) experiment->data validation Validation of In Vitro Relevance (Compare in vivo results with in vitro potency and efficacy) data->validation

Caption: Workflow for validating the in vivo relevance of in vitro findings.

References

A Comparative Guide to the Gene Expression Changes Induced by 5(S)-HETE and its Metabolite, 5-oxo-ETE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

5(S)-HETE is an eicosanoid derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. It plays a role in various physiological and pathological processes, including inflammation and cancer.[1] However, many of the biological actions attributed to the 5-LOX pathway are mediated by the further conversion of 5(S)-HETE to 5-oxo-ETE by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[2] 5-oxo-ETE is a significantly more potent inflammatory mediator than its precursor.[2][3] Both compounds exert their effects primarily through the G protein-coupled receptor, OXER1.[4]

Comparative Analysis of Gene Expression Changes

Direct, side-by-side comparisons of the global gene expression profiles induced by 5(S)-HETE and 5-oxo-ETE are limited in publicly available datasets. However, studies on their individual effects allow for a comparative summary. 5-oxo-ETE is generally considered a more potent agonist of OXER1 and therefore is expected to induce a more robust and widespread change in gene expression at lower concentrations compared to 5(S)-HETE.

A known effect of 5-HETE is the regulation of androgen metabolism through the induction of specific genes. In human prostate, breast, and lung epithelial cells, 5-HETE has been shown to increase the expression of aldo-keto reductase (AKR) family members AKR1C2 and AKR1C3. This effect is dependent on the antioxidant response sensor, nuclear factor erythroid 2-related factor 2 (Nrf2).

Feature5(S)-HETE5-oxo-ETE
Primary Receptor OXER1OXER1
Receptor Potency LowerHigher (30- to 100-fold more potent than 5(S)-HETE)
Known Induced Genes AKR1C2, AKR1C3Genes involved in inflammation, chemotaxis, and cell survival (specific comprehensive list not available)
Primary Biological Role Inflammatory mediator, precursor to 5-oxo-ETEPotent chemoattractant for inflammatory cells (eosinophils, neutrophils), pro-survival factor in cancer

Signaling Pathways

Both 5(S)-HETE and 5-oxo-ETE signal through the OXER1 receptor, which couples to Gαi and Gβγ subunits. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also leads to the activation of phospholipase C-beta (PLC-β), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), particularly PKCε. Downstream of these events, the PI3K/Akt and MAPK/ERK signaling pathways are activated, which are crucial for cell survival, migration, and proliferation.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling AA Arachidonic Acid ALOX5 5-Lipoxygenase (ALOX5) AA->ALOX5 HETE_5S 5(S)-HETE ALOX5->HETE_5S HEDH_5 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) HETE_5S->HEDH_5 OXER1 OXER1 Receptor HETE_5S->OXER1 Lower Affinity OXO_ETE_5 5-oxo-ETE HEDH_5->OXO_ETE_5 OXO_ETE_5->OXER1 Higher Affinity G_protein Gαi / Gβγ OXER1->G_protein PLC Phospholipase C-β G_protein->PLC Ca_PKC Ca²⁺ Mobilization Protein Kinase C PLC->Ca_PKC PI3K_Akt PI3K / Akt Pathway Ca_PKC->PI3K_Akt ERK ERK Pathway Ca_PKC->ERK Gene_Expression Gene Expression Changes (e.g., AKR1C2/3, Pro-inflammatory genes) PI3K_Akt->Gene_Expression ERK->Gene_Expression Cell_Response Cellular Responses (Migration, Survival, Proliferation) Gene_Expression->Cell_Response cluster_workflow Experimental Workflow Cell_Culture Cell Culture Treatment Treatment with 5(S)-HETE or 5-oxo-ETE Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Differential Gene Expression) Sequencing->Data_Analysis Results Identification of Altered Gene Expression Data_Analysis->Results

References

Safety Operating Guide

Navigating the Disposal of 5(S)-HETE Lactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides essential safety and logistical information for the proper disposal of 5(S)-HETE lactone.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The precursor, 5(S)-HETE, is known to be a skin and eye irritant. Therefore, similar precautions should be taken for the lactone derivative.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Use chemical-resistant gloves, such as nitrile.

  • Eye Protection: Wear safety glasses with side shields or goggles to protect against splashes.

  • Lab Coat: A standard laboratory coat should be worn to prevent skin contact.

  • Respiratory Protection: Handle the compound in a well-ventilated area or under a chemical fume hood.

In Case of a Spill:

  • Containment: Immediately contain the spill to prevent it from spreading.

  • Collection: For small spills, absorb the material with an inert absorbent material. Avoid raising dust if the compound is in solid form.

  • Cleaning: Thoroughly clean the spill area with a suitable solvent.

  • Disposal of Spill Debris: All contaminated materials, including absorbent and cleaning supplies, must be collected in a sealed, labeled container for disposal as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.

1. Waste Identification and Classification:

  • Based on the irritant properties of its precursor, this compound should be treated as a hazardous chemical waste.

  • It does not meet the criteria for common EPA hazardous waste characteristics such as ignitability, corrosivity, or reactivity under normal laboratory conditions.[1][2] However, its biological activity and potential as an irritant warrant its disposal as hazardous waste.

  • Consult your institution's EHS department to confirm the appropriate waste classification and any specific state or local regulations.

2. Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Collect all waste containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), in a dedicated and clearly labeled hazardous waste container.

3. Containerization and Labeling:

  • Use a chemically compatible, leak-proof container with a secure lid for waste collection.

  • The container must be clearly labeled with:

    • The words "HAZARDOUS WASTE "

    • The chemical name: "This compound "

    • The primary hazard(s) (e.g., "Irritant ", "Handle with Care ")

    • The date when waste was first added to the container.

    • The name and contact information of the generating laboratory or researcher.

4. Storage of Waste:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure, away from general laboratory traffic, and clearly marked.

  • Ensure the container is kept closed at all times, except when adding waste.

5. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS department with all available information about the waste, including the chemical name and any known hazards.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[3]

6. Decontamination of Labware:

  • Thoroughly decontaminate any reusable labware that has come into contact with this compound before washing and reusing.

  • The decontamination rinse (e.g., with a suitable solvent) should be collected as hazardous waste.[4]

Quantitative Data and Hazard Information

The following table summarizes available data for 5(S)-HETE, the precursor to this compound, which informs the recommended handling and disposal procedures.

PropertyData for 5(S)-HETE (Precursor)Source
Hazard Classification Skin Irritant, Serious Eye Irritant, May cause respiratory irritation.
Solubility Soluble in ethanol, DMSO, and dimethyl formamide.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Generation of This compound Waste identify Identify as Hazardous Waste (Irritant Potential) start->identify decontaminate Decontaminate Reusable Labware start->decontaminate segregate Segregate from Other Waste Streams identify->segregate containerize Collect in a Labeled, Leak-Proof Container segregate->containerize labeling Label Container: 'Hazardous Waste' 'this compound' 'Irritant' Date and Lab Info containerize->labeling storage Store in Designated Satellite Accumulation Area labeling->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs disposal Professional Disposal by Licensed Contractor contact_ehs->disposal collect_rinse Collect Decontamination Rinse as Hazardous Waste decontaminate->collect_rinse collect_rinse->containerize

Caption: Disposal workflow for this compound.

This guide provides a framework for the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's EHS professionals for specific guidance tailored to your facility's protocols and local regulations.

References

Personal protective equipment for handling 5(S)-HETE lactone

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of 5(S)-HETE lactone. Given the absence of a publicly available Safety Data Sheet (SDS), this guide is based on information for its solvent, acetonitrile, and the biological activity of the parent compound, 5(S)-HETE. As per the manufacturer, this material should be considered hazardous.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is supplied as a solution in acetonitrile, a flammable and toxic solvent. The primary immediate hazards are associated with acetonitrile. While specific toxicological data for this compound is limited, its precursor, 5(S)-HETE, is a potent bioactive lipid involved in inflammatory pathways, warranting careful handling to prevent exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecific EquipmentStandardPurpose
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended)EN 374To prevent skin contact with acetonitrile and the bioactive lipid. Inspect gloves prior to use and dispose of them properly after handling.
Eye and Face Protection Tightly fitting safety goggles or a face shieldEN 166 (EU) or NIOSH (US) approvedTo protect eyes and face from splashes of the acetonitrile solution.
Skin and Body Protection Flame-retardant and impervious lab coat or protective clothing-To protect skin and personal clothing from contamination.
Respiratory Protection Work in a certified chemical fume hood-To prevent inhalation of acetonitrile vapors. A respirator may be required for large spills or inadequate ventilation.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Operational Plan:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare all required equipment and reagents in a designated chemical fume hood.

  • Handling:

    • Always handle the vial containing this compound within a certified chemical fume hood to minimize inhalation exposure to acetonitrile.

    • Use non-sparking tools and equipment to prevent ignition of flammable acetonitrile vapors.

    • Avoid direct contact with the solution.

  • Storage:

    • Store the this compound solution at -20°C in its original container.

    • Keep the vial tightly sealed to prevent solvent evaporation and degradation of the compound.

    • Store away from heat, sparks, and open flames.

Accidental Release and First Aid Measures

Table 2: First Aid Procedures

Exposure RouteFirst Aid Measure
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[1]
Skin Contact Immediately flush the contaminated skin with large amounts of water.[1] Remove contaminated clothing.
Eye Contact Immediately wash the eyes with large amounts of water, occasionally lifting the lower and upper lids.[1] Get medical attention immediately.
Ingestion Do not induce vomiting. Seek immediate medical attention.

Accidental Release:

  • Small Spills: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area immediately. Ensure adequate ventilation. Wear appropriate respiratory protection. Contain the spill and follow institutional procedures for hazardous material cleanup.

Disposal Plan

All waste containing this compound and acetonitrile must be treated as hazardous waste.

Disposal Protocol:

  • Waste Collection: Collect all waste materials (e.g., used vials, pipette tips, contaminated gloves) in a designated, properly labeled, and sealed hazardous waste container. The label should clearly indicate "Hazardous Waste," "Flammable," and "Toxic," and list the chemical constituents.

  • Solvent Waste: Unused or waste solutions of this compound in acetonitrile should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Disposal: Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this material down the drain or in the regular trash.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the safe handling workflow and a simplified representation of the signaling pathway of the parent compound, 5(S)-HETE.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_retrieve Retrieve from -20°C Storage prep_hood->handle_retrieve handle_aliquot Aliquot in Fume Hood handle_retrieve->handle_aliquot handle_experiment Perform Experiment handle_aliquot->handle_experiment cleanup_decontaminate Decontaminate Surfaces handle_experiment->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Safe Handling Workflow for this compound.

Signaling_Pathway Simplified 5(S)-HETE Signaling Pathway Arachidonic_Acid Arachidonic Acid _5_LOX 5-Lipoxygenase Arachidonic_Acid->_5_LOX _5S_HETE 5(S)-HETE _5_LOX->_5S_HETE Receptor Cell Surface Receptor _5S_HETE->Receptor Inflammation Inflammatory Response Receptor->Inflammation

Caption: Simplified 5(S)-HETE Signaling Pathway.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.